molecular formula C18H32O16 B179266 Dextran CAS No. 9004-54-0

Dextran

Cat. No.: B179266
CAS No.: 9004-54-0
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-UHFFFAOYSA-N
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Description

Dextran is a polysaccharide that differs from others in that its glucose units are joined together 1:6 glucoside links. The main chain of glucose has short branches at frequent intervals which are probably joined by 1:3 and 1:4 glucoside links. The chains can be composed of about 200,000 glucose units. Many bacteria, like Leuconostoc, can synthesize this compound from sucrose, and this activity is used commercially to obtain this compound. this compound 40 is a sterile, nonpyrogenic preparation of low molecular weight this compound (average mol. wt. 40,000) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection. It is administered by intravenous infusion. this compound 75 is a complex branched glucan with an average molecular weight 75000 Daltons. It is produced from certain bacteria that with α-1,6 glycosidic linkages between glucose molecules and α-1,3 linkages between branches. When labelled with technetium Tc99m, this compound 75 is intravenously administered as an imaging agent to detect and diagnose conditions in the vascular compartment such as pericardial effusion or ventricular aneurysm.
A group of glucose polymers made by certain bacteria. Dextrans are used therapeutically as plasma volume expanders and anticoagulants. They are also commonly used in biological experimentation and in industry for a wide variety of purposes.

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
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InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2
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InChI Key

FZWBNHMXJMCXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
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Molecular Formula

C18H32O16
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DSSTOX Substance ID

DTXSID00864149
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose
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Molecular Weight

504.4 g/mol
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Physical Description

Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Record name Dextran
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Solubility

Soluble
Record name Dextran
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CAS No.

9004-54-0
Record name Dextran
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Melting Point

>254ºC
Record name Dextran
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Foundational & Exploratory

Determining the Molecular Weight of Dextran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of dextran molecular weight, a critical parameter in pharmaceutical and biomedical applications. This compound, a complex branched glucan, requires precise characterization of its molecular weight distribution to ensure its safety and efficacy as a plasma volume expander and in other drug delivery contexts. This document details the principles, experimental protocols, and comparative data for the most prevalent analytical techniques.

Introduction to this compound and the Importance of Molecular Weight

This compound is a polysaccharide composed of repeating glucose units, primarily linked by α-1,6 glycosidic bonds, with branches originating from α-1,3, α-1,4, or α-1,2 linkages depending on the producing microorganism. The molecular weight of this compound is not a single value but a distribution, often characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters significantly influence the physiological properties of this compound, including its viscosity, osmotic pressure, and in vivo half-life. Inaccurate molecular weight determination can lead to variations in clinical performance and potential adverse effects. Therefore, robust and reliable analytical methods are paramount.

Core Methodologies for this compound Molecular Weight Determination

Several analytical techniques are utilized to characterize the molecular weight of this compound. The choice of method often depends on the required level of detail, the molecular weight range of interest, and the available instrumentation. The primary methods discussed in this guide are:

  • Size-Exclusion Chromatography (SEC)

  • Multi-Angle Light Scattering (MALS)

  • Viscometry

  • Mass Spectrometry (MS)

  • End-Group Analysis

The logical relationship and typical workflow for selecting a this compound molecular weight determination method can be visualized as follows:

logical_workflow cluster_methods Analytical Methods start This compound Sample screening Initial Screening / Broad Distribution? start->screening low_mw Low Mw / Oligomers start->low_mw If applicable high_res High-Resolution Fractionation screening->high_res Yes absolute_mw Absolute Mw Determination screening->absolute_mw No Viscometry Viscometry screening->Viscometry high_res->absolute_mw SEC SEC high_res->SEC final_analysis Comprehensive Analysis absolute_mw->final_analysis MALS MALS absolute_mw->MALS low_mw->final_analysis MS Mass Spec. low_mw->MS

Logical workflow for selecting a this compound molecular weight determination method.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely adopted method for determining the molecular weight distribution of this compound, as recommended by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This technique separates molecules based on their hydrodynamic volume in solution.

Principle: A solution of the this compound sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. The elution volume is then correlated to the molecular weight using a calibration curve.

Experimental Protocol for SEC Analysis of this compound (USP/EP Method)

A. Materials and Reagents:

  • This compound sample

  • This compound calibration standards with known molecular weights (e.g., 4,000, 10,000, 50,000, 100,000, and 250,000 Da)

  • Glucose (for total column volume determination)

  • High-purity water (HPLC grade)

  • Mobile phase: 0.9% (w/v) sodium chloride solution or other suitable aqueous buffer, filtered and degassed.

  • SEC columns suitable for aqueous mobile phases and the molecular weight range of this compound.

B. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index (RI) detector.

  • Data acquisition and processing software.

C. Procedure:

  • System Preparation: Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) and temperature (e.g., 30-40 °C) until a stable baseline is achieved on the RI detector.

  • Calibration:

    • Prepare individual solutions of the this compound standards and glucose in the mobile phase at known concentrations (e.g., 1-5 mg/mL).

    • Inject each standard solution and record the chromatogram, noting the peak elution volume (Ve).

    • Inject a void volume marker (e.g., a very high molecular weight this compound or blue this compound) to determine the void volume (V0).

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume for the this compound standards. The calibration is typically fitted to a polynomial equation.

  • Sample Analysis:

    • Prepare a solution of the this compound sample in the mobile phase at a known concentration.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight at each point of the sample chromatogram.

    • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).

sec_workflow start Prepare Mobile Phase and this compound Solutions equilibration Equilibrate SEC System (Column, Pump, Detector) start->equilibration calibration Inject this compound Standards and Glucose equilibration->calibration calibration_curve Construct Calibration Curve (log M vs. Elution Volume) calibration->calibration_curve sample_injection Inject this compound Sample calibration_curve->sample_injection data_acquisition Acquire Chromatogram (RI Signal vs. Time) sample_injection->data_acquisition analysis Calculate Mw, Mn, PDI using Calibration Curve data_acquisition->analysis

Experimental workflow for SEC analysis of this compound.

Multi-Angle Light Scattering (MALS)

Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molecular weight of macromolecules in solution, meaning it does not rely on calibration with standards of the same polymer type. It can be used in batch mode for an unfractionated sample or, more powerfully, coupled with SEC (SEC-MALS) to determine the molecular weight at each elution slice.

Principle: When a laser beam passes through a solution of macromolecules, the light is scattered. The intensity of the scattered light at a given angle is proportional to the molar mass and concentration of the molecules. MALS detectors measure the scattered light at multiple angles simultaneously. By extrapolating the scattered light intensity to zero angle, the absolute weight-average molecular weight (Mw) can be determined.

Experimental Protocol for SEC-MALS Analysis of this compound

A. Materials and Reagents:

  • This compound sample

  • High-purity water (HPLC grade) or appropriate buffer, filtered to 0.1 µm or better.

  • A protein standard (e.g., Bovine Serum Albumin) for detector normalization.

B. Instrumentation:

  • SEC system (as described in section 3.1.B).

  • MALS detector.

  • RI detector (used as a concentration detector).

  • Data acquisition and analysis software (e.g., ASTRA).

C. Procedure:

  • System Preparation:

    • Set up the SEC-MALS-RI system. The mobile phase must be meticulously filtered and degassed to minimize light scattering from particulates.

    • Equilibrate the system with the mobile phase until baselines for all detectors are stable.

  • Detector Normalization and Calibration:

    • Normalize the MALS detectors using a well-characterized, monodisperse standard (e.g., BSA).

    • Determine the inter-detector delay volumes.

  • dn/dc Determination: The specific refractive index increment (dn/dc) of this compound in the mobile phase must be known. This can be determined offline using a dedicated instrument or online if the concentration of the injected sample is known precisely. A literature value for this compound in aqueous solutions is approximately 0.147 mL/g.

  • Sample Analysis:

    • Prepare a solution of the this compound sample in the mobile phase at a known concentration and filter it through a 0.1 or 0.2 µm syringe filter directly into an autosampler vial.

    • Inject the sample solution onto the SEC column.

  • Data Analysis:

    • The software collects data from the MALS and RI detectors.

    • For each elution slice, the RI signal provides the concentration, and the MALS signals are used to calculate the molar mass.

    • A plot of molecular weight versus elution volume is generated, and the Mw, Mn, and PDI for the entire sample are calculated.

sec_mals_workflow start Prepare Filtered Mobile Phase and this compound Sample equilibration Equilibrate SEC-MALS-RI System start->equilibration normalization Normalize MALS Detectors equilibration->normalization dndc Determine or Input dn/dc Value normalization->dndc sample_injection Inject Filtered this compound Sample dndc->sample_injection data_acquisition Acquire MALS and RI Data for Each Elution Slice sample_injection->data_acquisition analysis Calculate Absolute Mw at Each Slice and Overall Mw, Mn, PDI data_acquisition->analysis

Experimental workflow for SEC-MALS analysis of this compound.

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. For this compound, Mv is often close to Mw.

Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. By measuring the viscosity of dilute this compound solutions at several concentrations, the intrinsic viscosity [η] can be determined by extrapolation to zero concentration. The intrinsic viscosity is then related to the molecular weight through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are empirical constants that depend on the polymer, solvent, and temperature.

Experimental Protocol for this compound Viscometry

A. Materials and Reagents:

  • This compound sample

  • Solvent (e.g., high-purity water or a buffer)

  • This compound standards of known molecular weight (for determination of K and a, if not available from literature).

B. Instrumentation:

  • Capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature water bath.

  • Stopwatch.

  • Volumetric flasks and pipettes.

C. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 g/dL).

    • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

  • Viscosity Measurement:

    • Measure the efflux time (t) for the pure solvent and for each this compound solution using the viscometer in the constant temperature bath. Perform multiple readings for each solution to ensure reproducibility.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration (c), where t₀ is the efflux time of the pure solvent.

    • Plot η_sp/c versus c (Huggins plot) and (ln η_rel)/c versus c (Kraemer plot).

    • Extrapolate the linear plots to zero concentration. The y-intercept of both plots should be the intrinsic viscosity [η].

    • Use the Mark-Houwink equation with known K and 'a' values for this compound in the specific solvent and at the measurement temperature to calculate the viscosity-average molecular weight (Mv).

Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to determine the molecular weight of dextrans, especially for lower molecular weight distributions and oligosaccharides.

Principle: In MALDI-TOF MS, the this compound sample is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the this compound molecules. The ionized molecules are then accelerated in an electric field and travel down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the individual polymer chains, providing detailed information about the distribution.

Experimental Protocol for MALDI-TOF MS of this compound

A. Materials and Reagents:

  • This compound sample

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).

  • Solvent for sample and matrix (e.g., water/acetonitrile mixture).

  • Cationizing agent (e.g., sodium chloride), if needed.

B. Instrumentation:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Micropipettes.

C. Procedure:

  • Sample and Matrix Preparation:

    • Prepare a solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

    • Prepare a saturated solution of the matrix in the same or a compatible solvent.

  • Sample Spotting:

    • Mix the sample and matrix solutions (e.g., in a 1:10 v/v ratio). A cationizing agent can be added to this mixture to promote the formation of specific adducts (e.g., [M+Na]⁺).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals.

  • Mass Spectrometric Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum by firing the laser at the sample spot.

    • The resulting spectrum will show a series of peaks, each corresponding to a this compound oligomer with a specific number of glucose units.

  • Data Analysis:

    • From the distribution of peaks, the molecular weight distribution and average molecular weights (Mn, Mw) can be calculated.

End-Group Analysis

End-group analysis is a method to determine the number-average molecular weight (Mn) by quantifying the number of polymer chain ends in a given mass of sample. This method is most accurate for lower molecular weight polymers where the end-groups constitute a significant fraction of the total mass.

Principle: this compound chains typically have one reducing end per molecule. By quantifying the number of these reducing ends, the number of molecules in a known mass of sample can be determined, from which Mn can be calculated. This can be achieved through chemical methods (e.g., colorimetric assays) or spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

Experimental Protocol for End-Group Analysis by NMR

A. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., D₂O).

  • Internal standard (optional).

B. Instrumentation:

  • High-resolution NMR spectrometer.

C. Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the deuterated solvent.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the signals corresponding to the protons of the repeating glucose units and the anomeric proton of the reducing end-group.

    • Integrate the areas of these signals.

    • The ratio of the integral of the end-group signal to the integral of the repeating unit signals allows for the calculation of the degree of polymerization, and subsequently, Mn.

Comparison of this compound Molecular Weight Determination Methods

MethodPrincipleType of MwMolecular Weight Range (Da)AdvantagesDisadvantages
SEC Hydrodynamic volume separationRelative (Mw, Mn, Mz)10³ - 10⁷Robust, reproducible, widely used, provides full distribution.Requires calibration with similar standards, potential for shear degradation of large molecules.
SEC-MALS SEC separation with absolute Mw detectionAbsolute (Mw, Mn, Mz)10³ - 10⁷Absolute measurement, no column calibration needed, provides information on conformation.Higher cost, requires careful sample and mobile phase preparation.
Viscometry Solution viscosityViscosity-average (Mv)10⁴ - 10⁶Low cost, simple instrumentation.Requires Mark-Houwink parameters, provides only an average Mw, labor-intensive.
MALDI-TOF MS Time-of-flight of ionized moleculesAbsolute (Mw, Mn)Up to ~20,000High resolution for low Mw species, provides detailed distribution information.Limited to lower molecular weights, potential for fragmentation, requires matrix optimization.
End-Group Analysis Quantification of chain endsNumber-average (Mn)Up to ~20,000Absolute method for Mn, no calibration needed.Only accurate for lower Mw polymers, requires well-defined end-groups.

Conclusion

The determination of this compound's molecular weight is a critical aspect of its quality control in research and pharmaceutical applications. Size-Exclusion Chromatography, particularly when coupled with Multi-Angle Light Scattering, stands out as the most powerful and comprehensive technique, providing absolute molecular weight distributions. However, classical methods like viscometry and modern techniques such as MALDI-TOF MS and NMR-based end-group analysis offer valuable and often complementary information, especially for specific molecular weight ranges. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute versus relative measurements, the expected molecular weight range, and the desired level of detail in the molecular weight distribution.

An In-Depth Technical Guide to the Biocompatibility and Toxicity of Dextran In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dextran, a versatile polysaccharide composed of α-1,6 linked D-glucose units, is extensively utilized in biomedical applications, from plasma volume expanders to drug delivery systems and tissue engineering scaffolds.[1][2] Its utility is fundamentally dependent on its biocompatibility and toxicological profile. This guide provides a comprehensive technical overview of the in vitro biocompatibility and toxicity of this compound and its common derivatives. It synthesizes quantitative data from multiple studies, details key experimental methodologies, and visualizes cellular interaction pathways to offer a thorough resource for researchers and developers in the field. The evidence indicates that while native this compound is largely biocompatible, its derivatives, such as this compound sulfate and oxidized this compound, can elicit significant, dose-dependent cellular responses, including cytotoxicity, apoptosis, and inflammation.

Biocompatibility and Cytotoxicity Profile

The in vitro response to this compound is highly dependent on its molecular weight, chemical modifications, concentration, and the specific cell type being investigated. Generally, unmodified this compound exhibits excellent biocompatibility, while its derivatives can show varied effects ranging from low toxicity to significant cytotoxicity.

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from various in vitro studies, providing a comparative look at the cellular response to different forms of this compound.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

This compound TypeCell LineAssayConcentrationResultCitation
This compound T40Human FibroblastsCell Proliferation Inhibition100 mg/mL<10% growth inhibition[3]
Methacrylated this compound (dex-MA)Human FibroblastsCell Proliferation Inhibition-Low growth inhibition[3]
This compound DialdehydeBalb MK KeratinocytesThymidine Incorporation0.002%Significant decrease in DNA synthesis[4]
This compound Dialdehyde (in hydrogel)Keratinocytes, FibroblastsMTT Assay-Greater cytotoxicity in keratinocytes[4]
DEAE-DextranMCF-7, MDA-MB-231MTT Assay-IC50: 9.8 µM[5]
This compound Coated Iron Oxide NPsHeLa CellsCell Viability>125 µg/mLToxic effect observed[6]
This compound Coated Iron Oxide NPsVERO, MDCK CellsCell Viabilityup to 300 µg/mL~100% viability[7]
This compound Sulfate (Mr 5000)Caco-2 CellsMTS Assay5%Cytotoxicity induced[8]
This compoundMCF-7Cell Viability6.25 - 400 µg/mLDose-dependent reduction in viability[9]

Table 2: Apoptotic Effects of this compound Derivatives

This compound TypeCell LineKey FindingResultCitation
This compound SulfateMouse Splenic B CellsApoptosis RegulationPromoted degradation of apoptotic cells, did not prevent apoptosis[10]
This compound Sulfate (Mr 5000)Caco-2 CellsApoptosis InductionInduced apoptosis[11]
DEAE-DextranMDA-MB-231Apoptosis InductionDownregulation of Bcl2, confirmed by flow cytometry[5]
This compound Sulfate Sodium (DSS) + GOFHC Cells (Intestinal Epithelial)Apoptosis InductionApoptotic cells increased from 7.09% to 24.9%[12]
This compound Sulfate (DS)Gastric Carcinoma CellsApoptosis InductionPromoted apoptosis by increasing the Bax:Bcl-2 protein ratio[13]

Table 3: In Vitro Inflammatory Response to this compound Derivatives

This compound TypeCell LineCytokine/MarkerResultCitation
This compound Sodium Sulfate (DSS)LPS-stimulated MacrophagesIL-10Significant increase in secretion[14][15]
This compound Sodium Sulfate (DSS)LPS-stimulated MacrophagesIL-12Significant decrease in production[14][15]
This compound Sodium Sulfate (DSS)LPS-stimulated MacrophagesTNF-αSignificant enhancement of production[14][15]
This compound Sodium Sulfate (DSS)LPS-stimulated MacrophagesNitric Oxide (NO)Slight, non-significant increase[14]

Mechanisms of this compound-Induced Cellular Responses

This compound and its derivatives can trigger specific cellular signaling pathways, leading to outcomes such as apoptosis or an inflammatory response. Understanding these mechanisms is critical for predicting and controlling their biological effects.

Apoptosis Induction Pathways

This compound sulfate sodium (DSS), often used to induce experimental colitis, can also trigger apoptosis in intestinal epithelial cells. Studies have shown that this can be exacerbated by other agents like graphene oxide (GO) through pathways involving reactive oxygen species (ROS).

DSS_Apoptosis_Pathway DSS This compound Sodium Sulfate (DSS) ROS ↑ Reactive Oxygen Species (ROS) DSS->ROS induces AMPK Activate AMP-activated protein kinase (AMPK) ROS->AMPK activates p53 Activate p53 AMPK->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 CytC ↑ Cytochrome c release Bax->CytC Bcl2->CytC inhibits Casp3 ↑ Cleaved Caspase-3 CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DSS-induced apoptosis signaling via the ROS/AMPK/p53 pathway.[12]

Inflammatory Response Modulation

This compound sodium sulfate (DSS) is a potent modulator of macrophage function in vitro. It can polarize macrophages towards a specific phenotype (M2b), characterized by a distinct pattern of cytokine production: high IL-10 and TNF-α, and low IL-12.[14][15] This demonstrates that specific this compound derivatives can actively engage with immune cells to shape the inflammatory environment.

Detailed Experimental Protocols

Reproducible and standardized assays are essential for evaluating the biocompatibility and toxicity of this compound-based materials. Below are detailed methodologies for key experiments cited in the literature.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro toxicity of a this compound-based compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., Fibroblasts, HeLa) Seed 2. Seed Cells in 96-well plates Culture->Seed Prepare 3. Prepare this compound Solutions (sterile, various concentrations) Treat 4. Treat Cells with this compound solutions Seed->Treat Prepare->Treat Incubate 5. Incubate (e.g., 24, 48, 72 hours) Treat->Incubate AddReagent 6. Add Assay Reagent (e.g., MTT, XTT, LDH substrate) Incubate->AddReagent IncubateAssay 7. Incubate as per protocol AddReagent->IncubateAssay Read 8. Measure Signal (Absorbance/Fluorescence) IncubateAssay->Read Calculate 9. Calculate % Viability vs. Untreated Control Read->Calculate Plot 10. Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Standard experimental workflow for in vitro cytotoxicity assessment.

MTT Cell Viability Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-based material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity.

  • Principle: LDH is a stable enzyme present in the cytosol. When the plasma membrane is damaged, LDH is released into the supernatant. The assay measures LDH activity by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • Reaction Setup: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with the this compound compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The in vitro assessment of this compound and its derivatives reveals a complex biocompatibility and toxicity profile. Native this compound is generally considered safe and biocompatible, showing minimal cytotoxic effects on various cell lines.[3][16] However, chemical modifications significantly alter its interaction with cells. Oxidized dextrans and derivatives like DEAE-dextran can exhibit dose-dependent cytotoxicity.[4][5] this compound sulfate, in particular, demonstrates potent biological activity, capable of inducing apoptosis in cancer cells and modulating significant inflammatory responses in macrophages.[13][14]

For professionals in research and drug development, it is crucial to recognize that "this compound" is not a monolith. The specific molecular weight, degree of branching, and, most importantly, the nature and density of chemical functionalization are critical determinants of its biological activity. Rigorous in vitro testing using a suite of assays targeting cell viability, membrane integrity, apoptosis, and inflammatory pathways is mandatory to accurately characterize the safety and efficacy of any novel this compound-based biomaterial or therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Purification of Dextran from Leuconostoc mesenteroides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dextran, a versatile biopolymer, from the bacterium Leuconostoc mesenteroides. This compound, a polysaccharide of D-glucose units, holds significant value in the pharmaceutical and biotechnology sectors, primarily for its applications as a plasma volume expander, in drug delivery systems, and as a matrix for chromatography media. This document outlines detailed experimental protocols, presents quantitative data from various studies, and illustrates the core biological and experimental processes through diagrams, serving as a vital resource for professionals in the field.

This compound Synthesis by Leuconostoc mesenteroides

The synthesis of this compound by L. mesenteroides is an extracellular enzymatic process primarily catalyzed by dextransucrase. This enzyme polymerizes the glucose moiety of sucrose into a long-chain this compound polymer, releasing fructose as a byproduct.[1] The structure of the resulting this compound, particularly its molecular weight and the degree of branching, is highly dependent on the bacterial strain and the fermentation conditions.[2]

Metabolic Pathway of this compound Synthesis

The metabolic pathway for this compound synthesis in Leuconostoc mesenteroides is a relatively straightforward extracellular process. The key enzyme, dextransucrase, is secreted by the bacterium and acts on sucrose in the surrounding medium. A portion of the sucrose is utilized by the bacterium for its growth and energy requirements through the heterofermentative phosphoketolase pathway.[3]

Dextran_Synthesis_Pathway Sucrose Sucrose Dextransucrase Dextransucrase (extracellular) Sucrose->Dextransucrase substrate Bacterium Leuconostoc mesenteroides cell Sucrose->Bacterium uptake for metabolism Fructose Fructose Dextransucrase->Fructose byproduct This compound This compound (α-1,6-linked glucose polymer with α-1,3 branches) Dextransucrase->this compound product Cellular_Metabolism Cellular Metabolism (Heterofermentative Pathway) Bacterium->Cellular_Metabolism Energy_Growth Energy (ATP) & Biomass Cellular_Metabolism->Energy_Growth

Metabolic pathway of this compound synthesis.
Fermentation Protocol for this compound Production

This protocol is a generalized procedure based on common practices in the literature. Optimization of specific parameters may be required depending on the L. mesenteroides strain and desired this compound characteristics.

1.2.1. Materials and Media

  • Leuconostoc mesenteroides strain (e.g., NRRL B-512F)

  • Sucrose

  • Yeast Extract

  • Peptone

  • K₂HPO₄

  • NaCl

  • MgSO₄·7H₂O

  • MnCl₂·H₂O

  • CaCl₂

  • Sodium Azide (for selective isolation)

  • Sterile distilled water

  • Fermenter or flasks

  • Incubator shaker

1.2.2. Media Preparation

A typical medium for this compound production contains (per liter):

ComponentConcentration (g/L)
Sucrose100 - 200
Yeast Extract5.0
Peptone5.0
K₂HPO₄15.0
NaCl0.01
MgSO₄·7H₂O0.01
MnCl₂·H₂O0.01
CaCl₂0.05

The pH of the medium should be adjusted to 7.0 before sterilization.

1.2.3. Inoculum Preparation

  • Aseptically transfer a loopful of L. mesenteroides from a stock culture to 10 mL of sterile seed culture medium (same composition as the production medium but with a lower sucrose concentration, e.g., 20 g/L).

  • Incubate at 25-30°C for 18-24 hours.

  • Transfer the seed culture to a larger volume of the same medium (e.g., 100 mL) and incubate under the same conditions. This will serve as the inoculum for the main fermentation.

1.2.4. Fermentation

  • Inoculate the production medium with 10% (v/v) of the prepared inoculum.

  • Incubate at a controlled temperature, typically between 25°C and 30°C, for 18 to 48 hours. The optimal temperature can influence both the yield and the molecular weight of the this compound produced.[4]

  • Maintain a constant pH, ideally between 5.5 and 7.0, using a suitable buffer system or by the controlled addition of NaOH.[5]

  • Agitation is generally not required or kept at a low speed, as high shear forces can negatively impact this compound synthesis.

Factors Influencing this compound Synthesis

The yield and characteristics of the produced this compound are significantly influenced by several fermentation parameters.

ParameterOptimal RangeEffect on this compound Synthesis
Sucrose Concentration 10% - 20% (w/v)Higher concentrations generally lead to higher this compound yields per unit volume, but the percentage conversion of sucrose to this compound may decrease.[1]
Temperature 25°C - 30°CAffects both the rate of this compound synthesis and the molecular weight of the product. Temperatures outside the optimal range can lead to reduced enzyme activity and lower yields.[4]
pH 5.5 - 7.0Influences the activity of dextransucrase. A drop in pH during fermentation is common and can be controlled to maintain optimal enzyme function.[5]
Incubation Time 18 - 48 hoursThis compound production is typically highest during the exponential growth phase of the bacteria. Prolonged incubation can lead to this compound degradation by other enzymes.

Purification of this compound

Following fermentation, the this compound must be separated from the bacterial cells, residual media components, and other metabolic byproducts. The most common primary purification step is alcohol precipitation.

Experimental Workflow for this compound Purification

Dextran_Purification_Workflow Start Fermentation Broth Centrifugation1 Centrifugation (e.g., 10,000 x g, 20 min) Start->Centrifugation1 Supernatant1 Cell-free Supernatant Centrifugation1->Supernatant1 CellPellet Bacterial Cell Pellet (discard) Centrifugation1->CellPellet Precipitation Alcohol Precipitation (e.g., 1:1 or 1:2 ratio with cold ethanol) Supernatant1->Precipitation Centrifugation2 Centrifugation (e.g., 10,000 x g, 20 min) Precipitation->Centrifugation2 Crudethis compound Crude this compound Pellet Centrifugation2->Crudethis compound Supernatant2 Supernatant with impurities (discard) Centrifugation2->Supernatant2 Redissolution Redissolve in Water Crudethis compound->Redissolution Reprecipitation Reprecipitation with Alcohol Redissolution->Reprecipitation Drying Drying (e.g., vacuum oven or lyophilization) Reprecipitation->Drying Purifiedthis compound Purified this compound Powder Drying->Purifiedthis compound AdvancedPurification Advanced Purification (Optional) Purifiedthis compound->AdvancedPurification GPC Gel Permeation Chromatography AdvancedPurification->GPC IEC Ion-Exchange Chromatography AdvancedPurification->IEC

References

An In-depth Technical Guide to the Physical Properties of Dextran Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dextran solutions. This compound, a complex branched polysaccharide composed of glucose units, is widely utilized in medical, pharmaceutical, and research applications, from plasma volume expanders to drug delivery systems and hydrogels.[1] A thorough understanding of its behavior in solution is critical for optimizing its use in these fields. This document details key physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their measurement.

Viscosity

The viscosity of a this compound solution is a critical parameter influencing its hydrodynamic properties and performance in applications like perfusion fluids and drug delivery. This compound solutions typically exhibit Newtonian flow, meaning their viscosity is independent of the shear rate, especially for molecular weights up to 2,000,000 Daltons and concentrations up to 30% (w/v).[2][3][4] However, at very high concentrations or molecular weights, some pseudoplastic (shear-thinning) behavior may be observed.[3][5][6] As this compound is a neutral polysaccharide, its viscosity is not significantly affected by changes in pH or salt concentration.[2][7]

Factors Influencing Viscosity
  • Molecular Weight (Mw): Viscosity increases with higher molecular weight.[8]

  • Concentration: Viscosity increases with this compound concentration.[9][10] For many dextrans, this increase is linear over a range of concentrations.[9]

  • Temperature: Viscosity decreases as temperature increases.[1][5][6] This is because the this compound chains become more flexible and contract at higher temperatures, leading to a decrease in hydrodynamic radius.[1][11][12]

Quantitative Viscosity Data

The relationship between intrinsic viscosity [η], a measure of a polymer's contribution to the solution viscosity, and molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Ma

Where K and a are the Mark-Houwink parameters, which depend on the polymer, solvent, and temperature.[1]

Table 1: Intrinsic Viscosity of this compound Solutions at Various Temperatures [1]

Molecular Weight (kDa)Intrinsic Viscosity [η] (dL/g) at 20°CIntrinsic Viscosity [η] (dL/g) at 30°CIntrinsic Viscosity [η] (dL/g) at 40°CIntrinsic Viscosity [η] (dL/g) at 50°C
8.80.0990.0950.0920.089
400.1980.1910.1850.179
71.90.2690.2600.2520.244
1100.3320.3220.3120.302
2000.4350.4210.4080.395
5800.6970.6750.6540.633
20001.2101.1721.1351.100

Table 2: Mark-Houwink Parameters for this compound in Aqueous Solution [1]

Temperature (°C)kM-H x 103a
202.750.430
302.400.443
402.090.457
501.820.470

Density

The density of this compound solutions increases with concentration. This property is often required for the accurate calculation of other hydrodynamic parameters, such as intrinsic viscosity.

Quantitative Density Data

An empirical equation for the apparent density of aqueous this compound solutions in air at 20°C is given by: d20°C = 0.99717 + 0.00398p + 0.000016p² where p is the grams of this compound per 100 g of aqueous solution.[13]

Table 3: Density of this compound Solutions at 20°C [13]

Concentration ( g/100g solution)Apparent Density (g/mL)
11.00117
51.01747
101.03857
151.06047
201.08317
251.10667
301.13097

Refractive Index and Optical Rotation

The refractive index (RI) of a this compound solution is a function of its concentration. The specific refractive index increment (dn/dc), which is the change in refractive index per unit change in concentration, is a crucial parameter in light scattering measurements for determining molecular weight.[14]

Quantitative Optical Data
  • Refractive Index: For aqueous solutions at 20°C, the refractive index can be described by the equation: n20°C = 1.33299 + 0.00151p + 0.0000064p² where p is the grams of this compound per 100 g of aqueous solution.[13] The dn/dc value for this compound in water is approximately 0.150 mL/g.[14]

  • Specific Optical Rotation: The specific optical rotation for this compound derived from Leuconostoc mesenteroides B512 in water is [α]25D = +199° ± 2°.[2][13] This value can decrease for molecular weights below 20,000 Daltons.[2]

Table 4: Refractive Index of Aqueous this compound Solutions at 20°C [13]

Concentration ( g/100g solution)Refractive Index (n)
11.33451
51.34070
101.34865
151.35684
201.36529
251.37398
301.38293

Osmotic Pressure

Colloidal osmotic pressure is a key property of this compound solutions, particularly in biomedical applications like plasma volume expansion.[2] Since this compound is a large, neutral polymer, it does not easily permeate biological membranes, allowing it to maintain a favorable osmotic environment.[2][7] The osmotic pressure is highly dependent on the molecular weight and concentration of the this compound.[2]

Quantitative Osmotic Pressure Data

An empirical relationship for calculating osmotic pressure (π) from solute concentration (Cm) is given by: π = 35.5Cm + 0.752Cm² + 76.4 x 10-4Cm³[15]

Table 5: Colloid Osmotic Pressure for this compound 40 and this compound 70 [7]

Concentration ( g/100 mL)Osmotic Pressure (mm H₂O) - this compound 40Osmotic Pressure (mm H₂O) - this compound 70
16035
213080
3220130
4330190
5450260
6600350
7-450
8-560
9-680
10-830

Experimental Methodologies and Workflows

Accurate characterization of this compound solutions relies on precise experimental techniques. This section details the protocols for measuring key physical properties.

Viscosity Measurement (Capillary Viscometry)

Intrinsic viscosity is determined by measuring the efflux time of dilute polymer solutions and the pure solvent through a capillary viscometer (e.g., Ubbelohde type).[1][12]

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., bidistilled water) at a known concentration (e.g., 1% w/v).[1][12] Create a series of dilutions from the stock solution (e.g., 0.75%, 0.5%, 0.25%).[1][12]

  • Temperature Control: Place the viscometer in a thermostatic bath to maintain a constant temperature (e.g., 25 ± 0.1 °C), as viscosity is highly temperature-dependent.[1][12] Allow solutions to equilibrate to this temperature.

  • Measurement:

    • Measure the efflux time of the pure solvent (t₀) through the viscometer's capillary.

    • For each this compound concentration, rinse the viscometer with the solution and then measure its efflux time (t). Perform multiple readings for each solution to ensure accuracy.

  • Density Measurement: Measure the density (ρ) of the solvent and each solution at the experimental temperature using a densitometer.[12]

  • Calculations:

    • Relative Viscosity (ηrel): ηrel = (t * ρ) / (t₀ * ρ₀)

    • Specific Viscosity (ηsp): ηsp = ηrel - 1

    • Reduced Viscosity (ηred): ηred = ηsp / c

  • Extrapolation to Intrinsic Viscosity: Plot the reduced viscosity (ηred) against concentration (c). According to the Huggins equation (ηred = [η] + kH[η]²c), the y-intercept of the linear extrapolation to zero concentration gives the intrinsic viscosity [η].[1]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Data Analysis prep_stock Prepare Stock This compound Solution (e.g., 1%) prep_dilute Create Serial Dilutions (c1, c2, c3...) prep_stock->prep_dilute thermo Equilibrate Samples & Viscometer to Temp (T) prep_dilute->thermo measure_t0 Measure Efflux Time of Solvent (t0) thermo->measure_t0 measure_t Measure Efflux Time of Solutions (t) thermo->measure_t measure_rho Measure Density of all Samples (ρ) thermo->measure_rho calc_rel Calculate Relative Viscosity (η_rel) measure_t0->calc_rel measure_t->calc_rel measure_rho->calc_rel calc_sp Calculate Specific Viscosity (η_sp) calc_rel->calc_sp calc_red Calculate Reduced Viscosity (η_sp / c) calc_sp->calc_red plot Plot (η_sp / c) vs. c (Huggins Plot) calc_red->plot extrapolate Extrapolate to c=0 plot->extrapolate result Intrinsic Viscosity [η] extrapolate->result

Workflow for determining the intrinsic viscosity of this compound solutions.
Light Scattering (DLS and SLS)

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for characterizing this compound in solution.[16][17]

  • Dynamic Light Scattering (DLS): Measures fluctuations in scattered light intensity due to the Brownian motion of molecules.[14] This allows for the determination of the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (size) of the this compound molecules.[14]

  • Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration.[17] This technique is used to determine the weight-average molecular weight (Mw), the second virial coefficient (A₂), and the radius of gyration (Rg).[16][17]

Experimental Workflow:

  • Sample Preparation: Prepare a series of this compound solutions at different known concentrations.

  • Filtration: Filter the solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette to remove dust and aggregates, which can interfere with measurements.[18]

  • Measurement: Place the cuvette in the light scattering instrument. For DLS, the instrument's correlator analyzes the intensity fluctuations. For SLS, the intensity is measured at multiple angles.

  • Data Analysis:

    • For DLS, the diffusion coefficient is obtained from the correlation function. The hydrodynamic radius is then calculated using the Stokes-Einstein equation, which requires the solvent viscosity and temperature as inputs.[14]

    • For SLS, data is typically analyzed using a Zimm plot, where Kc/R(θ) is plotted against sin²(θ/2) + kc (where k is a constant). Extrapolation to zero angle and zero concentration yields Mw, Rg, and A₂.[17]

G start Prepare this compound Solutions (multiple conc.) filter Filter solutions to remove dust/aggregates start->filter instrument Place sample in Light Scattering Instrument filter->instrument dls_measure DLS: Measure intensity fluctuations over time instrument->dls_measure sls_measure SLS: Measure time-averaged intensity vs. angle & conc. instrument->sls_measure dls_analysis Analyze Correlation Function dls_measure->dls_analysis sls_analysis Construct Zimm Plot (Kc/Rθ vs. sin²(θ/2)+kc) sls_measure->sls_analysis dls_result Hydrodynamic Radius (Rh) Polydispersity Index (PDI) dls_analysis->dls_result sls_result Molecular Weight (Mw) Radius of Gyration (Rg) Second Virial Coeff. (A2) sls_analysis->sls_result

General workflow for this compound characterization using light scattering.
Logical Relationships of Physical Properties

The physical properties of this compound solutions are interconnected and influenced by several key factors. Understanding these relationships is crucial for predicting solution behavior.

G center_node This compound Solution Physical Properties visc Viscosity center_node->visc dens Density center_node->dens ri Refractive Index center_node->ri osmo Osmotic Pressure center_node->osmo size Hydrodynamic Size (Rh) center_node->size mw Molecular Weight mw->center_node mw->visc ++ mw->osmo -- mw->size ++ conc Concentration conc->center_node conc->visc ++ conc->dens ++ conc->ri ++ conc->osmo ++ temp Temperature temp->center_node temp->visc -- temp->size -- solvent Solvent Type solvent->center_node

Key factors influencing the physical properties of this compound solutions.

References

The Scientific Journey of Dextran: A Technical Guide to its History, Discovery, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and multifaceted applications of dextran in scientific research. From its serendipitous discovery to its current use in advanced drug delivery systems, this compound's unique properties have made it an invaluable tool in the laboratory and clinic. This document provides a comprehensive overview of key historical milestones, detailed experimental protocols for its production and characterization, and a look into its diverse applications, supported by quantitative data and visual workflows.

A Historical Overview: From Wine Contaminant to Biomedical Workhorse

This compound's story begins in the 19th century, not as a planned discovery, but as an observation of a troublesome microbial byproduct.

  • 1861: The Initial Observation by Louis Pasteur: While studying the fermentation processes in wine, the renowned French chemist and microbiologist Louis Pasteur was the first to document the microbial production of a viscous, gummy substance.[1][2] This "slime" was an early, uncharacterized form of what we now know as this compound.[3][4]

  • 1874: Naming and Early Chemical Insights: The term "this compound" was coined by the German chemist Carl Scheibler.[4][5] He identified the substance as a carbohydrate with the empirical formula (C₆H₁₀O₅)n and noted its dextrorotatory effect on polarized light, hence the name derived from "dextro."[4]

  • Early 20th Century: Unraveling the Microbial Source: Further research established that specific lactic acid bacteria, most notably Leuconostoc mesenteroides, were responsible for producing this compound from sucrose.[3][6] This bacterium secretes the enzyme dextransucrase, which polymerizes the glucose units from sucrose into the long-chain this compound polymer.[7]

  • Mid-20th Century: The Dawn of Biomedical Applications: The pivotal shift for this compound from a mere curiosity to a valuable biomedical tool occurred in the 1940s. Anders Grönwall and Ingelman in Sweden, along with researchers in Britain, independently proposed and developed this compound as a plasma volume expander.[1][8] This application became crucial in treating hypovolemic shock, especially during times of war when blood plasma was scarce.[8][9] This innovation paved the way for the commercial production of clinical-grade this compound.

  • Late 20th Century to Present: A Platform for Innovation: The latter half of the 20th century and the beginning of the 21st have seen an explosion in this compound's applications. Its biocompatibility, biodegradability, and the ease with which it can be chemically modified have made it a versatile platform for drug delivery, tissue engineering, and as a research tool in cell biology.[5][10]

The Core Science: Structure and Properties of this compound

This compound is a complex, branched polysaccharide composed of D-glucose monomers. Its structure is the key to its diverse functionalities.

The primary structure of this compound is a linear backbone of α-1,6-glycosidic linkages between glucose units.[11][12] Branching occurs via α-1,2, α-1,3, or α-1,4 linkages, with the type and degree of branching being dependent on the producing microbial strain.[13][14] For instance, this compound from Leuconostoc mesenteroides NRRL B-512F, a commonly used strain for commercial production, consists of approximately 95% α-1,6 linkages and 5% α-1,3 branch linkages.[15]

The molecular weight of this compound can vary significantly, from a few kilodaltons (kDa) to millions of daltons (MDa), which profoundly influences its physicochemical properties such as solubility and viscosity.[3][16]

Key Experiments in this compound Research: Detailed Methodologies

The following sections provide detailed protocols for the production, purification, and characterization of this compound, based on established methodologies in the field.

Production of this compound via Fermentation

This protocol outlines the production of this compound using Leuconostoc mesenteroides.

Experimental Protocol: this compound Production

  • Microorganism and Inoculum Preparation:

    • A pure culture of Leuconostoc mesenteroides is grown in a suitable broth medium (e.g., MRS broth) overnight at room temperature on a shaker (120 rpm).[13]

    • This overnight culture serves as the inoculum for the main fermentation.

  • Fermentation Medium:

    • A typical this compound production medium contains (per liter): sucrose (100-200 g), yeast extract (5 g), peptone (5 g), K₂HPO₄ (15 g), and trace salts like MnCl₂·4H₂O (0.01 g), NaCl (0.01 g), and CaCl₂ (0.05 g).[17] The pH is adjusted to 7.0 before sterilization.

  • Fermentation Conditions:

    • The sterile production medium is inoculated with the prepared inoculum (typically 2-10% v/v).[15][17]

    • The fermentation is carried out in a bioreactor or flasks at a controlled temperature, generally between 25-30°C, for 20-24 hours.[15][17]

    • The pH of the medium is often maintained around 7.0 for optimal production.[15]

Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: this compound Purification

  • Cell Removal:

    • The fermentation broth is centrifuged at high speed (e.g., 10,000-12,000 rpm) for 10-15 minutes at 4°C to pellet the bacterial cells.[4][13] The supernatant, containing the dissolved this compound, is collected.

  • Ethanol Precipitation:

    • An equal or double volume of chilled absolute ethanol is added to the supernatant and shaken vigorously to precipitate the this compound.[4][15]

    • The mixture is incubated, often overnight at 4°C, to allow for complete precipitation.[13]

  • This compound Recovery and Washing:

    • The precipitated this compound is collected by centrifugation (10,000 rpm, 15 minutes).[15]

    • The this compound pellet is washed multiple times with distilled water, with each wash followed by re-precipitation with chilled ethanol to remove impurities.[4]

  • Drying:

    • The purified this compound pellet is dried under vacuum over a desiccant like calcium chloride at 30°C to obtain a dry powder.[4][15]

Characterization of this compound

3.3.1. Molecular Weight Determination

Size-exclusion chromatography (SEC) is the standard method for determining the molecular weight and molecular weight distribution of this compound.[18][19]

Experimental Protocol: Molecular Weight Determination by SEC

  • System and Columns: An aqueous SEC system equipped with a refractive index (RI) detector is used.[18] Columns suitable for aqueous polymer separation are employed.

  • Calibration: The system is calibrated using a series of this compound standards with known molecular weights, typically ranging from 4,000 to 250,000 g/mol .[18][19]

  • Sample Preparation and Analysis: A known concentration of the purified this compound is dissolved in the mobile phase, filtered, and injected into the SEC system.

  • Data Analysis: The elution profile of the sample is compared to the calibration curve to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn).[18]

3.3.2. Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of this compound, including the types of glycosidic linkages.[6][8]

Experimental Protocol: Structural Analysis by ¹³C NMR

  • Sample Preparation: Approximately 20 mg of purified this compound is dissolved in 99.9% D₂O.[8]

  • NMR Spectroscopy: ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments, which correspond to the specific types of glycosidic linkages (α-1,6, α-1,3, etc.).[6] The anomeric region (95-105 ppm) is particularly diagnostic for linkage analysis.[20]

Quantitative Data in this compound Research

The yield and molecular weight of this compound are highly dependent on the producing strain and fermentation conditions.

Table 1: this compound Production Yields from Various Leuconostoc mesenteroides Strains

StrainSucrose Conc. (%)Temperature (°C)Incubation Time (h)pHThis compound Yield (g/L)Reference
CMG7131530207.0Not specified in g/L[15]
SF3102516Not specified23.8[21]
NRRL B-512F102516Not specified19.5[21]
PCSIR-410Not specifiedNot specifiedNot specifiedNot specified in g/L[22]
PCSIR-910Not specifiedNot specifiedNot specifiedNot specified in g/L[22]

Table 2: Molecular Weight of this compound from Different Sources

Strain/SourceMethodAverage Molecular Weight (Da)Reference
L. mesenteroides CMG713Not specified~2,000,000[15]
L. mesenteroides SF3Not specified1,455,072[21]
L. mesenteroides NRRL B-512FNot specified9 x 10⁶ to 500 x 10⁶ (native)[15]
Commercially available fractionsSEC1,000 to 2,000,000[16]

Visualizing this compound-Related Processes

Graphviz diagrams are used to illustrate key experimental workflows and biological pathways involving this compound.

Experimental Workflow for this compound Production and Purification

Dextran_Production_Purification cluster_production This compound Production cluster_purification This compound Purification Inoculum L. mesenteroides Inoculum Fermentation Fermentation (Sucrose Medium, 25-30°C, 20-24h) Inoculum->Fermentation Inoculation Centrifugation1 Centrifugation (Cell Removal) Fermentation->Centrifugation1 Harvest Precipitation Ethanol Precipitation Centrifugation1->Precipitation Supernatant Centrifugation2 Centrifugation (this compound Collection) Precipitation->Centrifugation2 Washing Washing & Reprecipitation Centrifugation2->Washing Drying Vacuum Drying Washing->Drying Purified_this compound Purified_this compound Drying->Purified_this compound Final Product

Caption: Workflow for this compound production and purification.

Signaling Pathway: Endocytosis Visualized with Fluorescently Labeled this compound

Endocytosis_Pathway Extracellular Extracellular Space (Fluorescent this compound) Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Early_Endosome Early Endosome (pH ~6.5) Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion

Caption: Pathway of fluorescent this compound during endocytosis.

Diverse Applications in Scientific Research

This compound's unique properties have led to its adoption in a wide array of research applications.

  • Drug Delivery Systems: this compound is extensively used to create various drug delivery systems, including nanoparticles, microspheres, and hydrogels.[3][11][23] Its hydroxyl groups allow for the conjugation of drugs, targeting ligands, and other functional molecules, enabling controlled release and targeted delivery to specific tissues.[23]

  • Visualizing Endocytosis: Fluorescently labeled dextrans are a standard tool for studying fluid-phase endocytosis.[7][24] As this compound is taken up by cells into endosomes and trafficked to lysosomes, the change in fluorescence of pH-sensitive dyes conjugated to the this compound can be used to monitor the maturation of endocytic vesicles and changes in organelle pH.[7][24]

  • Osmotic Stress Experiments: Due to its high molecular weight and inability to cross cell membranes, this compound is used to apply osmotic stress to cells and tissues.[25][26] This technique is valuable for studying the effects of mechanical forces and cell volume changes on cellular processes.

  • Bioseparations: Cross-linked this compound, commercially known as Sephadex, is widely used as a matrix for size-exclusion chromatography to separate and purify proteins and other biomolecules.[15]

  • Cryopreservation: this compound is employed as a cryoprotectant to protect cells and tissues from damage during freezing and thawing.[1]

Conclusion

From its humble beginnings as a microbial slime in wine fermentation, this compound has evolved into a sophisticated and indispensable tool in scientific research and medicine. Its well-characterized structure, biocompatibility, and versatility continue to drive innovation in fields ranging from drug delivery to cell biology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to harness the potential of this remarkable biopolymer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dextran Derivatives and Their Chemical Modifications

This compound, a biocompatible and biodegradable polysaccharide, serves as a versatile platform for chemical modification, enabling the development of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1][2][3] Its backbone, rich in hydroxyl groups, allows for a wide array of chemical derivatizations that can tailor its physicochemical properties to specific biomedical applications.[4][5] This guide provides a comprehensive overview of the primary chemical modifications of this compound, detailing synthesis protocols, quantitative characteristics, and key applications.

Core Structure of this compound

This compound is a homopolysaccharide composed of α-1,6-linked D-glucopyranose residues in its main chain, with a small percentage of α-1,2-, α-1,3-, or α-1,4-linked side chains depending on the bacterial strain used for its production.[4][6] This structure provides three free hydroxyl groups per glucose repeating unit, which are the primary sites for chemical modification.[4] The reactivity of these hydroxyl groups typically follows the order C2 > C4 > C3.[4] Its high water solubility, low toxicity, and biodegradability by dextranases in mammalian tissues make it an ideal candidate for biomedical use.[4][6]

Key Chemical Modifications and Synthesis Protocols

The functionalization of this compound's hydroxyl groups can impart new properties, such as charge, hydrophobicity, or the ability to form crosslinked networks. The "degree of substitution" (DS) is a critical parameter, defining the average number of substituted hydroxyl groups per glucose unit, and it significantly influences the final properties of the derivative.[4]

Carboxymethyl this compound (CMD)

Carboxymethylation introduces negatively charged carboxyl groups, transforming the neutral this compound into a polyanionic derivative.[7] This modification enhances its utility in drug delivery and for coating nanoparticles.

Experimental Protocol: Synthesis of Carboxymethyl this compound

This protocol is adapted from methodologies described by Heinze et al.[8][9]

  • Dissolution : Dissolve 1.0 g of this compound (e.g., 70 kDa) and 0.5 g of sodium chloroacetate in 10 mL of deionized water with continuous stirring.[8]

  • Alkalinization : Add 10 mL of 5 M sodium hydroxide (NaOH) solution to the mixture.[8]

  • Reaction : Heat the mixture to 60°C and maintain stirring for 90 minutes.[8] The reaction proceeds via Williamson ether synthesis under alkaline conditions.[8][9]

  • Purification : Cool the reaction mixture to room temperature. Purify the product by dialysis against deionized water (using a 6–8 kDa MWCO membrane) to remove unreacted reagents.[8]

  • Isolation : Lyophilize (freeze-dry) the dialyzed solution to obtain carboxymethyl this compound as a white powder.[8]

CMD_Synthesis Workflow for Carboxymethyl this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mix 1. Dissolve & Mix This compound->Mix SCA Sodium Chloroacetate SCA->Mix NaOH NaOH (Alkaline Medium) NaOH->Mix React 2. Heat (60°C, 90 min) Mix->React Williamson Ether Synthesis Purify 3. Dialysis React->Purify Isolate 4. Lyophilize Purify->Isolate CMD Carboxymethyl this compound (CMD) Isolate->CMD

Caption: A diagram illustrating the synthesis workflow for Carboxymethyl this compound (CMD).

Diethylaminoethyl this compound (DEAE-Dextran)

DEAE-Dextran is a polycationic derivative created by introducing diethylaminoethyl groups. It was one of the first chemical vectors used for DNA delivery (transfection) due to its ability to form electrostatic complexes with negatively charged nucleic acids.[10]

Experimental Protocol: Synthesis of DEAE-Dextran

This protocol is based on the general synthesis method.[11]

  • Preparation : Prepare an alkaline solution of this compound.

  • Reaction : Add (2-chloroethyl)diethylammonium chloride (DEAE-Cl) to the alkaline this compound solution.

  • Incubation : Allow the reaction to proceed under controlled temperature and time to achieve the desired degree of substitution.

  • Purification : Neutralize the reaction mixture and purify the DEAE-Dextran product extensively, typically through dialysis, to remove unreacted DEAE-Cl and other salts.

  • Isolation : Isolate the final product, usually by precipitation with an alcohol (e.g., ethanol) or by lyophilization.

DEAE_Synthesis Logical Flow of DEAE-Dextran Synthesis This compound This compound in Alkaline Solution Reaction Reaction Step (Etherification) This compound->Reaction Reagent (2-chloroethyl)diethylammonium chloride (DEAE-Cl) Reagent->Reaction Purification Purification (Neutralization, Dialysis) Reaction->Purification Crude Product Isolation Isolation (Precipitation or Lyophilization) Purification->Isolation Product DEAE-Dextran (Polycationic Derivative) Isolation->Product

Caption: A logical flow diagram for the synthesis of DEAE-Dextran.

This compound Sulfate

Sulfation of this compound introduces strongly acidic sulfate ester groups, resulting in a potent polyanion. This compound sulfate has various biological activities, including anticoagulant and anti-lipemic properties, and it can inhibit ribonucleases.[12][13]

Experimental Protocol: Synthesis of this compound Sulfate

This protocol is adapted from the method using a sulfur trioxide-pyridine complex.[14][15]

  • Solvent : Dissolve this compound in a suitable solvent, such as dimethylformamide (DMF).

  • Sulfating Agent : Use a sulfur trioxide-pyridine (SO3-pyridine) complex as the sulfating agent.

  • Reaction : Add the SO3-pyridine complex to the this compound solution and heat (e.g., 75-95°C) for several hours to allow sulfation to occur.[15]

  • Termination and Neutralization : Cool the mixture and terminate the reaction. Neutralize the resulting acidic this compound sulfate ester, typically by adding a base like sodium hydroxide, to form the sodium salt.[12]

  • Purification and Isolation : Precipitate the this compound sulfate sodium salt from the reaction mixture, followed by purification steps like dialysis to remove impurities.[12] The final product is then dried.

Oxidized this compound (DexOx)

Oxidation of this compound, typically with sodium periodate, cleaves the vicinal diol groups (at C2-C3 or C3-C4) within the glucose units to form reactive aldehyde groups.[6] This allows for the formation of hydrogels through Schiff base formation with amine-containing molecules.[6]

Experimental Protocol: Synthesis of Oxidized this compound

  • Dissolution : Dissolve this compound in deionized water.

  • Oxidation : Add a calculated amount of sodium periodate (NaIO4) solution to the this compound solution. The molar ratio of periodate to glucose units determines the degree of oxidation.[16]

  • Reaction : Conduct the reaction in the dark (to prevent periodate degradation) at room temperature for a defined period (e.g., several hours).

  • Termination : Quench the reaction by adding ethylene glycol to consume any excess periodate.

  • Purification : Purify the oxidized this compound by extensive dialysis against deionized water to remove reaction byproducts.

  • Isolation : Obtain the final product as a white solid after lyophilization.

Quantitative Data on this compound Derivatives

The properties of this compound derivatives are highly dependent on the starting this compound molecular weight (Mw) and the degree of substitution (DS).

DerivativeStarting this compound Mw (kDa)Modification AgentDegree of Substitution (DS)Key Properties/ApplicationsReference
Carboxymethyl this compound70Sodium Chloroacetate~0.2 (1 CM group per 5 glucose units)Polyanionic; nanoparticle coating; drug delivery[7][8]
This compound Sulfate10 - 100SO3-Pyridine Complex1.4 - 2.4Polyanionic; anticoagulant; antiviral; ribonuclease inhibitor[14]
Oxidized this compound70Sodium Periodate5% (degree of oxidation)Forms hydrogels; tissue engineering; drug release[17]
This compound Valerate40Valeric Anhydride2.9Amorphous; improved thermal stability; hot-melt adhesive[18]
This compound Laurate40Lauric Anhydride2.8Amorphous; improved thermal stability; adhesive[18]

Characterization of this compound Derivatives

Confirming the successful modification of this compound and quantifying its extent requires a suite of analytical techniques.

TechniquePurposeInformation Obtained
FTIR Spectroscopy Confirmation of functional group additionDetection of characteristic vibrational bands (e.g., C=O in CMD, S=O in this compound Sulfate).[14]
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and DS determinationChemical shifts confirm the structure and integration of specific peaks allows for the calculation of the Degree of Substitution (DS).[4][18]
Gel Permeation Chromatography (GPC) Molecular weight analysisDetermines weight-average (Mw) and number-average (Mn) molecular weights and polydispersity, indicating if degradation occurred during modification.[18]
Elemental Analysis Determination of elemental compositionQuantifies the percentage of specific elements (e.g., sulfur in this compound sulfate) to calculate DS.[13]
Zeta Potential Measurement Surface charge analysisMeasures the surface charge of derivatives in solution, confirming the introduction of anionic (CMD) or cationic (DEAE-Dextran) groups.
High-Performance Liquid Chromatography (HPLC) Purity and quantitative analysisUsed for analyzing the purity of the derivative and quantifying residual starting materials or by-products.[19][20]

Applications in Drug Development

The versatility of this compound derivatives makes them central to the development of novel therapeutic platforms.

Dextran_Applications Applications of this compound Derivatives cluster_mods Chemical Modifications cluster_platforms Delivery Platforms cluster_apps Therapeutic Areas CMD Carboxymethylation (Anionic) Nanoparticles Nanoparticles CMD->Nanoparticles Coating, Stability Prodrugs Prodrug Conjugates CMD->Prodrugs DEAE DEAE Functionalization (Cationic) Gene Gene Delivery DEAE->Gene Complexes with DNA Oxidation Oxidation (Aldehyde Groups) Hydrogels Hydrogels Oxidation->Hydrogels Crosslinking Hydrophobe Hydrophobic Grafting (e.g., Esterification) Micelles Micelles Hydrophobe->Micelles Self-Assembly Cancer Targeted Cancer Therapy Nanoparticles->Cancer TissueEng Tissue Engineering & Wound Healing Hydrogels->TissueEng Infection Antimicrobial Delivery Hydrogels->Infection Micelles->Cancer Prodrugs->Cancer

Caption: Relationship between this compound modifications, platforms, and therapeutic applications.

  • Nanoparticles and Micelles : this compound derivatives are used to form or coat nanoparticles, enhancing their stability, biocompatibility, and circulation time.[1][21][22] Amphiphilic this compound derivatives, created by grafting hydrophobic chains onto the this compound backbone, can self-assemble into micelles for encapsulating poorly water-soluble drugs.[3]

  • Hydrogels : Oxidized this compound can be crosslinked with molecules like gelatin or chitosan to form in-situ injectable hydrogels.[6][23] These are extensively researched for tissue engineering, serving as scaffolds that support cell growth and for the sustained release of therapeutic agents like growth factors or antimicrobial drugs.[23][24][25]

  • Prodrugs : Drugs can be covalently conjugated to this compound, creating a prodrug system. This approach can improve drug solubility, prolong its half-life, and enable targeted delivery to specific tissues, reducing systemic toxicity.[1]

Conclusion

The chemical modification of this compound provides a powerful and adaptable toolkit for researchers in drug development and materials science. By carefully selecting the type of modification and controlling the degree of substitution, derivatives like Carboxymethyl this compound, DEAE-Dextran, and Oxidized this compound can be precisely engineered to create sophisticated delivery systems. These systems offer solutions to challenges in drug stability, solubility, and targeted delivery, paving the way for more effective and safer therapeutics. Future research will continue to explore novel conjugation chemistries and multi-functional derivatives to address complex medical needs.[26]

References

The Multifaceted Role of Dextran in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran, a complex branched glucan, has emerged as a versatile and indispensable biopolymer in a myriad of biological and pharmaceutical applications. Its inherent biocompatibility, biodegradability, and low toxicity, coupled with the ease of chemical modification, have positioned it as a key player in drug delivery, tissue engineering, and clinical medicine.[1] This technical guide provides a comprehensive overview of the core functions of this compound in biological systems, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Functions and Applications

This compound's utility in biological systems is diverse, ranging from its classical use as a plasma volume expander to its more recent applications in sophisticated drug delivery systems and regenerative medicine.

Plasma Volume Expansion

This compound solutions, particularly this compound 40 and this compound 70, are clinically used as plasma volume expanders to treat hypovolemia resulting from hemorrhage, surgery, or burns.[2][3] By increasing the osmotic pressure of the blood, this compound draws fluid from the interstitial space into the intravascular compartment, thereby restoring blood volume and improving hemodynamic stability.[4]

Data Presentation: Comparative Plasma Volume Expansion

Plasma ExpanderConcentrationInfused VolumePlasma Volume Increase (mL)Study PopulationReference
This compound 706%1000 mL790 mLPost-operative patients[5]
Hydroxyethylstarch-1000 mL-Post-operative patients[5]
Polygelatin-1000 mL-Post-operative patients[5]
Albumin5%1000 mL-Post-operative patients[5]
Saline0.9%1000 mL180 mLPost-operative patients[5]
This compound 706%20 mL/kg36.3 ± 2.3 mL/kgGuinea pigs[6]
Albumin5%20 mL/kg26.4 ± 4.7 mL/kgGuinea pigs[6]
HES 130/0.46%20 mL/kg17.6 ± 3.5 mL/kgGuinea pigs[6]
This compound 706%15 mL/kgSimilar to Albumin 25 mL/kgGuinea pigs[7]
Albumin5%25 mL/kgSimilar to this compound 15 mL/kgGuinea pigs[7]
Drug Delivery Systems

This compound's favorable properties, including its excellent water solubility and prolonged circulation time, make it an ideal candidate for various drug delivery systems.[5] It can be formulated into nanoparticles, hydrogels, and conjugates to improve drug solubility, stability, and therapeutic efficacy while reducing off-site toxicity.[5][6]

Data Presentation: Doxorubicin Loading in this compound-Based Nanoparticles

This compound DerivativeNanoparticle TypeDrug Loading Content (DLC) %Encapsulation Efficiency (EE) %Reference
This compound-b-poly(ε-caprolactone)Nanoparticles--[8]
Acetalated this compoundNanoparticles--[2]
This compound-b-poly(D,L-lactide)Nanoparticlesup to 21% (w/w)-[9]
This compound-coated SPIONsNanoparticles-50.3% (pH 5.0)[10]
Oxidized this compoundProdrug NanoparticlesHigh-[11]

Experimental Protocol: Preparation of this compound Nanoparticles for Drug Delivery

This protocol outlines the synthesis of this compound nanoparticles (Dex-NPs) via the oxidation of this compound followed by self-assembly with a coiling agent.

Materials:

  • This compound (e.g., 70 kDa)

  • Sodium metaperiodate (NaIO₄)

  • Ethylene glycol

  • Dodecylamine (or other amine-containing coiling agent)

  • Doxorubicin (optional, for drug loading)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Distilled water

Methodology:

  • This compound Oxidation:

    • Dissolve 10 g of this compound in 200 mL of distilled water.

    • Add sodium metaperiodate in a specific molar ratio (e.g., 1:10 IO₄⁻/glucose units) to the this compound solution.

    • Stir the solution in the dark at room temperature for 1 hour.

    • Quench the reaction by adding ethylene glycol.

    • Dialyze the resulting polyaldehydothis compound (PAD) solution against distilled water for 3 days and then lyophilize.[8]

  • Nanoparticle Synthesis:

    • Dissolve 1 g of the dried PAD in 10 mL of distilled water at 30°C.

    • Add a pre-warmed solution of the coiling agent (e.g., dodecylamine). For drug loading, a doxorubicin solution can be added 5 minutes prior to the coiling agent.[8]

    • Stir the mixture continuously at 30°C for 30 minutes.

    • Adjust the pH of the solution to 10 using 0.5 M NaOH over a period of 60 minutes.

    • Neutralize the pH to 7.4 with HCl.

    • Dialyze the resulting nanoparticle solution against distilled water for 30 minutes to remove impurities.[8]

Experimental Workflow: this compound Nanoparticle Synthesis

G This compound This compound Solution Oxidation Oxidation (Dark, RT, 1h) This compound->Oxidation NaIO4 Sodium Metaperiodate NaIO4->Oxidation Quench Quenching (Ethylene Glycol) Oxidation->Quench Dialysis1 Dialysis & Lyophilization Quench->Dialysis1 PAD Polyaldehydothis compound (PAD) Dialysis1->PAD SelfAssembly Self-Assembly (30°C, 30min) PAD->SelfAssembly CoilingAgent Coiling Agent (e.g., Dodecylamine) CoilingAgent->SelfAssembly pH_Adjust1 pH Adjustment to 10 (NaOH) SelfAssembly->pH_Adjust1 pH_Adjust2 Neutralization to pH 7.4 (HCl) pH_Adjust1->pH_Adjust2 Dialysis2 Final Dialysis pH_Adjust2->Dialysis2 Dex_NP This compound Nanoparticles Dialysis2->Dex_NP G This compound This compound Methacrylation Methacrylation (RT, 44h) This compound->Methacrylation GMA, DMAP in DMSO Dialysis Dialysis & Lyophilization Methacrylation->Dialysis HCl Quench DexMA DexMA Dialysis->DexMA Dex-MA Powder Polymerization_Solution Dex-MA/APS Solution DexMA->Polymerization_Solution Dissolve in H2O + APS Polymerization Radical Polymerization & Cryogelation (-20°C) Polymerization_Solution->Polymerization TEMED Washing Thawing & Washing Polymerization->Washing Hydrogel Hydrogel Washing->Hydrogel Swollen Hydrogel G This compound This compound Sulfate PEAR1 PEAR1 This compound->PEAR1 Direct Activation CLEC2 CLEC-2 This compound->CLEC2 Activation SFK Src Family Kinases (SFK) PEAR1->SFK Phosphorylation Syk Syk CLEC2->Syk Phosphorylation PI3K PI3K SFK->PI3K Akt Akt PI3K->Akt Phosphorylation FibrinogenReceptor Fibrinogen Receptor (αIIbβ3) Activation Akt->FibrinogenReceptor Syk->FibrinogenReceptor Aggregation Platelet Aggregation FibrinogenReceptor->Aggregation G This compound This compound Sulfate TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokine Production Nucleus->Cytokines Gene Transcription G DextranRGD This compound-RGD-Drug Conjugate Integrin Integrin Receptor (e.g., αvβ3) DextranRGD->Integrin Binds to Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis FAK FAK Integrin->FAK Activates DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt CellEffects Cell Survival, Proliferation, Migration Akt->CellEffects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->CellEffects

References

Dextran Solubility: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Solubility Characteristics and Experimental Determination of Dextran in Various Solvents

This compound, a versatile, neutral, and water-soluble polysaccharide, holds a significant position in pharmaceutical and biotechnological applications, ranging from its use as a plasma volume expander to its role in advanced drug delivery systems. Its efficacy in these applications is fundamentally linked to its solubility characteristics in various aqueous and organic solvent systems. This technical guide provides a detailed exploration of this compound's solubility, the factors influencing it, and the experimental protocols for its determination, tailored for researchers, scientists, and professionals in drug development.

Core Principles of this compound Solubility

This compound is a complex branched glucan composed of chains of D-glucose units. The primary chain consists of α-1,6 glycosidic linkages, with branches beginning from α-1,3 linkages. This molecular structure is central to its solubility properties. The high proportion of α-1,6 linkages imparts significant flexibility to the polymer chain, which, in conjunction with the numerous hydroxyl groups, facilitates extensive hydrogen bonding with water molecules, leading to its high aqueous solubility.[1][2]

However, the solubility of this compound is not absolute and is influenced by several factors:

  • Molecular Weight (MW): Generally, as the molecular weight of this compound increases, its solubility in water tends to decrease.[3] Very high molecular weight dextrans (e.g., 5-40 million Da) are an exception and can be poorly soluble.[3][4] Lower molecular weight dextrans are more readily soluble.[3]

  • Degree of Branching: A higher degree of α-1,3 branching can lead to reduced solubility in water.[2] This is attributed to increased structural rigidity and potential for intermolecular hydrogen bonding between this compound chains, which can favor aggregation over dissolution.

  • Temperature: For aqueous solutions, increasing the temperature can enhance the rate of dissolution.[5] However, prolonged exposure to high temperatures (above 50°C) can lead to the degradation of the polymer.[6]

  • pH: this compound's solubility is largely independent of pH within a neutral to moderately acidic or alkaline range.[7] However, extreme pH values can lead to hydrolysis (acidic) or oxidation (alkaline), affecting the polymer's integrity and, consequently, its solubility.[3][8]

  • Solvent Properties: The nature of the solvent plays a critical role. This compound is readily soluble in polar aprotic solvents that can act as hydrogen bond acceptors and donors.

Quantitative Solubility of this compound

While this compound is widely cited as being highly soluble in water, precise quantitative data across a range of molecular weights and temperatures is not always readily available in a consolidated format. The following tables summarize the available qualitative and semi-quantitative solubility information for this compound in various solvents.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventThis compound Molecular Weight (Da)Reported SolubilityCitations
WaterMost rangesVery soluble; concentrated solutions (>50% w/v or >30 mg/mL) can be prepared.[3][7][9]
Water5,000,000 - 40,000,000Poorly soluble to insoluble.[3][4]
Dimethyl Sulfoxide (DMSO)All rangesFreely soluble.[3][4][5]
FormamideAll rangesFreely soluble.[3][4][5]
Ethylene GlycolAll rangesFreely soluble.[3][4][5]
GlycerolAll rangesFreely soluble.[3][4][5]
Dimethylformamide (DMF)All rangesSoluble.[7]
N-Methylpyrrolidone (NMP)All rangesSoluble.[7]
PyridineAll rangesSoluble.[7]
Monohydric Alcohols (e.g., Methanol, Ethanol)All rangesInsoluble.[7][9]
Ketones (e.g., Acetone)All rangesInsoluble.[7][9]

Table 2: Semi-Quantitative Solubility Data for this compound and its Derivatives

CompoundSolventApproximate SolubilityCitations
This compound (general)Water> 30 mg/mL[3][4][8]
This compound 40 (40,000 Da)WaterConcentrated solutions (>50% w/v) can be prepared.[7][9]
This compound Sulfate (sodium salt, MW 40,000)DMSO~30 mg/mL[10]
This compound Sulfate (sodium salt, MW 40,000)Dimethylformamide~30 mg/mL[10]
This compound Sulfate (sodium salt, MW 40,000)PBS (pH 7.2)~10 mg/mL[10]

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be approached through several experimental methods. The choice of method often depends on the required precision and the nature of the solvent.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a substance.[11]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker water bath or an orbital incubator is suitable for this purpose.[12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to sediment. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. The use of a syringe filter (with a pore size appropriate to not retain dissolved this compound) is a common practice.

  • Quantification of Dissolved this compound: Analyze the clear supernatant to determine the concentration of dissolved this compound. Several analytical techniques can be used for this purpose, as detailed below.

Analytical Techniques for Quantifying Dissolved this compound

This is a straightforward method for determining the concentration of a non-volatile solute like this compound.[13][14]

Methodology:

  • Accurately pipette a known volume of the clear, saturated this compound solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[14]

  • Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that will not degrade the this compound, typically below 50°C, or under vacuum).[14]

  • Dry the container with the this compound residue to a constant weight.

  • The difference between the final and initial weight of the container gives the mass of the dissolved this compound.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

This is a colorimetric method suitable for the quantification of total carbohydrates.[15]

Methodology:

  • Prepare a standard curve using known concentrations of glucose or a this compound standard of a similar molecular weight.

  • Take a small, known volume of the saturated this compound solution and dilute it appropriately to fall within the linear range of the standard curve.

  • To 1 mL of the diluted sample in a test tube, add 1 mL of a 5% phenol solution, followed by the rapid addition of 5 mL of concentrated sulfuric acid.

  • Allow the reaction to proceed, then cool the tubes to room temperature.

  • Measure the absorbance of the solution at 488-490 nm using a spectrophotometer.

  • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

SEC/GPC is a powerful technique for determining the concentration and molecular weight distribution of polymers.[16]

Methodology:

  • Calibrate the SEC/GPC system using this compound standards of known molecular weights and concentrations. A refractive index (RI) detector is commonly used for this compound as it lacks a strong UV chromophore.[16]

  • Inject a known volume of the filtered, saturated this compound solution into the SEC/GPC system.

  • The area under the peak corresponding to the this compound in the chromatogram is proportional to its concentration.

  • Calculate the concentration of the unknown sample by comparing its peak area to the calibration curve generated from the standards.[16]

Visualization of Experimental and Logical Workflows

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by quantification.

G cluster_0 Preparation and Equilibration cluster_1 Phase Separation cluster_2 Quantification of Dissolved this compound cluster_3 Data Analysis A Add excess this compound to solvent B Seal container and agitate at constant temperature A->B C Equilibrate for 24-48 hours B->C D Cease agitation and allow sedimentation C->D E Separate supernatant (filtration/centrifugation) D->E F Gravimetric Analysis E->F G Phenol-Sulfuric Acid Assay E->G H SEC/GPC with RI Detection E->H I Calculate solubility (e.g., g/L) F->I G->I H->I

Caption: Experimental workflow for this compound solubility determination.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that influence the solubility of this compound.

G Solubility This compound Solubility MW Molecular Weight MW->Solubility Inverse relationship Branching Degree of Branching (α-1,3 linkages) Branching->Solubility Inverse relationship Temp Temperature Temp->Solubility Affects rate & stability pH pH pH->Solubility Affects stability at extremes Solvent Solvent Properties Solvent->Solubility Determines interaction

Caption: Key factors influencing the solubility of this compound.

Role of Solubility in this compound-Related Signaling Pathways

While this compound itself is largely considered biologically inert, its derivatives and conjugates are extensively used in drug delivery and biomedical research, where they can interact with cells and trigger signaling pathways. The solubility of these this compound-based systems is a prerequisite for their biological activity, as it governs their bioavailability and ability to reach target sites.

This compound and its derivatives can be recognized by certain cell surface receptors, such as Dectin-1 and complement receptor 3, which are expressed on immune cells like macrophages and dendritic cells.[17] This recognition can lead to the cellular uptake of this compound-based nanoparticles and drug conjugates, initiating downstream signaling cascades.[17] For instance, the binding to these receptors can trigger phagocytosis and endocytosis, leading to the internalization of the this compound-based therapeutic.[18][19]

The efficiency of these interactions and subsequent cellular responses is contingent on the this compound conjugate remaining soluble and stable in the biological milieu. Poor solubility could lead to aggregation, reducing the availability of the conjugate to interact with cell surface receptors and potentially leading to off-target effects or clearance by the reticuloendothelial system.

The following diagram illustrates the conceptual relationship between this compound solubility and its role in enabling cellular interactions that can lead to signaling events.

G cluster_0 Formulation cluster_1 Physicochemical Property cluster_2 Biological Interaction cluster_3 Cellular Response A This compound-Drug Conjugate B Aqueous Solubility and Stability A->B is dependent on C Bioavailability to Target Cell B->C enables D Interaction with Cell Surface Receptors C->D E Cellular Uptake (Endocytosis/Phagocytosis) D->E F Downstream Signaling & Drug Action E->F

Caption: Role of solubility in this compound-mediated cellular interactions.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular characteristics and the surrounding solvent environment. A thorough understanding and accurate determination of this compound's solubility are paramount for its effective application in research and development, particularly in the formulation of stable and efficacious drug delivery systems. This guide provides a foundational understanding and practical methodologies to aid researchers in navigating the complexities of this compound solubility.

References

Methodological & Application

Application Notes and Protocols for Dextran-Based Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dextran-based nanoparticles, a versatile platform for drug delivery and various biomedical applications. The protocols cover three common synthesis methods: self-assembly, co-precipitation, and single emulsion. This document also includes a summary of key quantitative data for easy comparison of the different synthesis outcomes and a schematic of the cellular uptake pathway of this compound nanoparticles.

Introduction to this compound Nanoparticles

This compound, a biocompatible and biodegradable polysaccharide, is an excellent candidate for developing nanocarriers.[1] this compound-based nanoparticles offer several advantages, including high drug-loading capacity, improved cellular uptake, reduced off-site toxicity, and the ability to increase local drug concentrations at the target tissue site.[1] These properties make them a promising tool for the targeted and controlled delivery of therapeutics for a range of diseases, including cancer.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound-based nanoparticles using three different techniques.

Self-Assembly of this compound Nanoparticles

This method involves the chemical modification of this compound to induce amphiphilicity, leading to the spontaneous formation of nanoparticles in an aqueous environment.[2][3] This protocol is adapted from a method for creating doxorubicin-loaded this compound nanoparticles.[2][3]

Materials:

  • This compound (e.g., 70 kDa)

  • Sodium metaperiodate (NaIO4)

  • Ethylene glycol

  • Dodecylamine (or other hydrophobic amine as a "coiling agent")

  • Doxorubicin hydrochloride (optional, for drug loading)

  • Sodium hydroxide (NaOH, 0.5 M)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Oxidation of this compound:

    • Dissolve 10 g of this compound in 200 ml of distilled water.

    • Add sodium metaperiodate in a molar ratio of 1:5 (IO4-/glucose units).[2]

    • Stir the solution in the dark at room temperature for 1 hour.[2]

    • Quench the reaction by adding ethylene glycol.[4] The resulting product is polyaldehydothis compound (PAD).

  • Nanoparticle Formation and Drug Loading (optional):

    • Dissolve 1 g of dried PAD in 10 ml of distilled water at 30°C.

    • For doxorubicin-loaded nanoparticles (Dox-NPs), add 0.01 g/ml of doxorubicin aqueous solution 5 minutes before the coiling agent.[2]

    • Add a pre-warmed solution of the coiling agent (e.g., dodecylamine). The amount added can be varied to achieve different degrees of substitution of the aldehyde groups on the this compound backbone.[2][3]

    • Stir the mixture constantly at 30°C for 30 minutes.[2]

  • pH Adjustment and Purification:

    • Measure the pH of the mixture and increase it to pH 10 using 0.5 M NaOH over a period of 60 minutes.[2][3]

    • Decrease the pH of the mixture to 7.4 with HCl.[2][3]

    • Dialyze the obtained nanoparticle solution against distilled water for 30 minutes to remove impurities.[2][3]

  • Lyophilization (Optional):

    • For long-term storage, the this compound nanoparticles can be lyophilized. It is recommended to use this compound of the corresponding molecular weight as a cryoprotectant.[2]

Co-precipitation for this compound-Coated Iron Oxide Nanoparticles

This method is commonly used for the synthesis of magnetic nanoparticles with a this compound coating, which enhances their stability and biocompatibility.[5]

Materials:

  • Ferrous chloride tetrahydrate (FeCl2·4H2O)

  • Ferric chloride hexahydrate (FeCl3·6H2O)

  • This compound

  • Ammonium hydroxide (NH4OH)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Preparation of Reaction Solution:

    • Bubble nitrogen gas into 45 ml of distilled water to remove dissolved oxygen.

    • Add 1 mmol of FeCl2·4H2O, 2 mmol of FeCl3·6H2O, and 5 ml of a 0.5% this compound solution to the deoxygenated water.

  • Co-precipitation:

    • While stirring the mixture vigorously at 60°C under a nitrogen atmosphere, add ammonium hydroxide drop-wise using a syringe until a black suspension is formed.

    • Continue stirring for 30 minutes.

  • Purification and Drying:

    • Separate the black precipitate (this compound-coated magnetic nanoparticles) by centrifugation at 1500 rpm for 15 minutes.

    • Wash the product with methanol.[5]

    • Dry the final product at room temperature.

Single Emulsion-Solvent Evaporation for this compound Nanoparticles

This technique is suitable for encapsulating hydrophobic drugs within a polymeric matrix.[6][7] The following is a general protocol that can be adapted for this compound-based polymers like acetalated this compound (Ac-DEX).[6]

Materials:

  • Acetalated this compound (Ac-DEX) or another hydrophobic this compound derivative

  • Hydrophobic drug (e.g., dexamethasone)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

  • Triethylamine (optional, to maintain basic pH for Ac-DEX)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the Ac-DEX polymer and the hydrophobic drug in a volatile organic solvent to form the oil phase.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution containing a surfactant while stirring or sonicating at high speed. This will form an oil-in-water (O/W) emulsion.[7] For Ac-DEX, triethylamine can be added to the aqueous phase to prevent pH-dependent degradation of the polymer.[6]

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.[7]

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with distilled water to remove the surfactant and any unencapsulated drug.

  • Lyophilization (Optional):

    • The purified nanoparticles can be lyophilized for long-term storage.

Data Presentation: Quantitative Comparison of Synthesis Methods

The properties of this compound nanoparticles are highly dependent on the synthesis method and parameters. The following tables summarize typical quantitative data for nanoparticles synthesized by different methods.

Table 1: Physicochemical Properties of this compound Nanoparticles

Synthesis MethodPolymerAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Self-AssemblyThis compound (70 kDa)-dodecylamine~100Not specifiedNot specified[3][8]
Co-precipitationThis compound-coated Fe3O458High (initially)Not specified[2]
Single EmulsionAcetalated this compound (Ac-DEX)2100.17Not specified[6]
Self-AssemblyThis compound (70 kDa)-dodecylamine (varied substitution)95 - 148Not specifiedNot specified[2]

Table 2: Drug Loading and Encapsulation Efficiency

Synthesis MethodDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Self-AssemblyDoxorubicinNot specifiedNot specified, but pH-dependent release confirmed[3][8]
Co-precipitationCurcumin1395[2]
Single EmulsionCHIR99021, SB431542, SB2035800.97 - 1.99up to 40.6[6]
Self-AssemblyDoxorubicinNot specifiedDependent on pH-sensitive bond[9]

Visualization of Experimental Workflows and Cellular Uptake

Experimental Workflows

G cluster_0 Self-Assembly Method cluster_1 Co-precipitation Method cluster_2 Single Emulsion Method a1 This compound Oxidation a2 Nanoparticle Formation (with optional drug loading) a1->a2 a3 pH Adjustment & Purification a2->a3 a4 Lyophilization (Optional) a3->a4 b1 Prepare Reaction Solution (Fe salts + this compound) b2 Co-precipitation (add base) b1->b2 b3 Purification & Drying b2->b3 c1 Prepare Organic Phase (Polymer + Drug) c2 Emulsification (O/W) c1->c2 c3 Solvent Evaporation c2->c3 c4 Purification c3->c4 c5 Lyophilization (Optional) c4->c5

Caption: Experimental workflows for this compound nanoparticle synthesis.

Cellular Uptake Signaling Pathway

The cellular uptake of this compound nanoparticles is an active, energy-dependent process. It is primarily mediated by endocytosis, with scavenger receptors playing a key role in the recognition and internalization of these nanoparticles, rather than carbohydrate-specific receptors.[4]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP This compound Nanoparticle Receptor Scavenger Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation

Caption: Cellular uptake of this compound nanoparticles via endocytosis.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to ensure their quality and suitability for the intended application. Key characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and polydispersity index (PDI).

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition and the successful coating or modification of this compound.

  • UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and characterization of this compound-based nanoparticles. The choice of synthesis method will depend on the specific application, the type of drug to be encapsulated, and the desired nanoparticle characteristics. By carefully controlling the synthesis parameters, researchers can tailor the properties of this compound nanoparticles to meet the demands of a wide range of biomedical applications, from drug delivery to medical imaging.

References

Dextran as a Cryoprotectant for Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell cultures, ensuring their availability for research, therapeutic applications, and drug development. The process, however, subjects cells to significant stress from ice crystal formation and osmotic imbalances, often leading to reduced viability and functionality upon thawing. While dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity necessitates the exploration of safer and more effective alternatives. Dextran, a biocompatible and non-toxic polysaccharide, has emerged as a promising cryoprotective agent.[1] This document provides detailed application notes and protocols for utilizing this compound as a cryoprotectant for various cell cultures.

Mechanism of Action

This compound is a non-penetrating cryoprotectant, meaning it does not enter the cell.[2] Its protective effects are primarily attributed to its ability to:

  • Dehydrate Cells: By increasing the extracellular solute concentration, this compound draws water out of the cells before freezing, reducing the amount of intracellular water available to form damaging ice crystals.

  • Inhibit Ice Crystal Growth: this compound molecules interfere with the formation and growth of extracellular ice crystals, minimizing mechanical damage to the cell membrane.[3]

  • Stabilize Cell Membranes: this compound can interact with the cell membrane, providing a protective coating that enhances its stability during the stresses of freezing and thawing.[3]

  • Vitrification: At higher concentrations, this compound contributes to the vitrification of the extracellular solution, a glass-like solidification that prevents ice crystal formation altogether.

This compound's non-toxic nature makes it particularly suitable for applications where residual cryoprotectant in the final cell product is a concern, such as in cell-based therapies.[1] It is often used in combination with lower, less toxic concentrations of penetrating cryoprotectants like DMSO to achieve synergistic protective effects.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound-based cryopreservation solutions with traditional methods.

Table 1: Post-Thaw Viability of Human Hematopoietic Stem Cells (HSCs)

Cryoprotectant SolutionCell TypePost-Thaw Viability (%)Recovery of Viable CD34+ cells (%)Reference
10% DMSO + 5% this compound 40Umbilical Cord Blood HSCs> 85%> 90%[5]
10% DMSOUmbilical Cord Blood HSCs~80%~85%[5]

Table 2: Post-Thaw Recovery and Viability of Human Red Blood Cells (RBCs)

Cryoprotectant SolutionCell TypePost-Thaw Recovery (%)Post-Thaw Hemolysis (24h at 4°C)Reference
30% (w/v) this compound 40Human RBCs90%7%[2]
35.5% (w/v) GlycerolHuman RBCs92%Not Reported[2]

Table 3: Post-Thaw Viability of Human Adipose-Derived Mesenchymal Stromal Cells (hADSCs)

Cryopreservation Vehicle Solution (with 10% DMSO)Cell TypePost-Thaw Viability (%)Viable Cell Recovery RatioReference
Lactated Ringer's + 3% Trehalose + 5% this compound 40hADSCsWell-maintainedSuperior to LR alone[4]
Lactated Ringer's (LR)hADSCsLower than LR-3T-5DLower than LR-3T-5D[4]

Experimental Protocols

Protocol 1: Cryopreservation of Mesenchymal Stem Cells (MSCs) using a this compound-Based Solution

This protocol is adapted for the cryopreservation of human mesenchymal stem cells.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cryopreservation Medium:

    • 70% Complete cell culture medium

    • 20% Fetal Bovine Serum (FBS)

    • 10% this compound 40 (5% w/v final concentration)

    • 5% Dimethyl sulfoxide (DMSO)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

Procedure:

  • Cell Harvest:

    • Culture MSCs to 80-90% confluency.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.

  • Cell Counting and Viability Assessment:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Determine cell viability using the Trypan Blue exclusion assay (see Protocol 2). A viability of >90% is recommended for cryopreservation.

  • Preparation for Freezing:

    • Centrifuge the cell suspension again at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium at a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.

    • Gently mix the cell suspension to ensure homogeneity.

  • Freezing:

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

    • Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Alternatively, use a programmable freezer with a slow cooling ramp.

  • Long-Term Storage:

    • The following day, transfer the cryogenic vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (-150°C to -196°C).

  • Thawing:

    • Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

    • Slowly transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge the cells at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Perform a post-thaw viability count (see Protocol 2).

    • Plate the cells at the desired density in a new culture flask.

Protocol 2: Post-Thaw Cell Viability and Proliferation Assessment

A. Trypan Blue Exclusion Assay

This method distinguishes viable cells from non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Take a 10 µL aliquot of the thawed cell suspension.

  • Mix the cell suspension with an equal volume (10 µL) of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

B. Calcein AM/Ethidium Homodimer-1 Live/Dead Assay

This fluorescence-based assay provides a more sensitive measure of cell viability.

Materials:

  • Calcein AM

  • Ethidium Homodimer-1

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Wash the thawed cells with PBS.

  • Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.

  • Incubate the cells with the staining solution at 37°C for 15-30 minutes, protected from light.

  • Visualize the cells using a fluorescence microscope with appropriate filters.

  • Capture images and quantify the number of live and dead cells.

  • Calculate the percentage of viable cells.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cryopreservation cluster_preparation Cell Preparation cluster_freezing Cryopreservation cluster_thawing Thawing and Recovery cluster_analysis Post-Thaw Analysis Harvest Harvest Cells (80-90% Confluency) Count Count Cells & Assess Viability (>90%) Harvest->Count Resuspend Resuspend in this compound Cryo-Medium (1-5x10^6 cells/mL) Count->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Slow Cooling (-1°C/min) to -80°C Aliquot->Freeze Store Transfer to Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Long-term Storage Dilute Dilute in Warm Medium Thaw->Dilute Centrifuge Centrifuge to Remove Cryoprotectant Dilute->Centrifuge Resuspend_Thaw Resuspend in Fresh Medium Centrifuge->Resuspend_Thaw Viability Assess Viability (Trypan Blue/Live-Dead Assay) Resuspend_Thaw->Viability Culture Culture Cells and Monitor Proliferation Viability->Culture Functional Perform Functional Assays Culture->Functional

Caption: A flowchart of the this compound-based cryopreservation protocol.

Cryoinjury_Signaling_Pathways Cryoinjury-Induced Apoptosis Signaling Pathways cluster_stress Cryopreservation Stress cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Stress Ice Crystal Formation & Osmotic Stress DeathReceptor Death Receptors (e.g., Fas) Stress->DeathReceptor Mitochondria Mitochondrial Stress Stress->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax/Bcl-2 Ratio Increase Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Extracellular Cryoprotectant) This compound->Stress Inhibits

Caption: Signaling pathways of cryoinjury-induced apoptosis.

References

A Step-by-Step Guide to Dextran Conjugation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical conjugation of therapeutic agents to dextran, a biocompatible and biodegradable polysaccharide, for applications in drug delivery. This compound's advantageous properties, including high water solubility, low toxicity, and the presence of abundant hydroxyl groups for chemical modification, make it an ideal carrier for enhancing the therapeutic index of various drugs.[1][2] This guide details two primary methods for this compound activation and subsequent drug conjugation: periodate oxidation followed by reductive amination, and cyanogen bromide activation.

Introduction to this compound as a Drug Carrier

This compound, a bacterial-derived glucose homopolysaccharide, is widely employed in drug delivery due to its excellent biocompatibility and biodegradability.[3] Its hydrophilic nature and resistance to protein adsorption contribute to prolonged circulation times in the bloodstream.[3][4] The multivalent nature of the this compound backbone, with numerous hydroxyl groups, allows for the attachment of multiple drug molecules, potentially increasing drug loading and efficacy.[5] Furthermore, the uncommon α-1,6-polyglucose linkages in this compound are resistant to cleavage by most endogenous cellular glycosidases, making this compound conjugates stable long-term tracers for live cells.[6] By conjugating drugs to this compound, it is possible to improve their solubility, stability, and pharmacokinetic profile, leading to more effective and targeted delivery.[4][7]

This compound Activation and Conjugation Chemistries

The most common strategies for conjugating drugs to this compound involve the activation of its hydroxyl groups to create reactive functionalities. This guide focuses on two well-established methods:

  • Periodate Oxidation: This method utilizes sodium periodate (NaIO₄) to cleave the vicinal diols of the glucose units in this compound, generating reactive aldehyde groups.[8] These aldehydes can then react with primary amines on the drug molecule to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.[9] This reductive amination process is a robust and widely used method for conjugating amine-containing drugs.[10]

  • Cyanogen Bromide (CNBr) Activation: CNBr reacts with the hydroxyl groups of this compound to form reactive cyanate esters and imidocarbonates.[11] These activated groups can then readily couple with primary amines on a drug molecule to form stable isourea linkages.[4]

Experimental Protocols

Protocol 1: this compound Activation via Periodate Oxidation

This protocol describes the generation of aldehyde groups on the this compound backbone. The degree of oxidation can be controlled by varying the molar ratio of sodium periodate to this compound repeating units.[12]

Materials:

  • This compound (e.g., 40-200 kDa)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Deionized (DI) water

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Prepare a 1% (w/v) solution of this compound in DI water. For example, dissolve 1 g of this compound in 100 mL of DI water with vigorous stirring until fully dissolved.[12]

  • Prepare a solution of sodium periodate in DI water. The concentration will depend on the desired degree of oxidation (see Table 1).

  • Slowly add the sodium periodate solution to the this compound solution while stirring vigorously. Protect the reaction mixture from light by wrapping the container in aluminum foil.[6][13]

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.[12]

  • Stop the reaction by adding ethylene glycol (0.27% v/v).[12]

  • Purify the oxidized this compound (dexOx) by dialysis against DI water for 2-3 days, with frequent water changes.[3][9]

  • Lyophilize the dialyzed solution to obtain the dexOx as a white, fluffy powder.

Table 1: Reaction Conditions for Varying Degrees of this compound Oxidation

Desired Degree of OxidationMolar Ratio (NaIO₄ : Glucose Unit)Sodium Periodate Concentration (g per g of this compound)Expected Outcome
Low (~15%)0.37 mol%0.802~14% of this compound subunits oxidized[12]
Medium (~35%)0.75 mol%1.604~34% of this compound subunits oxidized[12]
High (~80%)1.5 mol%3.208~79% of this compound subunits oxidized[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_this compound Prepare 1% (w/v) This compound Solution mix Mix this compound and Periodate Solutions prep_this compound->mix prep_periodate Prepare Sodium Periodate Solution prep_periodate->mix react React for 2h in the Dark mix->react stop_reaction Stop with Ethylene Glycol react->stop_reaction dialysis Dialyze against DI Water (2-3 days) stop_reaction->dialysis lyophilize Lyophilize dialysis->lyophilize final_product Oxidized this compound (dexOx) lyophilize->final_product

Protocol 2: Determination of the Degree of this compound Oxidation

This protocol uses a titration method with hydroxylamine hydrochloride to quantify the aldehyde groups on the oxidized this compound.[12][14]

Materials:

  • Oxidized this compound (dexOx)

  • Hydroxylamine hydrochloride solution (0.25 M in DI water)

  • Sodium hydroxide (NaOH) solution (0.1 M, standardized)

  • pH meter

Procedure:

  • Dissolve a known mass (e.g., 0.1 g) of dexOx in a specific volume (e.g., 25 mL) of the 0.25 M hydroxylamine hydrochloride solution.[14][15]

  • Allow the solution to react for 2 hours at room temperature.

  • Titrate the solution with 0.1 M NaOH, monitoring the pH. Add the NaOH in small increments (e.g., 100 µL) until the rate of pH change remains constant, indicating equilibrium.[12]

  • Calculate the degree of oxidation (DO) using the following equation:[12]

    DO (%) = (V * C * 100) / (m / M * n)

    Where:

    • V = Volume of NaOH required to reach equilibrium (L)

    • C = Concentration of NaOH (M)

    • m = Mass of dexOx (g)

    • M = Molecular weight of a single glucose unit (162.14 g/mol )

    • n = Theoretical number of aldehyde groups per repeating unit (2)

Protocol 3: Conjugation of an Amine-Containing Drug to Oxidized this compound via Reductive Amination

This protocol describes the coupling of a drug with a primary amine group to the aldehyde-functionalized this compound.

Materials:

  • Oxidized this compound (dexOx)

  • Amine-containing drug (e.g., doxorubicin hydrochloride)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 6-7.4)

  • Dialysis tubing (MWCO appropriate for the drug)

  • Lyophilizer

Procedure:

  • Dissolve the dexOx in the chosen buffer.

  • Dissolve the amine-containing drug in the same buffer.

  • Add the drug solution to the dexOx solution and stir for a predetermined time (e.g., 1-24 hours) to allow for the formation of the Schiff base.

  • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture and stir for another 24 hours to reduce the Schiff base to a stable amine linkage.[13]

  • Purify the this compound-drug conjugate by dialysis against an appropriate buffer or DI water to remove unreacted drug and reducing agent.[5][16]

  • Lyophilize the purified conjugate to obtain a solid product.

Table 2: Example Reaction Conditions for Doxorubicin-Dextran Conjugation

ParameterConditionReference
This compound MW70 kDa[1]
Degree of Oxidation5%[1]
Doxorubicin Concentration0.01 g/mL[1]
Reaction pHInitially adjusted to 10, then lowered to 7.4[1]
Reducing AgentNaBH₄[1]
PurificationDialysis against distilled water[1]

G cluster_reactants Reactants cluster_conjugation Conjugation cluster_purification Purification & Isolation dexOx Oxidized this compound (dexOx) in Buffer schiff_base Schiff Base Formation (Stir 1-24h) dexOx->schiff_base drug Amine-Containing Drug in Buffer drug->schiff_base reduction Reduction with NaBH₃CN (Stir 24h) schiff_base->reduction dialysis Dialysis reduction->dialysis lyophilize Lyophilization dialysis->lyophilize final_product This compound-Drug Conjugate lyophilize->final_product

Protocol 4: this compound Activation via Cyanogen Bromide (CNBr)

This protocol provides an alternative method for activating this compound for conjugation to amine-containing molecules. Caution: CNBr is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Cyanogen Bromide (CNBr)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5) containing 0.5 M NaCl

  • Hydrochloric acid (HCl, 1 mM)

  • Amine-containing drug

  • Dialysis tubing

Procedure:

  • Wash and swell the this compound in cold 1 mM HCl.

  • Dissolve the amine-containing drug in the sodium bicarbonate coupling buffer.

  • Activate the this compound by reacting it with CNBr in a basic solution. This step should be performed according to established safety protocols for handling CNBr.

  • Immediately after activation, wash the activated this compound with cold 1 mM HCl to remove excess CNBr.

  • Add the drug solution to the activated this compound and allow the coupling reaction to proceed, typically for several hours at room temperature or overnight at 4°C.

  • Purify the this compound-drug conjugate by dialysis to remove unreacted drug and byproducts.[16]

Characterization of this compound-Drug Conjugates

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the successful conjugation of the drug to the this compound backbone.

Sample Preparation:

  • Dissolve the this compound, the free drug, and the this compound-drug conjugate in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[17]

Data Interpretation:

  • The ¹H NMR spectrum of the this compound-drug conjugate should show characteristic peaks from both the this compound backbone and the conjugated drug.[18][19]

  • The appearance of new peaks corresponding to the drug molecule in the spectrum of the conjugate, which are absent in the spectrum of the starting this compound, confirms successful conjugation.[18]

  • The degree of substitution (DS), or the number of drug molecules per 100 glucose units, can be estimated by comparing the integration of a characteristic drug proton signal with a this compound proton signal (e.g., the anomeric proton at ~4.9-5.1 ppm).[17]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for quantifying the amount of drug conjugated to the this compound, especially if the drug has a distinct UV-Vis absorbance profile.[20]

Procedure for Drug Loading Quantification:

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of the free drug of known concentrations in a suitable solvent (a solvent that dissolves both the drug and the this compound-drug conjugate, such as water, PBS, or DMSO, may be necessary).[21]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) of the drug.[22]

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve.

  • Measure the Absorbance of the Conjugate:

    • Dissolve a known weight of the this compound-drug conjugate in the same solvent used for the calibration curve.

    • Measure the absorbance of the conjugate solution at the λ_max of the drug.

  • Calculate Drug Loading:

    • Use the calibration curve to determine the concentration of the drug in the conjugate solution from its absorbance.

    • Calculate the drug loading content and efficiency using the following formulas:

      • Drug Loading Content (%) = (Mass of drug in conjugate / Mass of conjugate) x 100

      • Drug Loading Efficiency (%) = (Mass of drug in conjugate / Initial mass of drug used) x 100

Purification of this compound-Drug Conjugates

Purification is a critical step to remove unreacted drug, reagents, and byproducts.[16]

  • Dialysis: This is a common and effective method for removing small molecules from the macromolecular conjugate. The choice of dialysis membrane with an appropriate molecular weight cut-off (MWCO) is crucial to retain the conjugate while allowing small molecules to diffuse out.[5][16]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size. The this compound-drug conjugate, being larger, will elute from the column before the smaller, unreacted drug molecules and other impurities.[16][23][24] This method is also useful for buffer exchange.[25]

Troubleshooting Common Issues in this compound Conjugation

IssuePossible CauseRecommended Solution
Low Degree of this compound Oxidation Insufficient amount of sodium periodate.Increase the molar ratio of sodium periodate to this compound.[12]
Reaction time is too short.Extend the reaction time.
Low Drug Conjugation Efficiency Inefficient Schiff base formation.Optimize the pH of the reaction buffer (typically pH 6-7.4 for reductive amination).[26]
Steric hindrance of the drug molecule.Consider using a linker molecule to distance the drug from the this compound backbone.
Inactive reducing agent.Use fresh reducing agent.
Conjugate Aggregation/Precipitation High concentration of reactants.Reduce the concentration of this compound and/or drug during the reaction.[26]
Unfavorable solvent conditions.Experiment with different buffer systems or co-solvents.
Difficulty in Purification Inappropriate dialysis membrane MWCO.Select a MWCO that is significantly smaller than the molecular weight of the this compound conjugate but large enough to allow free passage of the unreacted drug.
Co-elution in gel filtration.Optimize the column length, bead size, and elution buffer for better separation.[25]

This guide provides a foundational framework for the successful conjugation of therapeutic agents to this compound. Researchers are encouraged to optimize these protocols for their specific drug and application, taking into account the unique chemical properties of the therapeutic agent and the desired characteristics of the final conjugate.

References

Application of Fluorescently Labeled Dextran in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled dextrans are versatile and widely used tools in cell biology and biomedical research.[1][2][3][4] Dextrans are neutral, hydrophilic polysaccharides composed of glucose units, and their low immunogenicity and resistance to cellular cleavage make them ideal probes for a variety of cellular processes.[1][3] By conjugating dextrans of various molecular weights with different fluorophores, researchers can visualize and quantify a range of biological phenomena in living cells and tissues.[1][2][3]

These application notes provide an overview of the key uses of fluorescently labeled dextrans in cell imaging, with a focus on assessing cell permeability, tracking endocytosis and phagocytosis, and visualizing microcirculation. Detailed protocols for these key applications are provided to facilitate experimental design and execution.

Properties of Fluorescently Labeled Dextrans

The choice of fluorescently labeled dextran depends on the specific application, primarily dictated by its molecular weight (MW) and the spectral properties of the conjugated fluorophore.[5]

Molecular Weight (kDa)Stokes' Radius (Approx. Å)Common FluorophoresExcitation Max (nm)Emission Max (nm)Primary Applications
3 - 414FITC, Texas Red490 (FITC)520 (FITC)Cell lineage tracing, gap junction studies, neuronal tracing, assessing small pore permeability.[4][5][6]
1023FITC, Rhodamine B, Tetramethylrhodamine, pHrodo™ Red/Green, CF® DyesVaries with fluorophoreVaries with fluorophoreEndocytosis and pinocytosis tracking, permeability of cell monolayers, neuronal tracing.[5][7][8][9]
4045FITC490520Vascular permeability studies, blood-brain barrier integrity assessment.[10]
7060FITC, Rhodamine B, HCDVaries with fluorophoreVaries with fluorophoreMacropinocytosis studies, vascular permeability, microcirculation imaging.[8][11]
15085FITC490520Long-term vascular permeability and microcirculation studies.
500 - 2,000>100Fluorescein, Texas RedVaries with fluorophoreVaries with fluorophoreCell lineage tracing in embryos, studies requiring long-term cellular retention.[5][12]

Note: Excitation and emission maxima can vary slightly depending on the manufacturer and experimental conditions.

Key Applications and Protocols

Assessment of Cell and Tissue Permeability

Fluorescently labeled dextrans of varying sizes are excellent tools for quantifying the permeability of cell monolayers (e.g., epithelial and endothelial barriers) and for assessing vascular leakage in vivo.[10][13][14][15][16] The principle lies in the size-dependent passage of the this compound molecules across the barrier.

This protocol describes the use of FITC-dextran to quantify the permeability of a cell monolayer grown on a porous membrane insert (e.g., Transwell®).[13][14][15]

Materials:

  • Cells capable of forming a tight monolayer (e.g., Caco-2, MDCK, HUVEC)

  • Transwell® inserts (choose pore size appropriate for your cells)

  • 24-well plates

  • Cell culture medium

  • FITC-dextran (e.g., 4 kDa or 70 kDa)

  • Phenol red-free medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells onto the apical side of the Transwell® inserts at a density that will allow for the formation of a confluent monolayer. Culture the cells for several days to allow for differentiation and the formation of tight junctions.[16]

  • Monolayer Integrity Check (Optional but Recommended): Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer before starting the permeability assay.

  • Preparation of FITC-Dextran Solution: Prepare a working solution of FITC-dextran (e.g., 1 mg/mL) in pre-warmed (37°C) phenol red-free medium.[13] Protect the solution from light.

  • Assay Setup:

    • Carefully remove the culture medium from the apical and basolateral compartments of the Transwell® inserts.

    • Add fresh, pre-warmed phenol red-free medium to the basolateral compartment (e.g., 800 µL for a 24-well plate).[13]

    • Add the FITC-dextran solution to the apical compartment (e.g., 250 µL for a 24-well plate).[13]

    • Include inserts without cells as a positive control for maximum this compound diffusion.

  • Incubation: Incubate the plate at 37°C in a cell culture incubator for a defined period (e.g., 20 minutes to 4 hours).[13][16] The incubation time should be optimized based on the cell type and experimental conditions.

  • Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral compartment using a fluorescence microplate reader with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).[15][16]

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer by comparing the fluorescence of the experimental samples to a standard curve of known FITC-dextran concentrations. The apparent permeability coefficient (Papp) can be calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the flux of the this compound across the monolayer (µg/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the this compound in the apical chamber (µg/mL)[15]

G cluster_workflow Cell Permeability Assay Workflow start Seed cells on Transwell® inserts culture Culture to form confluent monolayer start->culture teer Measure TEER (optional) culture->teer setup Add this compound to apical side, fresh media to basolateral side teer->setup prepare_this compound Prepare FITC-dextran solution prepare_this compound->setup incubate Incubate at 37°C setup->incubate collect Collect samples from basolateral compartment incubate->collect measure Measure fluorescence collect->measure analyze Calculate permeability (Papp) measure->analyze

Caption: Workflow for an in vitro cell monolayer permeability assay.

Tracking Endocytosis and Phagocytosis

Fluorescently labeled dextrans are widely used as fluid-phase markers to study various forms of endocytosis, including pinocytosis, macropinocytosis, and phagocytosis.[4][7][8][9][17][18][19][20][21] The size of the this compound can influence the primary uptake pathway, with larger dextrans (e.g., 70 kDa) being preferentially taken up by macropinocytosis.[8]

This protocol describes a general method for visualizing and quantifying endocytic uptake of fluorescent this compound in cultured cells.

Materials:

  • Cultured cells

  • Coverslips or imaging-compatible plates

  • Cell culture medium

  • Fluorescently labeled this compound (e.g., 10 kDa for general endocytosis, 70 kDa for macropinocytosis)

  • Live cell imaging solution or appropriate buffer (e.g., HBSS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on coverslips or in imaging plates and allow them to adhere and grow to the desired confluency.

  • Starvation (Optional): For some cell types, serum starvation for a few hours prior to the assay can reduce basal levels of endocytosis.

  • This compound Labeling:

    • Wash the cells with pre-warmed live cell imaging solution.

    • Add the fluorescently labeled this compound solution (e.g., 20-100 µg/mL in imaging solution) to the cells.[20][22]

    • Incubate at 37°C for a specific time (e.g., 5-60 minutes). A parallel incubation at 4°C can be included as a negative control, as endocytosis is an active process that is inhibited at low temperatures.[23][24]

  • Stopping the Uptake:

    • To stop the endocytosis process, aspirate the this compound solution and wash the cells three times with ice-cold PBS.[20]

  • Fixation and Staining (for microscopy):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[20]

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Microscopy: Visualize the cells using a fluorescence microscope. The internalized this compound will appear as fluorescent puncta within the cells. The level of uptake can be quantified by measuring the fluorescence intensity per cell or the number of fluorescent vesicles per cell using image analysis software.

    • Flow Cytometry: For a quantitative analysis of a large cell population, after the washing steps, detach the cells (e.g., using trypsin) and analyze the fluorescence intensity of the cell suspension using a flow cytometer.[25]

G cluster_pathway Cellular Uptake of this compound via Endocytosis extracellular Fluorescent this compound (Extracellular) membrane Plasma Membrane extracellular->membrane Endocytosis early_endosome Early Endosome (pH ~6.0-6.5) membrane->early_endosome Vesicle Formation late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion

Caption: Simplified pathway of this compound uptake via endocytosis.

Visualization of Microcirculation

Fluorescently labeled dextrans, particularly those of high molecular weight (≥ 70 kDa), are excellent plasma markers for visualizing blood vessels and assessing microvascular perfusion and permeability in vivo using techniques like intravital microscopy.[11][26][27]

This protocol provides a general guideline for visualizing microcirculation in a mouse model. Specific procedures will vary depending on the tissue of interest and the imaging setup.

Materials:

  • Animal model (e.g., mouse)

  • Anesthetics

  • Surgical tools for exposing the tissue of interest

  • High molecular weight fluorescently labeled this compound (e.g., 70 kDa FITC-dextran or Texas Red-dextran)

  • Saline solution

  • Intravital microscope (e.g., two-photon or confocal)

Procedure:

  • Animal Preparation: Anesthetize the animal and perform the necessary surgical procedures to expose the tissue to be imaged (e.g., cremaster muscle, ear skin, brain through a cranial window). Maintain the animal's body temperature throughout the experiment.

  • This compound Administration: Administer the fluorescently labeled this compound intravenously (e.g., via tail vein injection). The dosage will depend on the specific this compound and animal model but is typically in the range of 50-100 µL of a concentrated solution.

  • Imaging:

    • Immediately after injection, begin acquiring images of the microvasculature using the intravital microscope. The this compound will be confined to the blood vessels, providing a clear outline of the vascular network.[27]

    • Time-lapse imaging can be used to observe blood flow dynamics and to assess vascular permeability by monitoring for the extravasation (leakage) of the fluorescent this compound into the surrounding tissue.

  • Data Analysis:

    • Image analysis software can be used to measure vessel diameter, blood flow velocity, and changes in fluorescence intensity within the vessels and in the interstitial space over time.

    • The degree of vascular leakage can be quantified by measuring the ratio of extravascular to intravascular fluorescence intensity.

G cluster_logic Microcirculation Visualization Logic This compound High MW Fluorescent this compound injection Intravenous Injection This compound->injection confinement Confinement within Vasculature injection->confinement imaging Intravital Microscopy confinement->imaging visualization Blood Vessel Visualization imaging->visualization permeability Assessment of Vascular Permeability imaging->permeability

References

Application Notes and Protocols: Dextran Hydrogel Preparation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran, a biocompatible and biodegradable bacterial polysaccharide, has emerged as a highly versatile platform for the development of hydrogels in tissue engineering and regenerative medicine.[1][2][3] Composed of α-1,6 linked D-glucopyranose residues, its abundant hydroxyl groups allow for straightforward chemical modification, enabling the creation of hydrogels with tunable physical properties and biological functionalities.[2][4] These hydrogels can mimic the natural extracellular matrix (ECM), providing a hydrated, three-dimensional scaffold that supports cell survival, proliferation, and differentiation.[1][2][5]

This document provides detailed protocols for the preparation, functionalization, and characterization of this compound-based hydrogels using various crosslinking strategies, including photocrosslinking, enzymatic reactions, and chemical conjugation.

Synthesis and Preparation Protocols

The versatility of this compound permits several crosslinking methodologies to form hydrogel networks. The choice of method influences properties such as gelation time, mechanical stiffness, degradation rate, and biocompatibility.

Protocol: Photocrosslinkable this compound-Methacrylate (Dex-MA) Hydrogel

Photocrosslinking offers rapid, spatiotemporally controlled gelation, which is ideal for encapsulating cells and creating complex structures.[6] This protocol details the methacrylation of this compound followed by UV-light-induced hydrogel formation.

Experimental Workflow: Synthesis of Photocrosslinkable this compound Hydrogel

cluster_modification Step 1: this compound Modification cluster_formation Step 2: Hydrogel Formation This compound This compound T500 in DMSO Reagents Add DMAP and Glycidyl Methacrylate (GMA) This compound->Reagents Reaction Stir at Room Temp (e.g., 44h) Reagents->Reaction Purification Dialysis against dH2O (e.g., 72h) Reaction->Purification Lyophilization Lyophilize to obtain Dex-MA powder Purification->Lyophilization Solution Dissolve Dex-MA in buffer with Photoinitiator (e.g., APS) Lyophilization->Solution Use Dex-MA for gelation Crosslinking Expose to UV Light (365 nm) Solution->Crosslinking Hydrogel Photocrosslinked This compound Hydrogel Crosslinking->Hydrogel

Caption: Workflow for Dex-MA synthesis and photocrosslinking.

A. Materials

  • This compound (e.g., T500, 500 kDa)[7]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 4-Dimethylaminopyridine (DMAP)[7]

  • Glycidyl methacrylate (GMA)[7]

  • Hydrochloric acid (HCl), 1M

  • Dialysis tubing (e.g., 10 kDa MWCO)[7]

  • Photoinitiator (e.g., Ammonium persulfate (APS) and TEMED[7], or Irgacure 2959)

  • Phosphate-buffered saline (PBS)

B. Protocol for this compound Methacrylation (Synthesis of Dex-MA) [7]

  • Dissolve 4g of this compound T500 in 36 mL of anhydrous DMSO in a round-bottom flask. Degas with argon for 15 minutes.

  • Add 800 mg of DMAP and stir until dissolved.

  • Add 2.4 mL of GMA to the solution.

  • Allow the reaction to stir at room temperature for 44-48 hours.

  • Stop the reaction by adding an equimolar amount of 1M HCl to neutralize the DMAP (approx. 6.6 mL).

  • Transfer the reaction mixture to a dialysis bag and dialyze against demineralized water for 72 hours, changing the water frequently.

  • Lyophilize the purified solution to obtain Dex-MA as a white powder.

  • Confirm the degree of substitution using ¹H-NMR spectroscopy.

C. Protocol for Hydrogel Formation [7]

  • Prepare a 5% (w/v) solution of Dex-MA in PBS.

  • Add the photoinitiator system. For an APS/TEMED system: Add ammonium persulfate (e.g., 4.5 mg for 4 mL solution), degas with argon, and cool in an ice bath. Add TEMED (e.g., 5 µL) and mix vigorously.[7]

  • Transfer the solution to a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm) to initiate crosslinking. The exposure time will depend on the initiator concentration and light intensity.

  • The resulting hydrogel can be washed with PBS to remove any unreacted components.

Protocol: Enzymatically Crosslinked this compound-Tyramine (Dex-TA) Hydrogel

Enzymatic crosslinking provides a highly biocompatible method for in situ hydrogel formation under physiological conditions, making it ideal for cell encapsulation and injectable applications.[8][9] This process uses horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to catalyze the formation of covalent bonds between tyramine moieties.[8][10]

A. Materials

  • This compound

  • Tyramine hydrochloride (TA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • PBS or other suitable buffer

B. Protocol for this compound-Tyramine Synthesis

  • Synthesize this compound-tyramine (Dex-TA) conjugates as described in the literature.[8] This typically involves activating this compound's carboxylic acid groups (either native or introduced) with EDC/NHS chemistry and then reacting with the amine group of tyramine.

  • Purify the Dex-TA conjugate by dialysis against water.

  • Lyophilize to obtain a powder and characterize the degree of substitution.

C. Protocol for Hydrogel Formation [8][10]

  • Prepare a solution of Dex-TA in PBS at the desired concentration (e.g., 5-10% w/v).

  • If encapsulating cells, resuspend the cells in the Dex-TA solution.

  • Prepare separate solutions of HRP and H₂O₂ in PBS.

  • To initiate gelation, add HRP (e.g., 4 U/mL) and H₂O₂ (e.g., at a 0.5 molar ratio to tyramine) to the Dex-TA solution.[4]

  • Mix quickly. Gelation typically occurs within 20 seconds to a few minutes, depending on the concentrations of HRP, H₂O₂, and the degree of tyramine substitution.[8][10]

Protocol: Chemically Crosslinked Oxidized this compound (DexOx) Hydrogel

Oxidation of this compound with sodium periodate creates aldehyde groups that can readily react with amine groups on other polymers, such as gelatin or chitosan, via a Schiff base reaction to form a hydrogel.[1][11][12] This method is useful for creating injectable, in situ forming hydrogels.[12]

A. Materials

  • This compound

  • Sodium periodate (NaIO₄)[11]

  • Diethylene glycol or Ethylene glycol[11]

  • A second polymer with amine groups (e.g., gelatin, N-carboxyethyl chitosan)[1][12]

  • PBS

B. Protocol for this compound Oxidation [11]

  • Prepare an aqueous solution of this compound (e.g., 2g in 28 mL of ultrapure water).

  • Prepare a separate aqueous solution of NaIO₄. The amount of NaIO₄ determines the degree of oxidation (e.g., for 50% oxidation, use a 0.5:1 molar ratio of NaIO₄ to this compound glucose units).

  • Add the NaIO₄ solution dropwise to the this compound solution while stirring. Protect the reaction from light and let it proceed for 24 hours at room temperature.

  • Quench the reaction by adding an equimolar amount of diethylene glycol.

  • Purify the resulting oxidized this compound (DexOx) by dialysis against water and lyophilize.

C. Protocol for Hydrogel Formation [1][12]

  • Prepare a solution of DexOx in PBS.

  • Prepare a separate solution of the amine-containing polymer (e.g., gelatin) in PBS.

  • To form the hydrogel, simply mix the two solutions. Crosslinking will begin immediately, with gelation times ranging from 30 to 600 seconds depending on polymer concentrations and temperature.[1]

Functionalization Protocols

To enhance biological activity, this compound hydrogels can be functionalized with signaling molecules. This compound itself is known to be relatively bio-inert, preventing non-specific cell adhesion.[13][14]

Conceptual Diagram: Hydrogel Bio-functionalization

cluster_peptides Cell Adhesion cluster_factors Growth & Proliferation This compound This compound Hydrogel (Bio-inert Scaffold) Peptide Covalently link Adhesion Peptides (e.g., RGD) This compound->Peptide GF Physically Entrap or Affinity-Bind Growth Factors (e.g., VEGF) This compound->GF Integrin Cell Surface Integrin Receptor Binding Peptide->Integrin Adhesion Promotes Cell Adhesion, Spreading, and Survival Integrin->Adhesion GF_Receptor Growth Factor Receptor Binding GF->GF_Receptor Proliferation Stimulates Proliferation, Differentiation, or Angiogenesis GF_Receptor->Proliferation

Caption: Functionalizing inert this compound scaffolds to guide cell behavior.

Protocol: Covalent Attachment of RGD Peptides

The RGD (Arginine-Glycine-Aspartic acid) sequence is a well-known cell adhesion motif found in ECM proteins.[13]

  • Prerequisite: The this compound backbone must have functional groups suitable for bioconjugation (e.g., maleimide groups from Dex-PMPI[14], or alkyne groups for click chemistry[13]).

  • Synthesize or purchase a cysteine-terminated RGD peptide (e.g., Cys-Arg-Gly-Asp-Ser). The thiol group on cysteine will react with the functional groups on the this compound.

  • Dissolve the functionalized this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the RGD peptide to the polymer solution and allow it to react overnight at 4°C. The peptide will be covalently linked to the this compound backbone.

  • The peptide-functionalized this compound can then be purified by dialysis and used to form hydrogels as described in Section 2.0.

Protocol: Incorporation of Growth Factors

Growth factors like Vascular Endothelial Growth Factor (VEGF) can be loaded into hydrogels to promote processes such as angiogenesis.[1]

  • Method 1 (Simple Encapsulation): Add the growth factor to the this compound precursor solution immediately before initiating crosslinking. The growth factor will be physically entrapped within the polymer network. Release will be diffusion-controlled.[1]

  • Method 2 (Affinity-Based Binding): For more controlled release, functionalize the this compound with a molecule that has an affinity for the growth factor, such as heparin or a specific peptide sequence (e.g., E/K coiled-coil system).[13] The growth factor is then incubated with the hydrogel, allowing it to bind to these sites, leading to a more sustained release profile.

Characterization Protocols

Workflow: Hydrogel Characterization and Biological Assessment

cluster_phys Physical Characterization cluster_bio Biological Characterization Hydrogel Prepared this compound Hydrogel Rheology Rheology: Storage (G') & Loss (G'') Moduli, Mechanical Stiffness Hydrogel->Rheology SEM SEM: Microstructure, Pore Size Hydrogel->SEM Swelling Swelling/Degradation: Mass change in buffer over time Hydrogel->Swelling Sterilize Sterilize Hydrogel (e.g., UV, Ethylene Oxide) Hydrogel->Sterilize Cells Cell Encapsulation or Surface Seeding Sterilize->Cells InVitro In Vitro Culture (1-21 days) Cells->InVitro Assays Viability/Proliferation Assays (Live/Dead, MTT) InVitro->Assays InVivo In Vivo Implantation (Subcutaneous) Assays->InVivo

Caption: Standard workflow for physical and biological testing of hydrogels.

Protocol: Swelling and Degradation[3][11]
  • Prepare hydrogel samples of a known initial mass. If the hydrogel is formed in an aqueous solution, lyophilize it to get the initial dry weight (Wd or mi).[3][15]

  • Immerse the samples in a buffer solution (e.g., PBS, pH 7.4) at 37°C.[11]

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws or mt).[11][15]

  • Calculate the Swelling Ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[15]

  • To measure degradation, continue this process over an extended period (days to weeks). A decrease in swollen weight over time indicates degradation.[11][16] The degradation rate can be influenced by the presence of enzymes (like dextranase) or by the hydrolysis of crosslinks.[5][16]

Protocol: Mechanical Testing (Rheology)
  • Use a rotational rheometer with parallel plate geometry.

  • Place a hydrogel sample of a defined thickness between the plates.

  • Perform an oscillatory frequency sweep at a constant, low strain (within the linear viscoelastic region, typically 1%) to determine the storage modulus (G') and loss modulus (G'').

  • G' represents the elastic component (stiffness) of the hydrogel, while G'' represents the viscous component. For a stable gel, G' should be significantly higher than G''.[17]

Protocol: In Vitro Biocompatibility (MTT Assay)[18][19]
  • Indirect Test (Extracts):

    • Incubate hydrogel samples in cell culture medium for 24-72 hours to create an extract.

    • Culture a cell line (e.g., L929 fibroblasts, human osteoblasts) in a 96-well plate.[11][18]

    • Replace the standard medium with the hydrogel extract and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for ~4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance and is reported as a percentage relative to a control group cultured in a standard medium.[15]

  • Direct Contact Test:

    • Place small, sterilized hydrogel samples directly onto a sub-confluent monolayer of cells.

    • Assess cell viability after incubation as described above. Note that mechanical stress or diffusion limits can affect results in direct contact tests.[19]

Data Summary Tables

Table 1: Mechanical and Physical Properties of this compound Hydrogels
Hydrogel TypeCrosslinking MethodStorage Modulus (G')Gelation TimeKey Findings & Reference
Dex-ADIBO / Dex-N₃Metal-free Click Chemistry2.1 - 6.0 kPa1.1 - 10.2 minModuli and gel time are tunable by polymer concentration and substitution degree.[20]
Dex-TAEnzymatic (HRP/H₂O₂)Up to 60 kPa20 sec - 1 minStiffness is dependent on this compound molecular weight and degree of substitution.[8]
DexOx / GelMASchiff Base & PhotopolymerizationUp to 108.0 kPa (compressive)N/ADual-crosslinking significantly enhances mechanical strength.[18]
DexOx / ChitosanSchiff BaseN/A30 - 600 secGelation rate depends on polymer concentration, ratio, and temperature.[1]
Fibrin-Dextran-MAIn situ gelationTunableN/AMechanical properties can be tailored by adjusting this compound-MA concentration.[21][22]
Table 2: Degradation and Biocompatibility of this compound Hydrogels
Hydrogel TypeDegradation ProfileCell Viability / BiocompatibilityApplication & Reference
Dex-(lactate)HEMATunable from 2 days to >2 monthsN/ADegradation is controlled by hydrolysis of lactate esters.[16]
Dex-acrylateNon-degradable at 6 weeks post-implantation>90% viability (extracts); Non-cytotoxic.[19]Showed acceptable biocompatibility in vivo with normal cellular response.[19]
Oxidized Dex-GMADegradation controllable by adding amino groupsCytotoxicity ~3000x lower than glutaraldehyde.Degradation speed can be controlled independently of mechanical properties.[23][24]
DexOx / GelatinN/AModerate foreign body reaction in vivo, which became minimal over time.Appropriate biocompatibility for wound dressing applications.[25]
Dex-TA (with chondrocytes)N/AHigh cell viability (>95%) after 2 weeks.Promising for cartilage tissue engineering; supports GAG and collagen II production.[8]
DexOx / GelMATunable by crosslinking density>92% cell survival rate, minimal hemolysis.Excellent cytocompatibility and tunable degradation for drug release.[18]

References

Application Note: Employing Dextran as a Stabilizer for Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-based therapeutics represent a significant and growing class of pharmaceuticals. However, their inherent structural complexity makes them susceptible to physical and chemical degradation, such as aggregation, denaturation, and precipitation. This instability can compromise their safety and efficacy. To overcome these challenges, stabilizing excipients are incorporated into protein formulations. Dextrans, a class of biocompatible and biodegradable polysaccharides, have emerged as effective stabilizers, particularly in liquid and lyophilized formulations.[1][2] This document provides a guide to the mechanism, application, and experimental evaluation of dextran as a protein stabilizer.

Mechanism of Stabilization: Preferential Exclusion

This compound primarily stabilizes proteins through a mechanism known as "preferential exclusion" or "macromolecular crowding".[3][4][5] In an aqueous solution containing a protein and this compound, the this compound molecules are sterically excluded from the immediate vicinity of the protein's surface. This phenomenon leads to a higher concentration of water molecules around the protein, a state referred to as "preferential hydration".[6][7]

This thermodynamically unfavorable state increases the chemical potential of the protein.[8] To minimize this effect, the protein adopts its most compact, native conformation, which minimizes the surface area exposed to the solvent.[8] This effectively shifts the equilibrium from the unfolded or partially unfolded states—which are prone to aggregation—towards the stable, native state.[3][8]

G Mechanism of this compound-Mediated Protein Stabilization cluster_0 Aqueous Formulation with this compound cluster_1 Unfavorable State Protein Native Protein (Compact) Water Water Shell (Preferential Hydration) This compound This compound (Excludent) Unfolded Unfolded Protein (High Surface Area) Unfolded->Protein Equilibrium Shift (Stabilization)

Caption: this compound stabilizes proteins via preferential exclusion, favoring the compact native state.

Key Formulation Considerations

The effectiveness of this compound as a stabilizer depends on several factors:

  • Molecular Weight (MW): The molecular weight of this compound influences its stabilizing properties. Studies have shown that stability can increase with MW up to a certain point (e.g., 512 kD), after which higher molecular weights may reduce stability.[9][10] this compound 40 (40 kDa) and this compound 70 (70 kDa) are commonly used and have shown significant potential in lyophilization and liquid formulations.[9][11]

  • Concentration: Higher concentrations of this compound generally lead to increased stability by enhancing the macromolecular crowding effect.[3][5] However, the optimal concentration must be determined empirically for each specific protein, as excessively high concentrations can lead to viscosity issues.

  • pH: The interaction between this compound and a protein can be pH-dependent, especially for this compound derivatives like this compound sulfate, which has shown to suppress aggregation at specific pH values where it can interact with partially unfolded protein intermediates.[12][13]

Quantitative Data on this compound's Stabilizing Effects

The following tables summarize illustrative data on how this compound concentration and molecular weight can impact key protein stability metrics.

Table 1: Effect of this compound 40 Concentration on Thermal Stability of a Model Protein (e.g., BSA)

This compound 40 Conc. (w/v)Melting Temperature (Tm) (°C)Onset of Aggregation (Tagg) (°C)
0% (Control)62.165.5
5%64.569.2
10%66.872.1
20%68.374.8

Table 2: Impact of this compound Molecular Weight on Protein Activity Recovery After Lyophilization and Stress

This compound Type (10% w/v)MW (kDa)Activity Recovery After Lyophilization (%)Monomer Purity After 4 Weeks at 40°C (%)
This compound 121285 ± 4[9][10]92.5
This compound 404095 ± 298.1
This compound 707094 ± 397.6
This compound 50051291 ± 4[9][10]96.2
This compound 2000200070 ± 5[9][10]88.4

Note: Data are representative and should be empirically verified for specific protein formulations.

Experimental Protocols

This section provides detailed protocols for evaluating the stabilizing effect of this compound on a protein of interest.

G General Experimental Workflow for Stabilizer Evaluation prep 1. Formulation Preparation (Protein + this compound) dsc 2. Thermal Stability (DSC) Measure Tm prep->dsc Stress (Thermal) sec 3. Aggregation Analysis (SEC-HPLC) Quantify Monomer/Aggregates prep->sec Stress (Thermal/Agitation) activity 4. Biological Activity Assay Assess Potency prep->activity Post-Stress analysis 5. Data Analysis & Comparison dsc->analysis sec->analysis activity->analysis

Caption: Workflow for evaluating this compound as a protein stabilizer.

Protocol 1: Preparation of Protein-Dextran Formulations

Objective: To prepare a series of protein formulations with varying concentrations and molecular weights of this compound.

Materials:

  • Protein of interest (e.g., 10 mg/mL stock in a suitable buffer)

  • This compound powders (e.g., MW 10, 40, 70 kDa)

  • Formulation buffer (e.g., 20 mM Histidine, pH 6.0)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare this compound Stock Solutions:

    • For a 20% (w/v) stock, dissolve 200 mg of this compound powder in 1 mL of formulation buffer.

    • Gently vortex or rotate until fully dissolved. Prepare stocks for each this compound MW to be tested.

    • Sterile filter the this compound solutions using a 0.22 µm syringe filter.

  • Prepare Protein-Dextran Formulations:

    • In sterile microcentrifuge tubes, combine the protein stock, this compound stock, and formulation buffer to achieve the desired final concentrations.

    • Example for 1 mL of 1 mg/mL protein with 5% this compound:

      • 100 µL of 10 mg/mL protein stock

      • 250 µL of 20% this compound stock

      • 650 µL of formulation buffer

    • Prepare a "control" formulation containing only the protein in the formulation buffer.

  • Incubation/Stress:

    • Aliquot the formulations for different analyses.

    • For accelerated stability studies, incubate samples at a stress temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4 weeks).

Protocol 2: Assessing Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transition midpoint (Tm), an indicator of conformational stability.[14][15] An increase in Tm suggests stabilization.

Materials:

  • Differential Scanning Calorimeter

  • Protein-dextran formulations (from Protocol 1)

  • Reference buffer (formulation buffer containing the corresponding concentration of this compound but no protein)

Procedure:

  • Instrument Setup: Start up the DSC instrument and allow it to equilibrate according to the manufacturer's instructions.[16]

  • Sample Loading:

    • Carefully load approximately 300-500 µL of the protein formulation into the sample cell.

    • Load an equal volume of the corresponding reference buffer into the reference cell. Ensure no bubbles are present.

  • Thermal Scan:

    • Equilibrate the cells at a starting temperature (e.g., 20°C).

    • Scan from the starting temperature to a final temperature that is well past the protein's unfolding transition (e.g., 95°C). A typical scan rate is 1°C/min.[15]

  • Data Analysis:

    • Subtract the reference buffer baseline from the sample thermogram.

    • Fit the resulting peak to a suitable model (e.g., two-state) using the instrument's analysis software to determine the Tm (the peak of the transition) and the enthalpy of unfolding (ΔH).[3][16]

    • Compare the Tm values across different formulations.

Protocol 3: Quantifying Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic size.[17][18] A decrease in the percentage of aggregates indicates stabilization.

Materials:

  • HPLC system with a UV detector (280 nm)

  • SEC column suitable for the protein's size (e.g., 300 Å pore size for monoclonal antibodies)[18]

  • Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

  • Protein-dextran formulations (from Protocol 1, before and after stress)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection:

    • Dilute protein samples to a suitable concentration (e.g., 1 mg/mL) if necessary.

    • Inject a fixed volume (e.g., 20 µL) of the sample onto the column.

  • Chromatogram Acquisition:

    • Run the mobile phase for a sufficient time to allow all species to elute (typically 20-30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and other aggregates. Larger molecules elute first.[19]

    • Integrate the area under each peak.

    • Calculate the percentage of monomer and aggregates by dividing the respective peak area by the total area of all peaks.

    • Compare the percentage of aggregates in this compound-containing formulations to the control.

G Logical Relationship of Formulation Parameters and Stability cluster_0 Input Parameters cluster_1 Protein Formulation cluster_2 Stability Outcome Metrics D_MW This compound MW Formulation Protein + this compound in Buffer D_MW->Formulation D_Conc This compound Conc. D_Conc->Formulation Buffer Buffer pH Buffer->Formulation Tm Increased Tm (Thermal Stability) Formulation->Tm Agg Reduced Aggregation (% Monomer) Formulation->Agg Activity Retained Activity (Potency) Formulation->Activity

Caption: Key parameters influencing protein stability outcomes in this compound formulations.

References

Dextran Protocol for Inducing Cell Aggregation: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell aggregation is a critical process in the formation of three-dimensional (3D) cell cultures, such as spheroids, which more accurately mimic the in vivo microenvironment of tissues and tumors compared to traditional 2D monolayer cultures. These 3D models are invaluable tools in drug discovery, cancer research, and regenerative medicine. Dextran, a neutral, hydrophilic polymer of glucose, can be utilized to induce cell aggregation. This document provides detailed application notes and protocols for using this compound to promote the formation of cell aggregates.

The primary mechanism of this compound-induced cell aggregation is understood through two main theories: the depletion model and the bridging model. The depletion model is widely supported, particularly for red blood cell aggregation.[1] In this model, the large this compound polymers are sterically excluded from the space between two adjacent cells, creating an osmotic gradient that draws solvent out from the inter-cellular space and pushes the cells together.[1][2] The bridging model suggests that this compound molecules may adsorb to the surfaces of adjacent cells, physically linking them together.[3][4] For most non-erythroid cells, the aggregation is considered a primarily physical phenomenon rather than one driven by specific cell signaling pathways.

It is crucial to distinguish between neutral this compound, which promotes aggregation, and this compound sulfate, a sulfated polysaccharide that is often used to prevent cell aggregation, particularly in suspension cultures of stem cells.[5]

Data Presentation: Quantitative Parameters for this compound-Induced Aggregation

The optimal concentration and molecular weight of this compound for inducing cell aggregation can be cell-type dependent. The most comprehensive quantitative data is available for red blood cells (RBCs), which can serve as a valuable starting point for optimization with other cell types, such as cancer cell lines or fibroblasts.

ParameterOptimal Range for RBC AggregationRecommended Starting Range for Other Cell Types (e.g., Cancer Cells, Fibroblasts)Notes
This compound Molecular Weight (MW) 200 - 500 kDa[6][7]70 - 500 kDaHigher molecular weight dextrans are generally more effective at inducing aggregation up to an optimal point, after which the effect may decrease.[6]
This compound Concentration 3 - 4 g/dL (30 - 40 mg/mL)[7]10 - 50 mg/mLThe effect of concentration often follows a bell-shaped curve; excessively high concentrations can inhibit aggregation.[7]
Incubation Time Minutes to hours24 - 72 hoursAggregate formation for spheroid development is a slower process than RBC rouleaux formation and depends on cell-cell adhesion molecule expression.
Expected Aggregate Size Varies (Rouleaux formation)100 - 500 µm in diameterDependent on initial cell seeding density, cell type, and this compound concentration.

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

This protocol details the preparation of a sterile this compound stock solution that can be added to cell culture media.

Materials:

  • Neutral this compound powder (select desired molecular weight, e.g., 70 kDa, 250 kDa, or 500 kDa)

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile container (e.g., glass bottle)

  • Stir plate and stir bar

  • 0.22 µm syringe filter or bottle-top filter

  • Autoclave (optional, see notes)

Procedure:

  • Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 100 mg/mL or 10% w/v).

  • In a sterile container, add the this compound powder to the appropriate volume of serum-free medium or PBS.

  • Stir the solution on a stir plate at room temperature until the this compound is completely dissolved. This may take some time.

  • Sterilization:

    • Sterile Filtration (Recommended): Filter the this compound solution through a 0.22 µm filter into a sterile container. This is the preferred method as autoclaving can potentially alter the properties of the this compound.

    • Autoclaving: Neutral aqueous this compound solutions can be sterilized by autoclaving at 110-115°C for 30-45 minutes. Note that high temperatures in the presence of strong acids can hydrolyze this compound. Ensure the solution is neutral before autoclaving.[5]

  • Store the sterile this compound stock solution at 4°C.

Protocol 2: this compound-Induced Cell Aggregation for Spheroid Formation

This protocol provides a general method for inducing the aggregation of adherent or suspension cells into spheroids using this compound in low-adhesion plates.

Materials:

  • Cells of interest (e.g., cancer cell line, fibroblasts)

  • Complete cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Ultra-low attachment (ULA) 96-well round-bottom plates[8]

  • Trypsin-EDTA or other cell dissociation reagent (for adherent cells)

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Adherent Cells: Wash the cells with PBS and detach them from the culture flask using Trypsin-EDTA. Neutralize the trypsin with complete medium, collect the cells, and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Suspension Cells: Collect the cells from the culture flask and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration and viability. Ensure you have a single-cell suspension.

  • Dilute the cells in complete medium to the desired seeding density. The optimal seeding density needs to be determined empirically for each cell type but typically ranges from 1,000 to 10,000 cells per well for a 96-well plate.[2]

  • Prepare the final this compound-containing cell suspension by adding the sterile this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., starting with 10 mg/mL, 20 mg/mL, and 30 mg/mL). Mix gently.

  • Dispense 100-200 µL of the this compound-containing cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 10-15 minutes to facilitate initial cell-cell contact at the bottom of the well.[8]

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

  • Monitor spheroid formation over 24-72 hours using a microscope. Compact spheroids should form during this time.

  • Medium can be partially changed every 2-3 days by carefully aspirating half of the medium from the side of the well and slowly adding fresh medium.

Protocol 3: Quantification of Cell Aggregation

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cell viability assay (e.g., CellTiter-Glo® 3D)

Procedure:

  • Image Acquisition: At desired time points (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids in the ULA plate.

  • Size Measurement:

    • Use image analysis software to measure the diameter of the spheroids. If the spheroids are not perfectly circular, measure the major and minor axes.

    • Calculate the average spheroid diameter and size distribution for each condition.

  • Morphology Assessment: Qualitatively assess the morphology of the aggregates. Well-formed spheroids should be compact with smooth borders.

  • Viability Assessment: Use a 3D-compatible cell viability assay according to the manufacturer's instructions to determine the viability of the cells within the spheroids. This is particularly important to assess if a necrotic core forms in larger spheroids.

Mandatory Visualizations

Dextran_Aggregation_Mechanism cluster_0 Depletion Model cell1 Cell 1 depletion_zone Depletion Zone (Low this compound Concentration) cell2 Cell 2 dextran_bulk Bulk Solution (High this compound Concentration) osmotic_pressure Osmotic Pressure Gradient dextran_bulk->osmotic_pressure depletion_zone->osmotic_pressure Creates osmotic_pressure->cell1 Pushes osmotic_pressure->cell2 Pushes

Caption: Depletion model of this compound-induced cell aggregation.

Experimental_Workflow start Start: Single Cell Suspension prepare_this compound Prepare this compound-Containing Cell Culture Medium start->prepare_this compound seed_cells Seed Cells in ULA Plate prepare_this compound->seed_cells centrifuge Centrifuge Plate (Low Speed) seed_cells->centrifuge incubate Incubate (24-72h) centrifuge->incubate monitor Monitor Spheroid Formation incubate->monitor analyze Analyze Spheroids (Size, Viability, Morphology) monitor->analyze end End: 3D Cell Aggregates analyze->end

Caption: Experimental workflow for this compound-induced spheroid formation.

Applications in Drug Development and Research

  • 3D Tumor Models for Drug Screening: this compound-induced cell aggregation provides a straightforward method to generate tumor spheroids. These 3D models can be used in high-throughput screening assays to test the efficacy and penetration of anti-cancer drugs in a more physiologically relevant context than 2D cultures.

  • Studying Cell-Cell Interactions: By promoting close cell-cell contact, this method can be used to study the role of adhesion molecules and signaling pathways involved in tissue formation and cancer progression.

  • Co-culture Models: The protocol can be adapted to create co-culture spheroids by mixing different cell types (e.g., cancer cells and fibroblasts) before adding this compound, allowing for the study of heterotypic cell interactions within a 3D microenvironment.

  • Tissue Engineering: The formation of cell aggregates is a fundamental step in many tissue engineering approaches. This compound can be used as a simple tool to create initial cell condensates for further tissue development.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or poor aggregation - this compound concentration or MW is not optimal.- Cell seeding density is too low.- Cell type has low intrinsic cell-cell adhesion.- Using standard tissue culture-treated plates.- Test a range of this compound concentrations and molecular weights.- Increase the initial cell seeding density.- Ensure the use of ultra-low attachment (ULA) plates.- Extend incubation time.
Loose, irregular aggregates - Incomplete single-cell suspension at the start.- Centrifugation speed was too high, causing cell damage.- Ensure cells are fully dissociated into a single-cell suspension before seeding.- Use a lower centrifugation speed or omit the step if cells aggregate well without it.
Formation of multiple small aggregates instead of one large spheroid - Not using a round-bottom ULA plate.- Static culture without initial centrifugation.- Use U-bottom or V-bottom ULA plates to encourage the formation of a single aggregate.- Ensure the initial low-speed centrifugation step is performed to bring cells together.
Decreased cell viability in spheroids - Formation of a necrotic core in large spheroids (>500 µm) due to nutrient/oxygen diffusion limits.- Potential cytotoxicity of the this compound preparation.- Reduce the initial cell seeding density to form smaller spheroids.- Use a high-quality, sterile this compound preparation.- Ensure regular partial medium changes.

References

Application Notes and Protocols: The Use of Dextran and Dextran Sulfate in Cell Separation and Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextran and its sulfated derivative, this compound sulfate, are versatile polysaccharides with significant applications in cell biology and bioprocessing. Their utility stems from their unique physicochemical properties, which can be tailored by varying their molecular weight and degree of sulfation. While both are derived from the same glucose polymer, their applications in cell separation and culture are distinct and often contrasting.

This compound , a neutral polymer, is primarily employed for its ability to induce the aggregation of red blood cells (erythrocytes). This characteristic is harnessed in protocols designed to separate leukocytes (white blood cells) from whole blood by accelerating erythrocyte sedimentation.

This compound Sulfate , a polyanionic derivative, is widely used as an anti-aggregation agent in suspension cell cultures, particularly for Chinese Hamster Ovary (CHO) cells and human Pluripotent Stem Cells (hPSCs).[1][2] Its negative charges are thought to alter cell surface interactions, preventing clumping and thereby improving cell viability, growth, and protein production.[1][3]

These application notes provide detailed protocols for the primary uses of this compound and this compound sulfate in cell separation and culture, supported by quantitative data and visual workflows to facilitate reproducible and efficient implementation in the laboratory.

Application 1: Leukocyte and Neutrophil Separation via this compound-Enhanced Sedimentation

This method leverages the ability of high molecular weight this compound to accelerate erythrocyte sedimentation, thereby enabling the enrichment of leukocytes from whole blood. This is often used as a preliminary purification step, followed by density gradient centrifugation or cell lysis to remove remaining red blood cells.[4][5]

Experimental Protocol: this compound Sedimentation of Erythrocytes

This protocol details the separation of leukocytes from whole blood through this compound-induced erythrocyte aggregation.[4][6]

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, Heparin).

  • This compound solution (e.g., 3% or 5% w/v in 0.9% saline). Molecular weights typically range from 150,000 to 500,000 Da.[4][7]

  • Phosphate Buffered Saline (PBS), sterile.

  • 15 mL or 50 mL conical centrifuge tubes.

  • Sterile pipettes.

  • Centrifuge.

Procedure:

  • Blood Dilution: Dilute the whole blood sample with an equal volume of sterile PBS or other balanced salt solution at room temperature.[7]

  • Addition of this compound: Add the this compound solution to the diluted blood. A common ratio is 1 part 3% this compound solution to 2 parts diluted blood.[7] Mix gently by inverting the tube several times.

  • Sedimentation: Allow the tube to stand at room temperature for 30-45 minutes.[7] The erythrocytes will aggregate and sediment to the bottom of the tube.

  • Collection of Leukocyte-Rich Plasma: Carefully collect the upper layer, which is the leukocyte-rich plasma, using a sterile pipette and transfer it to a new conical tube. Be careful not to disturb the sedimented red blood cell layer.

  • Cell Pellet Collection: Centrifuge the leukocyte-rich plasma at approximately 300 x g for 10 minutes at room temperature to pellet the leukocytes.[8]

  • Washing: Discard the supernatant and resuspend the cell pellet in sterile PBS. Repeat the centrifugation and washing step at least once to remove residual this compound and plasma proteins.

  • Red Blood Cell Lysis (Optional but Recommended): If significant erythrocyte contamination remains, perform a hypotonic lysis. Resuspend the pellet in sterile water for 10-30 seconds, then add 10x PBS to restore isotonicity.[6] Centrifuge to pellet the leukocytes and discard the supernatant.

  • Final Resuspension: Resuspend the final leukocyte pellet in the appropriate medium for downstream applications such as cell counting, flow cytometry, or further purification.

Workflow for this compound-Enhanced Sedimentation

G cluster_0 Preparation cluster_1 Sedimentation cluster_2 Separation & Washing cluster_3 Final Steps start Whole Blood Sample dilute Dilute with PBS (1:1) start->dilute add_this compound Add this compound Solution (e.g., 3%) dilute->add_this compound incubate Incubate at RT (30-45 min) add_this compound->incubate collect_supernatant Collect Leukocyte-Rich Supernatant incubate->collect_supernatant centrifuge1 Centrifuge (300 x g, 10 min) collect_supernatant->centrifuge1 wash Wash Pellet with PBS centrifuge1->wash centrifuge2 Centrifuge & Resuspend wash->centrifuge2 rbc_lysis Optional: RBC Lysis centrifuge2->rbc_lysis final_product Purified Leukocytes rbc_lysis->final_product

Caption: Workflow for leukocyte separation using this compound sedimentation.

Quantitative Data: Comparison of Neutrophil Isolation Methods

The following table summarizes a comparison of cell yield from different leukocyte/neutrophil isolation techniques.

Isolation MethodMean Cell Yield (cells/µL)Standard DeviationReference
This compound Sedimentation 2921.67443[7]
Gelatin Sedimentation 2806.67585.86[7]
Ficoll-Hypaque Gradient 1408.33346.43[7]
This compound/Lymphoprep 15% (Yield) / 91% (Purity)-[9]
This compound Only 50% (Yield) / 78% (Purity)-[9]

Note: The study by Bhat et al. (2019) found that while Ficoll-Hypaque yielded fewer cells, it specifically isolates granulocytes in a distinct layer, whereas this compound and gelatin methods co-isolate all WBCs.[7] The study by Eggleton et al. (1989) provides percentage yield and purity.[9]

Application 2: Prevention of Cell Aggregation in Suspension Culture

Low molecular weight this compound sulfate is a valuable supplement in cell culture media to maintain cells in a single-cell suspension. This is particularly critical for large-scale biomanufacturing of therapeutic proteins from cell lines like CHO, and for the expansion of hPSCs.

Mechanism of Action: Wnt Pathway Activation in hPSCs

In human pluripotent stem cells (hPSCs), this compound sulfate helps control the size of cell aggregates by activating the Wnt signaling pathway.[2][10] This leads to the downstream inhibition of cell adhesion molecules E-cadherin (E-cad) and Intercellular Adhesion Molecule 1 (ICAM1), which are highly expressed in hPSCs and promote cell-cell adhesion.[10][11] The activation of Wnt signaling upregulates transcription factors like SLUG and TWIST, which are known repressors of E-cadherin.[10] By down-regulating these adhesion molecules, this compound sulfate prevents the excessive clumping that can lead to nutrient deprivation and cell death in the core of large aggregates.[2]

Signaling Pathway Diagram: this compound Sulfate's Effect on hPSC Aggregation

G DS This compound Sulfate Wnt Wnt Signaling Pathway DS->Wnt Activates ICAM1 ICAM-1 Expression DS->ICAM1 Inhibits SlugTwist SLUG / TWIST (Transcription Factors) Wnt->SlugTwist Upregulates Ecad E-cadherin (E-cad) Expression SlugTwist->Ecad Inhibits Adhesion Cell-Cell Adhesion Ecad->Adhesion ICAM1->Adhesion Aggregates Controlled Aggregate Size Adhesion->Aggregates Reduced

Caption: this compound sulfate activates Wnt signaling to control hPSC aggregate size.[10]

Experimental Protocol: Preventing CHO Cell Aggregation

This protocol provides a general guideline for using this compound sulfate to reduce cell clumping in CHO suspension cultures. The optimal concentration and molecular weight should be determined empirically for each cell line.[3][12]

Materials:

  • Suspension-adapted CHO cell line.

  • Appropriate CHO cell culture medium.

  • This compound sulfate, sodium salt (e.g., MW 4,000-40,000 Da), sterile.

  • Shake flasks or bioreactor.

  • Shaking incubator or bioreactor controller.

Procedure:

  • Prepare this compound Sulfate Stock: Prepare a concentrated stock solution of this compound sulfate (e.g., 100 g/L) in cell culture grade water or PBS. Sterilize by passing through a 0.22 µm filter.

  • Cell Seeding: Seed CHO cells at the desired density in your culture vessel (e.g., shake flask).

  • Supplementation: Add the sterile this compound sulfate stock solution to the culture medium to achieve the desired final concentration. Concentrations can range from 0.1 g/L to 1.2 g/L.[3][13]

  • Co-application with Trypsin (Optional): For severe aggregation, a combination of this compound sulfate (e.g., 1.2 g/L) and recombinant trypsin (e.g., 8.0 mg/L) can be used to completely eliminate clumps.[13]

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5-8% CO₂, appropriate agitation speed).

  • Monitoring: Monitor cell density, viability, and aggregation levels daily using a microscope and cell counter. The degree of aggregation should be visibly reduced compared to an untreated control culture.

Quantitative Data: Effect of this compound Sulfate on CHO Cell Culture
Cell LineThis compound Sulfate (DS) MWDS Concentration (g/L)Effect on AggregationEffect on Max. mAb Conc.Reference
CS13-1.00 40,000 Da0.3 - 1.0Most effective attenuationHighest[3][12]
CS13-1.00 4,000 Da / 15,000 Daup to 1.0AttenuatedIncreased[3][12]
SM-0.025 4,000 / 15,000 / 40,000 Daup to 1.0Improved cell growthDecreased specific productivity[3][12]
CHO Cells Not specified1.2 (+ 8.0 mg/L r-trypsin)No clumps observed-[13]

Note: The effectiveness of this compound sulfate is cell-line dependent. While it consistently improves cell growth and viability, its impact on monoclonal antibody (mAb) production can vary.[3][12]

Conclusion

This compound and this compound sulfate are powerful tools for cell separation and culture when applied correctly. Neutral this compound is an effective and low-cost reagent for enriching leukocytes by promoting erythrocyte sedimentation. In contrast, the polyanionic nature of this compound sulfate makes it an excellent anti-aggregation additive for suspension cultures, improving cell health and facilitating process control in biomanufacturing. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement these techniques. It is crucial to optimize parameters such as polymer concentration and molecular weight for each specific cell type and application to achieve the best results.

References

Troubleshooting & Optimization

troubleshooting dextran aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with dextran in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and handling of this compound solutions.

Q1: My this compound solution appears hazy or cloudy after dissolving. What is the cause and how can I fix it?

A1: Haziness in this compound solutions can be caused by several factors:

  • Incomplete Dissolution: High molecular weight dextrans may require more time and energy to dissolve completely. Ensure vigorous and prolonged stirring. Heating the solution to 50-70°C can aid dissolution, but avoid exceeding 70°C to prevent degradation.[1]

  • Poor Quality Water: The use of non-sterile or impure water can introduce particulates or ions that promote aggregation. Always use high-purity, sterile water (e.g., WFI or Milli-Q).

  • Low Molecular Weight this compound Aggregation: Lower molecular weight dextrans (<10,000 Da) can sometimes form turbid solutions, especially at high concentrations. This is often reversible by heating the solution.[2] Boiling the solution immediately after preparation may delay this effect.[3]

  • Precipitation upon Standing: Some this compound solutions, particularly those of low molecular weight, may become turbid and precipitate over time, even when stored at 4°C.[4] This can be due to the formation of intermolecular hydrogen bonds leading to crystallization.[4] Reheating the solution can often redissolve these precipitates.[2]

Q2: I observed white particles in my this compound solution after autoclaving. What are these particles and is the solution still usable?

A2: The formation of white particles after autoclaving is a known phenomenon. These particles are typically composed of this compound itself that has precipitated out of solution.[5][6] This can happen if portions of the solution become isolated and concentrated during heating and cooling, such as droplets around the stopper.[5]

To prevent this, you can try the following:

  • Invert or Store Horizontally: Storing bottles in an inverted or horizontal position during and after autoclaving ensures the stopper remains in contact with the solution, preventing droplet formation.[5]

  • Gentle Agitation: Gently shaking the bottled solution during the cooling phase can help prevent localized concentration changes.[5]

The usability of the solution depends on the extent of precipitation. If the particles are minimal and redissolve upon gentle warming and agitation, the solution may still be suitable for some applications. However, for applications requiring high purity, it is best to discard the solution and prepare a fresh batch using preventive measures.

Q3: How can I differentiate between microbial contamination and chemical precipitation in my this compound solution?

A3: Differentiating between microbial growth and chemical precipitation can be challenging visually. Here are some key indicators:

  • Appearance:

    • Microbial Contamination: Often appears as distinct colonies (circular or irregular shapes), a uniform turbidity that increases over time, or a slimy biofilm on the surface or container walls. The solution may also have a foul odor.

    • Chemical Precipitation: Typically appears as crystalline or amorphous solid particles, which may settle at the bottom of the container. The precipitate's appearance is often more uniform throughout the solution.

  • Microscopy: A simple microscopic examination can definitively identify microbial cells (bacteria, yeast, or fungi).

  • Sterility Testing: Plating a small aliquot of the solution on a suitable growth medium can confirm the presence of viable microorganisms.

Q4: My this compound solution has turned yellow. What does this indicate?

A4: A slight yellowing of this compound solutions can occur, particularly after autoclaving.[7] This is generally not a cause for concern and does not typically affect the performance of the this compound. However, a strong discoloration, especially when preparing solutions of low molecular weight this compound in alkaline conditions, can indicate degradation of the reducing end-groups.[2]

Q5: How should I properly store my this compound solutions to ensure long-term stability?

A5: Proper storage is crucial for maintaining the stability of this compound solutions.

  • Temperature: Store solutions at a constant temperature.[7] For short-term storage (up to a few weeks), refrigeration at 4°C is suitable.[1] For long-term storage (several months), aliquot the solution and freeze at -20°C or lower.[1] Avoid repeated freeze-thaw cycles.

  • pH: The optimal pH for storage is between 6.0 and 7.0.[7] this compound is generally stable in a pH range of 4 to 10.[2][7]

  • Light: For fluorescently labeled dextrans, it is essential to store them in the dark to prevent photobleaching.[1]

  • Container: Use well-sealed, airtight containers to prevent evaporation and contamination.[2]

Factors Influencing this compound Aggregation

Several factors can influence the stability of this compound in aqueous solutions. Understanding these can help in preventing aggregation.

FactorInfluence on AggregationRecommendations
Molecular Weight Higher molecular weight dextrans (>5,000,000 Da) have lower water solubility.[8] Low molecular weight dextrans (<10,000 Da) can sometimes form turbid solutions upon standing.[2]Select the appropriate molecular weight for your application and follow specific dissolution protocols.
Temperature Heating up to 70°C can aid dissolution.[1] However, high temperatures can lead to degradation.[9] Temperature fluctuations during storage can promote precipitation.[5]Use moderate heat for dissolution and store solutions at a constant temperature.
pH The optimal pH for stability is 6.0-7.0.[7] Extreme pH values can lead to hydrolysis (acidic) or oxidation (alkaline).[8] this compound sulfate aggregation is pH-dependent, with less aggregation at neutral pH.[10]Maintain a neutral pH unless the experimental protocol requires otherwise.
Concentration Higher concentrations of this compound can increase the likelihood of aggregation, especially for low molecular weight dextrans.[4]Prepare solutions at the lowest effective concentration for your application.
Ionic Strength The effect of salts can be complex. In some cases, moderate salt concentrations can increase solubility, while high concentrations can lead to "salting out" and precipitation.[11]Optimize the salt concentration for your specific this compound and application.
Solvent Quality High-purity, sterile water is essential for preparing stable this compound solutions.Always use freshly prepared, high-purity water.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Preparation: Use high-purity, sterile water (e.g., WFI or Milli-Q). For enhanced dissolution, the water can be warmed to approximately 50°C.[1]

  • Dissolution: Slowly add the this compound powder to the water while stirring vigorously to prevent the formation of lumps.[2] A magnetic stirrer is recommended.

  • Heating (Optional): For high molecular weight dextrans, the solution can be heated to 50-70°C with continuous stirring until fully dissolved.[1] Do not exceed 70°C.

  • pH Adjustment: Check the pH of the solution and adjust to a neutral pH (6.0-7.0) if necessary, using dilute HCl or NaOH.

  • Sterilization:

    • Autoclaving: Autoclave the solution at 110-115°C for 30-45 minutes.[8] To prevent precipitation, consider inverting the container during the cycle.

    • Filtration: For heat-sensitive this compound derivatives, sterile filter the solution through a 0.22 µm filter.

  • Storage: Store the sterilized solution in a well-sealed container at a constant temperature, protected from light if fluorescently labeled.[1][7]

Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.

  • Sample Preparation:

    • Prepare the this compound solution in a suitable, high-purity solvent.

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the measurement.

    • Ensure the laser is aligned and the detector is functioning correctly.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of the particles.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound indicates aggregation. The polydispersity index (PDI) will also be higher in the presence of aggregates.

Protocol 3: Analysis of this compound Molecular Weight Distribution by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to assess the molecular weight distribution of a this compound sample and detect the presence of high molecular weight aggregates.

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Ensure a stable baseline is achieved.

  • Calibration (Optional but Recommended):

    • Inject a series of this compound standards of known molecular weights to create a calibration curve.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Record the chromatogram, monitoring the elution of the sample using a suitable detector (e.g., refractive index detector).

  • Data Analysis:

    • The presence of peaks eluting earlier than the main this compound peak is indicative of high molecular weight aggregates.

    • If calibrated, the molecular weight distribution of the sample and any aggregates can be determined.

Visualizing this compound Aggregation Factors and Troubleshooting

The following diagrams illustrate the key factors influencing this compound aggregation and a logical workflow for troubleshooting common issues.

Dextran_Aggregation_Factors cluster_factors Factors Influencing this compound Aggregation MW Molecular Weight Aggregation This compound Aggregation MW->Aggregation Temp Temperature Temp->Aggregation pH pH pH->Aggregation Conc Concentration Conc->Aggregation Salt Ionic Strength Salt->Aggregation Solvent Solvent Quality Solvent->Aggregation

Key factors that can lead to this compound aggregation.

Troubleshooting_Workflow Start This compound Solution Issue Observed (e.g., Hazy, Precipitate) Check_Dissolution Was dissolution complete? (Stirring, Temperature) Start->Check_Dissolution Check_Water Was high-purity, sterile water used? Check_Dissolution->Check_Water Yes Reheat Gently reheat solution Check_Dissolution->Reheat No Check_Storage Were storage conditions optimal? (Temp, pH, Light) Check_Water->Check_Storage Yes Prepare_New Prepare fresh solution Check_Water->Prepare_New No Check_Storage->Prepare_New No Analyze Analyze for Contamination (Microscopy, Plating) Check_Storage->Analyze Yes Filter Filter through 0.22 µm filter Reheat->Filter Resolved Issue Resolved Filter->Resolved Analyze->Prepare_New Contaminated Analyze->Resolved Not Contaminated

A step-by-step workflow for troubleshooting this compound solution issues.

References

Technical Support Center: Optimizing Dextran Concentration for Improved Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing dextran concentration in your experiments to enhance cell viability. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a complex, branched glucan (a polysaccharide made of many glucose molecules) synthesized from sucrose by certain bacteria. In cell culture, it is often used as an additive to:

  • Enhance cell viability and growth : this compound can help stabilize and protect cells from shear stress and osmotic shock.[1]

  • Act as a cryoprotectant : Its biocompatible and non-toxic properties make it suitable for preserving cells during freezing and thawing.[2]

  • Prevent cell aggregation : In suspension cultures, this compound helps to prevent cells from clumping together.[2]

  • Serve as a nutrient source : For some cell types, this compound can be a source of energy.[1]

Q2: How does the molecular weight (MW) of this compound affect its function?

A2: The molecular weight of this compound is a critical factor influencing its effects on cells. For instance, in Chinese Hamster Ovary (CHO) cell cultures, 40,000 Da (40 kDa) this compound sulfate was found to be most effective at reducing cell aggregation and maximizing monoclonal antibody concentration compared to 4,000 Da and 15,000 Da dextrans. The optimal MW and concentration should be determined empirically for each specific cell line and application.

Q3: Can this compound be toxic to cells?

A3: While generally considered biocompatible, this compound's effect on cell viability is dose-dependent and can vary between cell types. High concentrations of certain this compound derivatives can have cytotoxic effects. For example, one study showed that increasing concentrations of this compound (from 6.25 µg/mL to 400 µg/mL) led to a dose-dependent decrease in MCF7 cancer cell viability.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[2][4]

Q4: What are the typical concentrations of this compound used in cryopreservation?

A4: this compound is often used in combination with other cryoprotectants like dimethyl sulfoxide (DMSO). For example, a cryopreservation solution for human adipose-derived mesenchymal stromal cells used 5% this compound 40 in combination with 3% trehalose and varying concentrations of DMSO. The specific concentration will depend on the cell type and the other components of the cryopreservation medium.

Q5: How does this compound affect signaling pathways related to cell viability?

A5: this compound and its derivatives can influence key signaling pathways. For instance, this compound sulfate has been shown to inhibit staurosporine-induced apoptosis in CHO cells by interfering with the mitochondrial pathway, leading to decreased activation of pro-caspase-9 and reduced release of cytochrome c.[5] In endothelial cells, this compound has been observed to cause the nuclear translocation of NF-kappaB, a key transcription factor involved in the inflammatory response and cell survival.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Low Cell Viability After this compound Addition This compound concentration is too high: High concentrations can be cytotoxic to some cell lines.[3]Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells. Start with a low concentration and incrementally increase it while monitoring viability.
Incorrect this compound molecular weight: The biological effect of this compound can vary significantly with its molecular weight.Test dextrans of different molecular weights to find the most suitable one for your application. For example, 40 kDa this compound sulfate was found to be optimal for improving CHO cell growth.
Contamination of this compound solution: Bacterial or endotoxin contamination in the this compound stock can lead to cell death.Ensure your this compound solution is sterile. Filter-sterilize the solution before adding it to your culture medium.
Increased Cell Clumping (in suspension cultures) Suboptimal this compound concentration or molecular weight: The anti-aggregation effect is dependent on these parameters.Optimize the this compound concentration and molecular weight. A study on CHO cells showed 40,000 Da this compound sulfate was most effective in reducing aggregation.
Other culture conditions: Factors unrelated to this compound, such as high cell density or improper mixing, can contribute to clumping.Review and optimize other aspects of your cell culture protocol, including seeding density and agitation speed.
Difficulty Recovering Viable Cells After Cryopreservation with this compound Suboptimal freezing protocol: The rate of freezing is critical for cell survival.Use a controlled-rate freezing container to achieve a cooling rate of approximately -1°C per minute.[6][7]
Inappropriate cryoprotectant mixture: The combination and concentration of cryoprotectants, including this compound, are crucial.Optimize the cryopreservation medium. This compound is often used synergistically with other cryoprotectants like DMSO.[5]
Improper thawing technique: Rapid thawing is generally recommended to maximize cell viability.[8]Thaw cryovials quickly in a 37°C water bath and immediately transfer the cells to pre-warmed culture medium to dilute the cryoprotectant.[8]
Unexpected Changes in Cell Behavior or Gene Expression This compound-induced cellular response: this compound can alter cell function, such as decreasing the ability of endothelial cells to attach to culture plates and affecting the expression of adhesion molecules.[2]Be aware that this compound is not inert and can influence cellular processes. It is essential to include time-matched this compound controls in your experiments to accurately interpret the results.[2]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, the molecular weight of the this compound, and the specific application (e.g., cryopreservation, suspension culture). The following tables summarize findings from various studies.

Table 1: Effect of this compound Sulfate on CHO Cell Growth

Cell LineThis compound Sulfate MW (Da)Concentration (g/L)Effect on Cell Growth and Viability
rCHO (SM-0.025)4,000, 15,000, 40,000up to 1Improved cell growth and viability in the decline phase.
rCHO (CS13-1.00)4,000, 15,000, 40,000up to 1Improved cell growth and viability in the decline phase; 40,000 Da was most effective.

Table 2: Effect of this compound on Endothelial and Lymphoid Cells

Cell TypeThis compound Type/MWConcentrationObserved Effect
Endothelial CellsThis compound (MW not specified)Concentration-dependentIncreased cell viability, decreased attachment to culture plates.[2]
T LymphocytesThis compound 402 - 32 mg/mLDose-dependent inhibition of T cell adhesion to endothelial cells.[9]
Lymphocytes & Macrophages32% this compound 70Not specifiedInhibited lymphocyte proliferation and macrophage phagocytosis without affecting viability.[10]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Cell Viability

This protocol provides a general framework for determining the optimal, non-toxic concentration of this compound for a specific cell line using a colorimetric cell viability assay such as MTT or MTS.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT or MTS assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase with high viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate the plate overnight to allow for cell attachment (for adherent cells).

  • Preparation of this compound Dilutions:

    • Prepare a series of this compound dilutions in complete culture medium. A typical starting range could be from 0.1 mg/mL to 10 mg/mL, but this should be adjusted based on literature for your cell type.

    • Include a "no this compound" control (medium only).

  • Treatment:

    • Carefully remove the medium from the wells and replace it with the prepared this compound dilutions.

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT/MTS):

    • At the end of the incubation period, perform the MTT or MTS assay according to the manufacturer's instructions.

    • Briefly, this involves adding the reagent to each well, incubating for a specified time to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells, and then measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "no this compound" control.

    • Plot cell viability versus this compound concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Cryopreservation of Cells Using a this compound-Containing Medium

This protocol outlines the general steps for cryopreserving cells using a freezing medium supplemented with this compound.

Materials:

  • Cells in logarithmic growth phase (>90% viability)

  • Complete cell culture medium

  • Cryopreservation medium (e.g., complete medium with 10% DMSO and 5% this compound 40)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • Harvest cells and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in cold cryopreservation medium at the desired cell density (e.g., 1-5 x 10^6 cells/mL).

  • Aliquoting:

    • Quickly aliquot the cell suspension into pre-labeled cryovials.

  • Controlled Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer and leave for at least 24 hours. This ensures a cooling rate of approximately -1°C/minute.[6][7]

  • Long-Term Storage:

    • After 24 hours, transfer the cryovials from the -80°C freezer to a liquid nitrogen tank for long-term storage.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Healthy Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-Well Plate start->seed_cells prep_this compound Prepare Serial Dilutions of this compound in Media treat_cells Treat Cells with This compound Dilutions prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate add_reagent Add Viability Assay Reagent (e.g., MTT/MTS) incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate % Viability vs. Control measure->calculate plot Plot Viability vs. This compound Concentration calculate->plot determine Determine Optimal Concentration plot->determine

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow issue Issue: Low Cell Viability q1 Is the this compound concentration optimized? issue->q1 sol1 Action: Perform dose-response experiment. q1->sol1 No q2 Is the correct molecular weight being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Test different molecular weights. q2->sol2 No q3 Is the this compound solution sterile? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Filter-sterilize the solution. q3->sol3 No q4 Are other culture conditions optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Action: Review and optimize general culture protocol. q4->sol4 No end_node Problem Resolved q4->end_node Yes a4_no No sol4->q4

Caption: Troubleshooting low cell viability with this compound.

Signaling Pathways

signaling_pathway cluster_apoptosis This compound Sulfate's Anti-Apoptotic Effect in CHO Cells cluster_nfkb This compound's Effect on NF-κB Pathway in Endothelial Cells ds This compound Sulfate mito Mitochondrial Pathway ds->mito Inhibits cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis This compound This compound nfkb_inactive IκB-NF-κB (Inactive) This compound->nfkb_inactive Promotes Translocation nfkb_active NF-κB (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus gene_exp Gene Expression (e.g., ICAM-1, VCAM-1) nucleus->gene_exp

Caption: this compound's influence on cell signaling pathways.

References

Technical Support Center: Overcoming Dextran Interference in Biuret Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering dextran interference in Biuret protein assays.

Troubleshooting Guide

Issue 1: Inaccurate (falsely high or low) protein concentration readings in samples containing this compound.

Possible Cause: this compound interacts with the Biuret reagent, causing turbidity that interferes with absorbance readings. This interference can be either positive (falsely high) or negative (falsely low) depending on the specific composition of the Biuret reagent.[1] The formation of an insoluble complex of this compound with copper and tartrate in the alkaline solution is the primary cause of this turbidity.[2][3][4]

Solutions:

  • Modify the Biuret Reagent: Adjusting the concentration of sodium potassium tartrate in the reagent can prevent the formation of the interfering precipitate.[3][5]

    • High Tartrate Concentration: Increasing the tartrate concentration to 20 g/L or more can prevent turbidity.[3][5]

    • Low Tartrate Concentration: Using a reagent with a low tartrate concentration (e.g., 4 g/L) may result in only slight and delayed turbidity.[3]

    • Ethylene Glycol Addition: Adding ethylene glycol (120 ml per liter of Biuret reagent) can eliminate falsely high values caused by this compound.[2][6]

  • Centrifugation: If modification of the reagent is not feasible, centrifuging the reaction mixture after incubation can pellet the insoluble this compound complex. The absorbance of the clear supernatant can then be measured.[7]

  • Protein Precipitation: Separate the protein from the interfering this compound prior to the assay. Trichloroacetic acid (TCA) precipitation is a common method for this.[8][9][10]

Issue 2: Visible turbidity or precipitation in the reaction tube after adding Biuret reagent.

Possible Cause: This is a direct indication of this compound interference, where this compound forms an insoluble complex with components of the Biuret reagent.[2][3][4] The degree of turbidity is influenced by the tartrate concentration in the reagent, with maximal turbidity observed at around 10 g/L.[3][5]

Solutions:

  • Confirm this compound Presence: Ensure that this compound is a known component of your sample or buffer.

  • Implement Solutions from Issue 1: Employ reagent modification, centrifugation, or protein precipitation as described above.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound interference in the Biuret protein assay?

A1: The Biuret test relies on the reaction of copper(II) ions with peptide bonds in an alkaline solution to form a purple-colored complex.[11][12][13] this compound, a polysaccharide, can form an insoluble complex with copper and tartrate (or EDTA) in the strongly alkaline Biuret reagent.[3][4] This results in turbidity, which scatters light and leads to inaccurate spectrophotometric readings. The level of interference is dependent on the concentrations of sodium hydroxide and tartrate in the Biuret reagent.[7]

Q2: Can the type of this compound (e.g., this compound 40, this compound 70) affect the level of interference?

A2: Yes, different types of this compound can cause interference. Studies have shown that both "this compound 40" and "this compound 75" can lead to falsely high protein values.[2] The magnitude of interference can also be concentration-dependent.[6]

Q3: Are there alternative protein assays that are not affected by this compound?

A3: Yes, the dry chemistry Biuret method has been shown to be unaffected by this compound interference.[1][7] Additionally, while not explicitly stated in the provided results, assays with different reaction principles, such as dye-binding assays (e.g., Bradford assay), may be less susceptible to this specific type of interference, though they can have their own set of interfering substances.

Q4: How can I prepare a modified Biuret reagent to avoid this compound interference?

A4: To prepare a modified Biuret reagent, you can adjust the concentration of sodium potassium tartrate. A final concentration of 22.5 g/L of tartrate has been shown to obviate the interference.[3][5] Alternatively, adding ethylene glycol to a final concentration of 120 ml/L to your existing Biuret reagent can also prevent interference.[2]

Q5: What is the general principle of the Biuret test?

A5: The Biuret test is a chemical assay used to detect the presence of peptide bonds.[11][14] In an alkaline environment, copper(II) ions in the Biuret reagent form a coordination complex with the nitrogen atoms involved in peptide bonds, resulting in a characteristic purple color.[11][13][15] The intensity of this color is directly proportional to the protein concentration, which can be quantified by measuring the absorbance at 540 nm.[11][14]

Quantitative Data Summary

ParameterObservationReference
This compound Interference Range 0 to 20% negative interference observed in serum proteins with therapeutic this compound concentrations.[1][7]
Tartrate Concentration for No Interference ≥ 20 g/L[3][5]
Tartrate Concentration for Maximal Interference ~10 g/L[3][5]
Ethylene Glycol Concentration to Prevent Interference 120 ml per liter of Biuret reagent[2]
This compound Concentrations Causing Interference > 2 g/L for some automated methods, > 6 g/L for others.[6]

Experimental Protocols

Protocol 1: Modified Biuret Protein Assay with High Tartrate Reagent
  • Reagent Preparation (High Tartrate Biuret Reagent):

    • Dissolve 1.5 g of copper sulfate pentahydrate (CuSO₄·5H₂O) and 22.5 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 500 mL of deionized water.

    • While stirring, add 300 mL of 10% (w/v) sodium hydroxide (NaOH).

    • Dissolve 1 g of potassium iodide (KI) in the solution.

    • Bring the final volume to 1 L with deionized water. Store in a plastic bottle.

  • Assay Procedure:

    • Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with known concentrations.

    • Pipette your unknown samples and protein standards into separate test tubes.

    • Add the High Tartrate Biuret Reagent to each tube (a typical ratio is 1 part sample to 4 parts reagent).

    • Mix thoroughly and incubate at room temperature for 30 minutes.[16]

    • Measure the absorbance of each sample and standard at 540 nm using a spectrophotometer.

    • Generate a standard curve from the absorbance readings of the protein standards and determine the concentration of the unknown samples.

Protocol 2: this compound Interference Removal by Centrifugation
  • Standard Biuret Assay:

    • Follow your standard Biuret protein assay protocol for sample and reagent addition and incubation. A typical procedure involves adding Biuret reagent to your sample, mixing, and incubating for about 30 minutes at room temperature.[16]

  • Centrifugation Step:

    • After the incubation period, if turbidity is observed, centrifuge the reaction tubes at a sufficient speed and duration to pellet the precipitate (e.g., 2000 x g for 10 minutes).

  • Absorbance Measurement:

    • Carefully transfer the clear supernatant to a clean cuvette.

    • Measure the absorbance at 540 nm.

Protocol 3: Protein Precipitation with Trichloroacetic Acid (TCA)
  • Precipitation:

    • To 1 mL of your protein sample containing this compound, add 0.2 mL of a 50% (w/v) TCA solution.[9]

    • Vortex the mixture and let it stand on ice for 10-20 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

  • Washing (Optional but Recommended):

    • Carefully decant the supernatant which contains the this compound.

    • Gently wash the protein pellet with a small volume of cold acetone or ethanol to remove any remaining TCA.

    • Centrifuge again and decant the wash solution.

    • Allow the pellet to air dry briefly to remove residual solvent.

  • Resuspension and Assay:

    • Resuspend the protein pellet in a known volume of a suitable buffer or 0.1 M NaOH.

    • Proceed with your standard Biuret protein assay protocol using the resuspended protein solution.

Visualizations

Dextran_Interference_Pathway cluster_reagents Biuret Reagent Components cluster_sample Sample Components cluster_reaction Reactions cluster_outcome Outcome Cu Copper (II) Ions Standard_Reaction Standard Biuret Reaction Cu->Standard_Reaction Interference_Reaction Interference Reaction Cu->Interference_Reaction Tartrate Sodium Potassium Tartrate Tartrate->Interference_Reaction NaOH NaOH (Alkaline Environment) NaOH->Standard_Reaction NaOH->Interference_Reaction Protein Protein (Peptide Bonds) Protein->Standard_Reaction This compound This compound This compound->Interference_Reaction Accurate_Result Purple Complex (Accurate Reading) Standard_Reaction->Accurate_Result Inaccurate_Result Turbidity (Inaccurate Reading) Interference_Reaction->Inaccurate_Result

Caption: Mechanism of this compound Interference in Biuret Assays.

Troubleshooting_Workflow Start Inaccurate Protein Reading or Turbidity Observed Check_this compound Is this compound Present in the Sample? Start->Check_this compound Solution1 Modify Biuret Reagent (High Tartrate or Ethylene Glycol) Check_this compound->Solution1 Yes Solution2 Centrifuge Reaction Mixture Check_this compound->Solution2 Yes Solution3 Precipitate Protein (TCA) Check_this compound->Solution3 Yes Other_Interference Consider Other Interfering Substances Check_this compound->Other_Interference No Rerun_Assay Perform/Rerun Assay Solution1->Rerun_Assay Solution2->Rerun_Assay Solution3->Rerun_Assay

Caption: Troubleshooting Workflow for this compound Interference.

References

Technical Support Center: Dextran-Induced Anaphylactic Reactions (DIAR)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on understanding, preventing, and troubleshooting dextran-induced anaphylactic reactions (DIAR) during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind severe this compound-induced anaphylactic reactions?

A1: Severe DIAR is primarily a Type III hypersensitivity reaction, also known as an immune complex-mediated reaction.[1][2][3] It is not a classic IgE-mediated allergy. The reaction is triggered by the formation of immune complexes between infused this compound molecules and pre-existing this compound-reactive antibodies (DRA) in the recipient's circulation.[1][2] These antibodies are typically of the IgG isotype.[3][4] The formation of these noxious immune complexes leads to the activation of the complement system and the release of inflammatory mediators from mast cells and basophils, resulting in the clinical symptoms of anaphylaxis.[1][2][5]

Q2: Are all this compound-induced reactions severe?

A2: No. This compound-induced reactions are graded by severity. Mild reactions (Grade I-II), such as skin manifestations, may or may not be antibody-dependent.[1][2] Severe reactions (Grade III-IV), which can involve circulatory shock and be life-threatening, are consistently associated with high titers of circulating this compound-reactive IgG antibodies.[1][2][4]

Q3: What is the main strategy to prevent severe DIAR?

A3: The most effective and widely adopted strategy is hapten inhibition .[6][7][8] This involves the intravenous pre-injection of a low-molecular-weight this compound (this compound 1, molecular weight ~1000 Da) a few minutes before the infusion of the higher-molecular-weight clinical this compound (e.g., this compound 40 or this compound 70).[9][10]

Q4: How does hapten inhibition work?

A4: this compound 1 acts as a monovalent hapten. It binds to the antigen-binding sites of the pre-existing this compound-reactive IgG antibodies.[7][9] By occupying these sites, the small this compound 1 molecules effectively neutralize the antibodies, preventing them from cross-linking with the large, multivalent clinical this compound molecules. This inhibition of immune complex formation prevents the subsequent inflammatory cascade.[1][5]

Q5: Can anaphylactic reactions still occur even with hapten inhibition?

A5: Although rare, severe reactions can still occur despite the correct administration of this compound 1.[11] This is most likely to happen in individuals with exceptionally high titers of this compound-reactive antibodies, where the standard dose of the hapten is insufficient to neutralize all circulating antibodies.[11][12]

Troubleshooting Guide

Problem 1: An unexpected anaphylactoid reaction was observed in an animal model (e.g., rat, pig) after this compound administration.

Potential Cause Troubleshooting Steps
Genetic Predisposition: Certain strains or individuals within a species may be "reactors" with a genetic predisposition to this compound sensitivity.[13][14]
Pre-existing Antibodies: Animals may have pre-existing this compound-reactive antibodies from environmental exposure to cross-reactive polysaccharides.
Incorrect this compound Formulation: The molecular weight and branching frequency of the this compound can influence its anaphylactic potential.[3]
Direct Mast Cell Activation: While less common for severe reactions, some compounds can directly, non-immunologically, cause mast cell degranulation.[15]

Problem 2: A mild to moderate reaction occurred in an experiment despite using this compound 1 for hapten inhibition.

Potential Cause Troubleshooting Steps
Insufficient Hapten Dose: The animal or patient may have an unusually high titer of this compound-reactive antibodies, requiring a higher dose of this compound 1 for complete neutralization.[12]
Incorrect Timing of Administration: This compound 1 must be administered before the clinical this compound. Administering it mixed with the clinical this compound is not effective at preventing severe reactions.[10] A 1-2 minute interval is typically recommended.[9]
Mild, Non-Antibody Mediated Reaction: Mild reactions are not always dependent on antibody binding and thus may not be fully prevented by hapten inhibition.[1][2] this compound 1 itself can cause mild, short-lasting adverse reactions in a very small percentage of cases.[9]
Complement Activation: This compound can have some capacity to activate the complement system directly, which can contribute to inflammatory responses.[16]

Quantitative Data on Hapten Inhibition Efficacy

The use of this compound 1 pre-injection has been shown to dramatically reduce the incidence of severe DIAR.

Table 1: Incidence of Severe this compound-Induced Anaphylactic Reactions (DIAR)

Study Period/Group Condition Incidence of Severe DIAR (per 100,000 units/doses) Fold Reduction Reference
Sweden (1975-1979)No Hapten Inhibition22-[6]
Sweden (1983-1985)With Hapten Inhibition1.2~18x[6]
Post-Marketing (1983-1991)No Hapten Inhibition (Historical)~35 (calculated)-[12]
Post-Marketing (1983-1991)With Hapten Inhibition1.4 (Sweden)~35x[12]
Post-Marketing (1983-1991)With Hapten Inhibition0.5 (International)-[12]

Table 2: Clinical Study of this compound 1 (20 ml) Pre-injection

Patient Group Number of Patients Incidence of Severe DIAR (Grade III) Reference
Scandinavian Multicenter Study34,9550.003% (1 patient)[9]
Historical Control (No Hapten)Large Swedish Cohort0.037% - 0.050%[9]

Experimental Protocols

Protocol 1: Hapten Inhibition for In Vivo Experiments (Animal Models)

This protocol provides a general framework for applying hapten inhibition in animal research. Doses should be optimized based on the animal model and specific this compound preparation.

  • Materials:

    • This compound 1 solution (e.g., 15% w/v in saline).

    • Clinical this compound solution (e.g., this compound 40 or this compound 70).

    • Sterile syringes and needles appropriate for the animal model.

    • Intravenous access equipment (e.g., catheter).

  • Procedure:

    • Prepare the animal for intravenous administration according to approved institutional protocols.

    • Calculate the required dose of this compound 1. For clinical human use, a standard 20 ml dose is given.[9] This should be scaled down appropriately for the animal's weight and blood volume.

    • Administer the calculated dose of this compound 1 intravenously over 30-60 seconds.

    • Wait for a period of 1 to 2 minutes. This allows the hapten to circulate and bind to any pre-existing this compound-reactive antibodies.

    • After the waiting period, proceed with the administration of the full dose of the experimental high-molecular-weight this compound as required by the main experimental protocol.

    • Monitor the animal closely for any signs of an adverse reaction (e.g., changes in blood pressure, respiration, skin flushing) for at least 30 minutes post-infusion.

Protocol 2: Screening for this compound-Reactive Antibodies (DRA) via RCLAAR

This protocol is based on the Red Cell-Linked Antigen-Antiglobulin Reaction (RCLAAR) method described for detecting and titrating IgG-class DRA.[4]

  • Principle:

    • Patient/subject red blood cells (RBCs) are coated with stearoyl-dextran. The lipid tail of the stearoyl group inserts into the RBC membrane, displaying the this compound molecules on the cell surface.

    • The patient's serum is incubated with these this compound-coated RBCs. If DRA are present, they will bind to the this compound.

    • An anti-human globulin reagent (Coombs reagent) is then added, which will cause agglutination of the RBCs if they are coated with DRA. The level of agglutination corresponds to the antibody titer.

  • Procedure Outline:

    • Prepare this compound-Coated RBCs:

      • Wash subject RBCs with saline solution.

      • Incubate the washed RBCs with a solution of stearoyl-dextran to allow for coating.

      • Wash the coated RBCs to remove any unbound stearoyl-dextran.

    • Antibody Detection and Titration:

      • Prepare serial dilutions of the subject's serum.

      • Incubate the this compound-coated RBCs with each serum dilution.

      • Wash the RBCs to remove unbound serum proteins.

      • Add anti-human globulin reagent (specific for IgG) to the washed RBCs.

      • Centrifuge briefly and observe for agglutination. The titer is the reciprocal of the highest serum dilution that shows a positive agglutination reaction.

    • Interpretation:

      • High titers of IgG DRA (e.g., ≥16,384) are strongly associated with a risk of severe DIAR.[4]

Visualizations

DIAR_Pathway cluster_initiation Initiation Phase cluster_amplification Amplification & Effector Phase This compound High MW this compound (this compound 40/70) ImmuneComplex This compound-IgG Immune Complex This compound->ImmuneComplex Binds to DRA Pre-existing This compound-Reactive IgG DRA->ImmuneComplex Forms Complement Complement System ImmuneComplex->Complement Activates MastCell Mast Cell / Basophil ImmuneComplex->MastCell Activates (via FcγR) Complement->MastCell Activates (via C3a, C5a) Mediators Release of Vasoactive Mediators (Histamine, PAF, etc.) MastCell->Mediators Symptoms Anaphylactic Symptoms (Hypotension, Bronchospasm, etc.) Mediators->Symptoms Induces

Caption: Immune complex-mediated pathway of severe DIAR.

Hapten_Inhibition_Workflow start Plan to Administer High MW this compound preinject Administer IV Bolus of this compound 1 (Hapten) start->preinject wait Wait 1-2 Minutes preinject->wait admin_clinical Administer High MW This compound Infusion wait->admin_clinical monitor Monitor for Adverse Reactions admin_clinical->monitor end Procedure Complete monitor->end

Caption: Experimental workflow for hapten inhibition.

Hapten_Mechanism cluster_without Without Hapten Inhibition cluster_with With Hapten Inhibition DRA_A This compound-Reactive IgG Complex_A Large Immune Complex (Cross-linking) DRA_A->Complex_A Dextran_A High MW this compound Dextran_A->Complex_A Reaction_A Anaphylactic Reaction Complex_A->Reaction_A Triggers Hapten_B This compound 1 (Hapten) Neutralized_B Neutralized IgG Hapten_B->Neutralized_B Binds & Neutralizes DRA_B This compound-Reactive IgG DRA_B->Neutralized_B NoReaction_B No Reaction Neutralized_B->NoReaction_B Prevents Complexing Dextran_B High MW this compound Dextran_B->NoReaction_B

Caption: Logical diagram of the hapten inhibition mechanism.

References

Technical Support Center: Purification of High Molecular Weight Dextran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high molecular weight dextran. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high molecular weight (HMW) this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying high molecular weight this compound?

A1: The most prevalent methods for purifying HMW this compound include:

  • Fractional Precipitation: This technique utilizes solvents, most commonly ethanol, to selectively precipitate this compound fractions based on their molecular weight. Larger HMW this compound molecules precipitate at lower ethanol concentrations.[1][2] This process can be repeated to remove impurities and narrow the molecular weight distribution.[3][4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[5] HMW this compound will elute first as it is excluded from the pores of the chromatography beads.[5][6] This method is effective for both purification and molecular weight characterization.[7]

  • Membrane Filtration (Ultrafiltration): This technique uses membranes with specific molecular weight cut-offs (MWCO) to separate HMW this compound from smaller impurities.[8][9] It is an efficient method for concentrating and purifying large volumes of this compound solutions.[10][11]

Q2: Why is the viscosity of my HMW this compound solution so high, and how can I manage it?

A2: HMW this compound forms highly viscous solutions due to the long, flexible chains of α-(1→6) linked glucose units.[3][4] This high viscosity can pose significant challenges during purification, leading to poor filtration rates and difficulties in handling.[12] To manage high viscosity, you can:

  • Work with lower concentrations: Diluting the this compound solution can significantly reduce its viscosity.

  • Optimize temperature: Increasing the temperature can lower the viscosity of the solution, but care must be taken to avoid degradation of the this compound.

  • Use appropriate equipment: Employing pumps and filtration systems designed for viscous solutions can improve processing.

Q3: What are the common impurities found in crude HMW this compound preparations?

A3: Crude HMW this compound, typically produced by fermentation with bacteria like Leuconostoc mesenteroides, can contain several impurities:

  • Microbial cells and debris: Remnants from the fermentation culture.[4]

  • Proteins and enzymes: Including dextransucrase, the enzyme responsible for this compound synthesis, and dextranases, which can degrade the product.[13]

  • Low molecular weight sugars: Such as fructose and residual sucrose from the fermentation medium.[14]

  • Salts and other media components: From the culture broth.[15]

Q4: How can I remove contaminating microbial enzymes like dextranase?

A4: Dextranases are enzymes that can hydrolyze the α-(1→6) glycosidic bonds in this compound, reducing its molecular weight.[12] Their removal is critical for maintaining the integrity of HMW this compound. Purification methods that separate based on size and charge are effective:

  • Size Exclusion Chromatography (SEC): As enzymes are proteins with significantly lower molecular weights than HMW this compound, SEC can effectively separate them.[16]

  • Ion Exchange Chromatography: This technique separates molecules based on their charge and can be used to remove charged protein impurities.

  • Ultrafiltration: Using a membrane with a suitable MWCO can retain the HMW this compound while allowing smaller enzyme impurities to pass through.

Q5: What can cause my HMW this compound to precipitate out of solution unexpectedly?

A5: Unintended precipitation of HMW this compound can be caused by several factors:

  • Changes in temperature: Lowering the temperature can decrease the solubility of this compound and lead to precipitation.[17]

  • Solvent effects: The addition of non-solvents like ethanol, even in small amounts, can cause precipitation.[17]

  • High concentration: Concentrated solutions of HMW this compound are more prone to aggregation and precipitation.[18]

  • Presence of certain ions: Some ions can interact with this compound and reduce its solubility.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of HMW this compound Degradation by dextranases: Contaminating enzymes are breaking down the product.• Purify the this compound at low temperatures to minimize enzyme activity.• Implement purification steps like SEC or ion exchange chromatography early to remove enzymes.[16]• Consider heat treatment to denature enzymes, if compatible with this compound stability.
Loss during precipitation: Using too high a concentration of precipitating agent (e.g., ethanol), causing co-precipitation of lower molecular weight fractions.• Optimize the concentration of the precipitating agent through a series of trial experiments.• Perform sequential fractional precipitation to isolate the desired HMW fraction more precisely.[1]
Adsorption to filtration membranes: The this compound is sticking to the ultrafiltration membrane.• Select membranes with low protein/polymer binding characteristics.• Optimize the pH and ionic strength of the solution to minimize interactions between the this compound and the membrane.
Poor Resolution in Size Exclusion Chromatography (SEC) High sample viscosity: The viscous sample is causing band broadening and poor separation.[19]• Dilute the sample to reduce viscosity before loading onto the column.[19]• Decrease the flow rate to allow for better equilibration and separation.[20]
Inappropriate column selection: The pore size of the SEC resin is not suitable for the molecular weight range of the this compound.[6]• Choose a column with a fractionation range appropriate for HMW this compound (typically in the millions of Daltons).[6]
Column overloading: Too much sample is being loaded onto the column.[21]• Reduce the sample volume or concentration to stay within the loading capacity of the column.[20]
Product Aggregation or Gel Formation High this compound concentration: Concentrated solutions of HMW this compound can lead to intermolecular interactions and aggregation.[18]• Work with more dilute solutions whenever possible.• If concentration is necessary, perform it gradually and with gentle agitation.
Inappropriate storage conditions: Storing at low temperatures or in the wrong buffer can promote aggregation.• Store purified HMW this compound at recommended temperatures (often ambient or slightly elevated) and in a buffer that ensures its stability.[17]
Inconsistent Molecular Weight Results Shear degradation: High shear forces during processing (e.g., vigorous stirring, pumping) can break the long polymer chains.• Use low-shear mixing methods.• Employ peristaltic pumps or other low-shear pumping mechanisms.
Inaccurate measurement technique: The method used for molecular weight determination may not be suitable for HMW polymers.• Use techniques like multi-angle light scattering (MALS) in conjunction with SEC for accurate molecular weight determination of HMW this compound.[22][23] Standard column calibration with protein standards may not be accurate.

Experimental Protocols

Protocol 1: Fractional Precipitation of HMW this compound with Ethanol

This protocol describes the purification of HMW this compound from a crude fermentation broth by fractional precipitation.

Materials:

  • Crude this compound solution

  • Chilled absolute ethanol

  • Distilled water

  • Centrifuge and appropriate centrifuge tubes

  • Vacuum oven or lyophilizer

Methodology:

  • Initial Precipitation:

    • To the crude this compound solution, slowly add an equal volume of chilled absolute ethanol while stirring gently.[3]

    • Continue stirring for 15-30 minutes to allow for the precipitation of this compound.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated this compound.[3]

    • Discard the supernatant.

  • Redissolving and Re-precipitation:

    • Dissolve the this compound pellet in a minimal amount of distilled water.[4]

    • Repeat the precipitation step by adding an equal volume of chilled ethanol.

    • This re-dissolving and re-precipitation step should be repeated at least three times to remove cell debris and other impurities.[3][4]

  • Drying the Purified this compound:

    • After the final precipitation and centrifugation, decant the ethanol.

    • Dry the purified this compound pellet under vacuum at 30°C over calcium chloride or by lyophilization.[3][4]

Protocol 2: Purification of HMW this compound by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of HMW this compound from lower molecular weight impurities using SEC.

Materials:

  • HMW this compound sample (pre-purified by precipitation if necessary)

  • SEC column with an appropriate molecular weight fractionation range (e.g., Sepharose CL-6B)

  • Elution buffer (e.g., 0.1 M citrate phosphate buffer, pH 5.0)[3]

  • Chromatography system (pump, injector, detector)

  • Fraction collector

Methodology:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the elution buffer at a constant flow rate (e.g., 20 ml/hr).[3]

  • Sample Preparation and Loading:

    • Dissolve the this compound sample in the elution buffer.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

    • Load the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the sample with the elution buffer at a constant flow rate.

    • Collect fractions of a defined volume. The HMW this compound will be in the earlier fractions (void volume).

  • Analysis of Fractions:

    • Analyze the collected fractions for this compound content (e.g., using a refractive index detector or a phenol-sulfuric acid assay).

    • Pool the fractions containing the purified HMW this compound.

Visualizations

Experimental Workflow for HMW this compound Purification

HMW_Dextran_Purification cluster_fermentation Crude this compound Production cluster_precipitation Initial Purification cluster_sec High-Resolution Purification cluster_final Final Product Fermentation Bacterial Fermentation (e.g., Leuconostoc mesenteroides) Precipitation Fractional Precipitation (with Ethanol) Fermentation->Precipitation Crude Broth Redissolution Redissolution in Water Precipitation->Redissolution Repeat_Precipitation Repeat Precipitation (3x) Redissolution->Repeat_Precipitation SEC Size Exclusion Chromatography (SEC) Repeat_Precipitation->SEC Partially Purified this compound Drying Drying (Lyophilization/Vacuum Oven) SEC->Drying Purified Fractions Pure_HMW_this compound Purified HMW this compound Drying->Pure_HMW_this compound

Caption: Workflow for the purification of high molecular weight this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of HMW this compound Degradation Enzymatic Degradation Problem->Degradation Loss_Precip Loss During Precipitation Problem->Loss_Precip Adsorption Adsorption to Surfaces Problem->Adsorption Optimize_Temp Lower Purification Temperature Degradation->Optimize_Temp Remove_Enzymes Early Enzyme Removal (SEC/IEX) Degradation->Remove_Enzymes Optimize_EtOH Optimize Ethanol Concentration Loss_Precip->Optimize_EtOH Fractional_Precip Perform Fractional Precipitation Loss_Precip->Fractional_Precip Low_Binding_Membranes Use Low-Binding Membranes Adsorption->Low_Binding_Membranes Optimize_Buffer Optimize Buffer Conditions Adsorption->Optimize_Buffer

References

improving the stability of dextran-coated nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of dextran-coated nanoparticles during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound-coated nanoparticles? A1: The primary causes of instability include nanoparticle aggregation, degradation of the this compound coating, and desorption of the coating from the nanoparticle surface.[1] These issues can be triggered by environmental factors such as pH, ionic strength, and temperature.[2][3] In biological media, interaction with proteins and other biomolecules can also lead to instability.[4]

Q2: Why is my nanoparticle suspension aggregating? A2: Aggregation often occurs due to insufficient steric stabilization, which can result from an inadequate or non-uniform this compound coating.[5][6] Changes in the suspension's pH or high ionic strength can reduce the electrostatic repulsion between particles, leading to aggregation.[7] Storage at improper temperatures or for extended periods can also contribute to this issue.[8][9]

Q3: How does the molecular weight of this compound affect nanoparticle stability? A3: The molecular weight of this compound significantly influences the stability of iron oxide nanoparticles.[5] Higher molecular weight this compound can provide better steric hindrance, preventing aggregation. However, very high molecular weight this compound might lead to a more viscous solution, which can complicate handling.[2] The choice of molecular weight is often a balance between achieving stability and maintaining desirable physicochemical properties.

Q4: What is the optimal storage condition for this compound-coated nanoparticles? A4: this compound-coated nanoparticles generally exhibit excellent stability when stored at 4°C.[10][11] Long-term stability for periods up to 12 weeks without signs of agglomeration or sedimentation has been reported under these conditions.[9] It is recommended to store them in a low-concentration buffer to maintain pH and ionic strength. Freezing the suspension should be avoided unless a suitable cryoprotectant is used, as the freezing process can induce aggregation.[12]

Q5: How can I confirm that the this compound is successfully coated on the nanoparticles? A5: Several characterization techniques can confirm this compound coating. Fourier Transform Infrared Spectroscopy (FTIR) can identify the characteristic chemical bonds of this compound on the particle surface.[8][13][14] Thermogravimetric Analysis (TGA) can quantify the amount of this compound by measuring the weight loss upon heating.[15] Dynamic Light Scattering (DLS) will show an increase in the hydrodynamic diameter of the nanoparticles after coating, and Zeta Potential measurements can indicate changes in surface charge.[10]

Q6: Can the this compound coating detach from the nanoparticle surface? A6: Yes, this compound can desorb from the nanoparticle surface, especially in harsh media or competitive environments like biological fluids.[1] To prevent this, the this compound layer can be cross-linked using agents like epichlorohydrin, which enhances the thermodynamic stability of the coating.[2][8]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation and Sedimentation

Your nanoparticle suspension appears cloudy, or you observe visible precipitates after a short period. DLS measurements show a significant increase in hydrodynamic diameter and a high polydispersity index (PDI).

Troubleshooting Logic for Nanoparticle Aggregation

StartNode Aggregation & Sedimentation Observed CheckNode1 Suspension Environment StartNode->CheckNode1 Check... CheckNode2 Synthesis & Coating Process StartNode->CheckNode2 Check... CheckNode3 Storage Conditions StartNode->CheckNode3 Check... CheckNode CheckNode CauseNode CauseNode SolutionNode SolutionNode Cause1 Cause: Reduced Electrostatic Repulsion CheckNode1->Cause1 Is pH near Isoelectric Point? Cause2 Cause: Charge Screening Effect CheckNode1->Cause2 Is Ionic Strength too High? Solution1 Solution: Adjust pH away from IEP. Use appropriate buffer. Cause1->Solution1 Solution2 Solution: Use low molarity buffer. Dialyze against DI water. Cause2->Solution2 Cause3 Cause: Incomplete Surface Coverage CheckNode2->Cause3 Was this compound concentration too low? Cause4 Cause: this compound Desorption CheckNode2->Cause4 Is coating cross-linked? Solution3 Solution: Increase this compound concentration in coating solution. Cause3->Solution3 Solution4 Solution: Cross-link this compound layer using epichlorohydrin. Cause4->Solution4 Cause5 Cause: Freeze-thaw Induced Aggregation CheckNode3->Cause5 Was suspension frozen? Solution5 Solution: Store at 4°C. Use cryoprotectant if freezing is necessary. Cause5->Solution5

Caption: Troubleshooting workflow for nanoparticle aggregation.

Potential Cause Recommended Solution Explanation
Incorrect pH Adjust the pH of the suspension. For iron oxide nanoparticles, a pH of 10-11 is often required for stable size over time.[2]The surface charge of nanoparticles is pH-dependent. If the pH is near the isoelectric point, the net surface charge is minimal, leading to a loss of electrostatic repulsion and subsequent aggregation.
High Ionic Strength Use buffers with low salt concentrations (e.g., < 10 mM). If necessary, purify the nanoparticles via dialysis against deionized water.[16]High concentrations of ions in the suspension can screen the surface charge of the nanoparticles, which diminishes the repulsive forces between them and causes aggregation.[7]
Insufficient this compound Coating Increase the concentration of this compound used during the coating process.[6][17]A dense layer of this compound provides steric stabilization. If the coating is sparse, the van der Waals attractive forces between the nanoparticle cores can dominate, leading to clumping.[14][18]
This compound Desorption Cross-link the this compound coating using a chemical agent like epichlorohydrin.[2]The physical adsorption of this compound may not be strong enough to prevent it from detaching in certain media. Covalent cross-linking creates a more robust and permanent shell.
Improper Storage Store nanoparticle suspensions at 4°C.[10] Avoid freezing and thawing cycles.Low temperatures slow down the Brownian motion of nanoparticles, reducing the frequency of collisions that can lead to aggregation. Freezing can cause irreversible aggregation due to crystal formation.
Issue 2: Poor Stability in Biological Media (e.g., Serum)

Nanoparticles aggregate immediately or shortly after being introduced into cell culture media or serum.

Potential Cause Recommended Solution Explanation
Protein Corona Formation Increase the density of the this compound coating. Consider using a double-layer coating (e.g., with PEG) for enhanced stealth properties.[11]Proteins in biological fluids can adsorb onto the nanoparticle surface, forming a "protein corona".[4] This can alter the surface properties, neutralize the stabilizing charge, and lead to aggregation. A dense polymer coating can help repel proteins.
Ionic Strength of Media Ensure the nanoparticle stock solution is highly stable before introducing it to complex media. The core stability must be robust enough to withstand the high salt content of media like PBS.Cell culture media and serum are high ionic strength environments, which can destabilize nanoparticles that rely solely on electrostatic repulsion.[3] Steric stabilization from a dense this compound coat is critical.
This compound Degradation Use cross-linked this compound to improve the coating's resilience.Certain enzymes present in biological fluids may be able to degrade the this compound coating over time, leading to a loss of stability.[13] Cross-linking enhances resistance to enzymatic degradation.

Quantitative Data Summary

The stability of this compound-coated nanoparticles is influenced by several quantifiable factors.

Table 1: Influence of Synthesis and Environmental Parameters on Nanoparticle Properties

Parameter Effect on Hydrodynamic Diameter Effect on Zeta Potential Impact on Stability References
Increasing this compound Concentration Tends to decrease aggregation, resulting in a smaller average diameter for the dispersed state.[6][17]Can make the zeta potential more negative, indicating better colloidal stability.[10]Higher this compound concentration generally improves stability by enhancing steric hindrance.[19][20][6][10][17][19][20]
Increasing pH (from acidic to basic) Stable at high pH (e.g., 10-11); significant changes or aggregation can occur at neutral or acidic pH.[2][7]Becomes more negative as pH increases.Stability is highly pH-dependent; optimal stability is typically achieved in alkaline conditions for co-precipitation methods.[2][19][2][7][19]
Increasing Ionic Strength (e.g., NaCl) Can cause a significant increase due to aggregation.[7]The magnitude of the zeta potential decreases (moves toward zero).[7]High ionic strength compromises stability by screening surface charges, reducing electrostatic repulsion.[7]
Increasing Temperature (during synthesis) Generally leads to an increase in the nanoparticle core size.[2]Not directly reported, but size changes can influence potential.Synthesis temperature affects the final particle size and magnetic properties, which indirectly influence stability.[2][2]
This compound Cross-linking (with epichlorohydrin) May cause a slight increase in diameter but significantly reduces aggregation over time.Generally does not significantly alter the zeta potential.Dramatically increases long-term stability by preventing this compound desorption.[2][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Coated Iron Oxide Nanoparticles

This protocol describes a common co-precipitation method for synthesizing this compound-coated superparamagnetic iron oxide nanoparticles (SPIONs).[2][10][14]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound (e.g., 40 kDa)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare the iron salt solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in DI water in a 2:1 molar ratio.[2] Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the this compound solution: Dissolve the desired amount of this compound in DI water.

  • Combine solutions: Add the this compound solution to the iron salt solution in a three-neck flask.

  • Initiate reaction: Heat the mixture to 70-85°C under vigorous mechanical stirring and a continuous nitrogen blanket.[2][10]

  • Co-precipitation: Add ammonium hydroxide or NaOH dropwise to the heated solution until the pH reaches 10-11.[19] A black precipitate of nanoparticles should form immediately.[14]

  • Aging: Continue stirring the reaction at the elevated temperature for 1-2 hours to allow for crystal growth and this compound coating.

  • Purification: Cool the suspension to room temperature. Separate the nanoparticles from the solution using a strong magnet (magnetic decantation).[10]

  • Washing: Discard the supernatant and resuspend the nanoparticles in DI water. Repeat the magnetic separation and washing steps at least 3-5 times until the pH of the supernatant is neutral.[10][15]

  • Final Suspension: Resuspend the washed nanoparticles in DI water or a suitable low-molarity buffer for storage at 4°C.

General Workflow for Nanoparticle Synthesis and Stability Assessment

cluster_synthesis Preparation cluster_characterization Characterization cluster_stability Stability Tests synthesis 1. Synthesis (Co-precipitation) coating 2. In-situ this compound Coating synthesis->coating purification 3. Purification (Magnetic Separation & Washing) coating->purification characterization 4. Physicochemical Characterization purification->characterization dls Size (DLS) characterization->dls zeta Surface Charge (Zeta) characterization->zeta tem Morphology (TEM) characterization->tem stability 5. Stability Assessment characterization->stability storage_stability Long-term Storage (e.g., 4°C for weeks) stability->storage_stability media_stability Biological Media (Incubate in Serum/Media) stability->media_stability

Caption: Workflow from synthesis to stability evaluation.

Protocol 2: Assessing Colloidal Stability with DLS and Zeta Potential

This protocol outlines how to evaluate the stability of your nanoparticle suspension.

Instrumentation:

  • Dynamic Light Scattering (DLS) and Zeta Potential instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of your nanoparticle suspension in DI water or 10 mM NaCl solution to a suitable concentration for measurement (typically in the range of 0.1 to 1 mg/mL).[3] The solution should be transparent or semi-transparent.

    • Ensure the sample is well-dispersed by gentle vortexing or sonication for a few minutes. Avoid excessive sonication which could damage the coating.

  • DLS Measurement (Hydrodynamic Size & PDI):

    • Transfer the sample to a clean cuvette.

    • Equilibrate the sample at a controlled temperature (e.g., 25°C) for 1-2 minutes within the instrument.

    • Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A stable formulation should have a PDI value below 0.3.

  • Zeta Potential Measurement (Surface Charge):

    • Transfer the sample to a zeta potential measurement cell.

    • Perform the measurement to obtain the zeta potential value in millivolts (mV).

    • For colloidal stability, a zeta potential with a magnitude greater than |30| mV is generally considered indicative of a stable suspension due to strong electrostatic repulsion.[21]

  • Stability Over Time:

    • To assess long-term stability, repeat the DLS and Zeta Potential measurements on the stored sample at regular intervals (e.g., 1 day, 1 week, 1 month).[3]

    • Significant changes in size, PDI, or zeta potential indicate instability.

Protocol 3: Evaluating Stability in Biological Media

This protocol is for testing how nanoparticles behave in a more complex, physiologically relevant environment.[3]

Materials:

  • This compound-coated nanoparticle stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM) with or without Fetal Bovine Serum (FBS)[3]

  • DLS Instrument

Procedure:

  • Initial Characterization: Measure the hydrodynamic size and PDI of your nanoparticles in DI water or a low molarity buffer as a baseline.

  • Incubation:

    • Prepare a solution of your chosen biological medium (e.g., DMEM + 10% FBS).

    • Add the nanoparticle stock solution to the medium to achieve the desired final concentration. Mix gently by pipetting.

    • Incubate the mixture at 37°C.[22]

  • Time-Point Measurements:

    • At various time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot of the nanoparticle-media mixture.[3]

    • Measure the hydrodynamic size and PDI using DLS immediately.

  • Data Analysis:

    • Plot the average particle size and PDI as a function of time.

    • A significant and rapid increase in size and PDI indicates aggregation and poor stability in the chosen medium. A stable formulation will show minimal changes over the 48-hour period.[3]

References

Dextranase Treatment for Viscosity Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dextranase for viscosity control in industrial applications. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of dextranase in industrial processes?

A1: Dextranase is primarily used to break down dextran, a high molecular weight polysaccharide that can significantly increase the viscosity of process fluids.[1][2][3] In the sugar industry, for example, this compound is produced by microbial contamination of sugarcane or sugar beets and leads to processing difficulties, reduced sucrose recovery, and poor-quality sugar crystals.[2][4] Dextranase hydrolyzes the α-(1,6)-glycosidic bonds in this compound, reducing viscosity and improving processing efficiency.[2]

Q2: At what stage of the process should dextranase be applied?

A2: It is most efficient and economical to apply dextranase to the juice rather than to syrup.[5][6][7] The high temperature and dry solids content of syrups can impede the enzyme's action.[6] Applying dextranase during milling and juice extraction can help prevent this compound formation at the source and maintain low viscosity for efficient juice flow.[2]

Q3: What are the optimal conditions for dextranase activity?

A3: The optimal conditions for dextranase activity can vary depending on the specific enzyme and substrate, but generally fall within the following ranges:

  • pH: The optimal pH range is typically between 5.0 and 6.0.[1][8] Some studies suggest that a pH of 5.9 is optimal for pre-limed juice.[5][6]

  • Temperature: The maximum activity for many commercial dextranases is observed at approximately 50°C.[6][8] Activity tends to decrease rapidly at temperatures above 50°C.[6]

  • Brix (Dry Solids Content): Dextranase activity is generally stable up to a Brix of 25-30%.[8] Above this, the activity decreases rapidly due to the lower concentration of water.[8]

Q4: How does dextranase concentration affect its efficiency?

A4: Higher concentrations of dextranase generally lead to a greater and faster reduction in this compound levels.[7][9] However, it is crucial to optimize the dosage to ensure cost-effectiveness. One study found that a 5 ppm working solution of a concentrated dextranase could hydrolyze approximately 43% of this compound.[5] Another reported that a concentration of 100 ppm resulted in an 80.29% removal of this compound in juice.[7][9]

Q5: Can dextranase completely eliminate processing problems caused by this compound?

A5: While dextranase is a highly effective tool, it may not alleviate all processing problems. This is because lower molecular weight dextrans and other microbial byproducts like mannitol can still negatively affect processing.[5] Therefore, dextranase treatment should be considered a secondary tool to good manufacturing practices that prevent this compound formation in the first place.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the application of dextranase for viscosity control.

Problem Potential Cause Recommended Action
Ineffective Viscosity Reduction Suboptimal pH of the process fluid.Adjust the pH of the juice or process stream to the optimal range for the specific dextranase being used (typically pH 5.0-6.0).[1][8]
Suboptimal temperature.Heat the juice to the optimal temperature for the dextranase, generally around 50°C.[6][8] Avoid exceeding the maximum recommended temperature to prevent enzyme denaturation.
High Brix (dry solids content).Apply dextranase at an earlier stage of the process where the Brix is lower (ideally <25-30%).[8]
Insufficient enzyme dosage.Increase the dextranase concentration. Perform a dose-response experiment to determine the optimal concentration for your specific application.[7][9]
Poor mixing/agitation.Ensure adequate agitation to facilitate contact between the enzyme and the this compound substrate.[5]
Low initial this compound concentration.In cases of very low this compound levels, the contact between the enzyme and substrate can be problematic. Consider recirculating filtrate with higher this compound content back into the treatment tank.[5]
Enzyme Inactivation Exposure to excessively high temperatures.Carefully monitor and control the process temperature to stay within the enzyme's operational range.[6]
Presence of inhibitors.While not commonly reported for dextranase in these applications, consider analyzing the process stream for potential enzyme inhibitors if other causes are ruled out.
Inconsistent Results Variation in commercial dextranase activity.There can be considerable variation in the activity of commercial dextranase preparations.[10] It is recommended to perform an activity assay on each new batch of enzyme.[10]
Inaccurate measurement of this compound levels.Different methods for measuring this compound (e.g., antibody vs. Haze method) can yield different results.[5] Use a consistent and validated method for monitoring this compound levels.

Experimental Protocols

Dextranase Activity Assay (Colorimetric Method)

This protocol is a modification of the method described by Janson and Porath (1966) and is suitable for determining dextranase activity.[11]

Principle: Dextranase hydrolyzes this compound to produce reducing sugars. The amount of reducing sugar is quantified by reaction with 3,5-dinitrosalicylic acid (DNS), which produces a colored product that can be measured spectrophotometrically.

Reagents:

  • 0.1 M Potassium phosphate buffer, pH 6.0

  • 2% (w/v) this compound solution (e.g., this compound 500) in 0.1 M potassium phosphate buffer, pH 6.0

  • 3,5-Dinitrosalicylic acid (DNS) color reagent

  • Dextranase enzyme solution (prepare a dilution series, e.g., 5-20 µg/mL)

  • Maltose standard solutions (for standard curve)

Procedure:

  • Pipette 1.9 mL of the 2% this compound substrate solution into a series of test tubes.

  • Include a blank tube containing 1.9 mL of the substrate solution.

  • Incubate the tubes in a 37°C water bath for 5 minutes to pre-warm.

  • At timed intervals, add 0.1 mL of the enzyme dilution to each tube. To the blank, add 0.1 mL of deionized water.

  • Incubate the reaction mixtures at 37°C for exactly 30 minutes.

  • Stop the reaction at timed intervals by transferring 1.0 mL of the enzyme-substrate mixture to tubes containing 1.0 mL of the DNS reagent.

  • Incubate the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Add 10 mL of deionized water to each tube and mix well.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using maltose solutions of known concentrations.

  • Determine the amount of maltose released in your samples from the standard curve.

Calculation of Enzyme Activity:

One unit of dextranase activity is defined as the amount of enzyme that liberates one micromole of isomaltose (measured as maltose) from this compound per minute under the specified conditions.[12]

Units/mg = (µmoles of maltose released x 2) / (30 min x mg of enzyme in the reaction)

Visualizations

Dextranase_Workflow cluster_Process Industrial Process with High Viscosity cluster_Treatment Dextranase Treatment cluster_Outcome Process Improvement Raw_Material Raw Material (e.g., Sugarcane Juice) High_Viscosity_Problem High Viscosity due to This compound Contamination Raw_Material->High_Viscosity_Problem Processing_Issues Processing Issues (e.g., Clogging, Poor Yield) High_Viscosity_Problem->Processing_Issues Dextranase_Addition Dextranase Addition High_Viscosity_Problem->Dextranase_Addition Optimized_Conditions Optimized Conditions (pH, Temp, Agitation) Dextranase_Addition->Optimized_Conditions Hydrolysis This compound Hydrolysis Dextranase_Addition->Hydrolysis Viscosity_Reduction Viscosity Reduction Hydrolysis->Viscosity_Reduction Improved_Processing Improved Processing Efficiency Viscosity_Reduction->Improved_Processing Final_Product High-Quality Final Product Improved_Processing->Final_Product

Caption: General workflow for dextranase treatment to control viscosity.

Troubleshooting_Viscosity Start Start: Ineffective Viscosity Reduction Check_pH Is pH optimal (e.g., 5.0-6.0)? Start->Check_pH Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Temp Is temperature optimal (e.g., ~50°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Success Problem Resolved Adjust_Temp Action: Adjust Temperature Check_Temp->Adjust_Temp No Check_Dosage Is enzyme dosage sufficient? Check_Temp->Check_Dosage Yes Adjust_Temp->Check_Dosage Increase_Dosage Action: Increase Dosage Check_Dosage->Increase_Dosage No Check_Mixing Is mixing/agitation adequate? Check_Dosage->Check_Mixing Yes Increase_Dosage->Check_Mixing Improve_Mixing Action: Improve Agitation Check_Mixing->Improve_Mixing No Contact_Support Contact Technical Support Check_Mixing->Contact_Support Yes Improve_Mixing->Success

Caption: Troubleshooting decision tree for ineffective viscosity reduction.

References

Technical Support Center: Minimizing the Impact of Dextran on Blood Coagulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges of performing blood coagulation assays in the presence of dextran. This compound, a complex branched glucan, is utilized in various research and clinical applications, including as a plasma volume expander and in drug delivery systems. However, its presence can significantly interfere with routine and specialized coagulation tests, leading to prolonged clotting times and potential misinterpretation of results. This guide offers practical advice and detailed protocols to minimize this compound's impact and ensure the accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with blood coagulation assays?

This compound interferes with coagulation through several mechanisms:

  • Reduced Clotting Factor Activity: this compound can non-specifically bind to and precipitate various coagulation factors, including Factor VIII and von Willebrand Factor (vWF), effectively reducing their concentration and activity in the assay.[1][2] This can lead to a prolongation of clotting times.

  • Impaired Fibrin Polymerization: this compound alters the structure of the fibrin clot, making it more susceptible to lysis.[3] It can also interfere with the conversion of fibrinogen to fibrin, a critical step in clot formation.[3]

  • Platelet Dysfunction: this compound can coat the surface of platelets, reducing their aggregation and adhesiveness, which are essential for primary hemostasis.[4]

  • Enhanced Fibrinolysis: this compound can promote the breakdown of clots by enhancing the activation of plasminogen.[4]

The extent of interference is generally dependent on the molecular weight and concentration of the this compound used.[4][5]

Q2: Which coagulation assays are most affected by this compound?

This compound can affect a wide range of coagulation assays. The most commonly affected tests include:

  • Activated Partial Thromboplastin Time (aPTT): This test is highly sensitive to this compound, which can cause significant prolongation.[6][7]

  • Prothrombin Time (PT): While generally less affected than the aPTT, the PT can also be prolonged by this compound, especially at higher concentrations.[6][7]

  • Thrombin Time (TT): The TT is also susceptible to prolongation in the presence of this compound.[6][7]

  • Fibrinogen Assays: The Clauss fibrinogen assay, particularly when using photo-optical clot detection methods, can be significantly affected, often leading to an overestimation of fibrinogen levels.[8]

  • Factor Assays: Assays for specific clotting factors, such as Factor VIII, can show artificially decreased activity due to this compound interference.[1][2][9]

Q3: My aPTT is unexpectedly prolonged in a sample from an animal treated with a this compound-conjugated drug. How can I confirm if this is due to this compound interference?

If you suspect this compound interference is causing a prolonged aPTT, you can perform the following troubleshooting steps:

  • Perform a Mixing Study: Mix the test plasma in a 1:1 ratio with normal, pooled plasma and repeat the aPTT. If the prolonged aPTT is due to a factor deficiency caused by this compound, the addition of normal plasma should correct the clotting time. If an inhibitor is present, the clotting time will remain prolonged.

  • Use a Mechanical Clot Detection System: If you are using a photo-optical system, re-run the sample on an instrument that uses a mechanical clot detection method. Mechanical systems are less susceptible to interference from the turbidity that can be caused by this compound.[8]

  • Consider Viscoelastic Testing (TEG/ROTEM): While also affected by this compound, viscoelastic tests like Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM) can provide a more global picture of coagulation and may help differentiate between a true coagulopathy and assay interference.[10][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly prolonged aPTT and/or PT This compound interference with clotting factors.1. Perform a mixing study with normal plasma. 2. If available, switch to a mechanical clot detection system. 3. Consider running specific factor assays to identify which factors are affected.
Fibrinogen level appears elevated (photo-optical method) This compound-induced turbidity interfering with light transmittance.1. Re-assay the sample using the Clauss method with a mechanical clot detection system.[8] 2. If a mechanical system is unavailable, consider using an immunoturbidimetric fibrinogen assay, which may be less affected.
Factor VIII activity is lower than expected This compound binding to or precipitating Factor VIII.1. Consider using a chromogenic Factor VIII assay, as it may be less susceptible to interference than a one-stage clotting assay.[9][13] 2. If using a one-stage assay, perform serial dilutions of the patient plasma to see if the apparent activity increases with dilution, which can indicate an inhibitor or interference.
Viscoelastic testing (TEG/ROTEM) shows a prolonged R-time or K-time and reduced Maximum Amplitude (MA) This compound's global effect on coagulation, including factor activity and platelet function.1. Interpret the results with caution, recognizing the potential for this compound interference. 2. Correlate the findings with other coagulation tests and the clinical picture.

Data Presentation

The following tables summarize the dose-dependent effects of low-molecular-weight this compound sulfate (DXS 5000) on common coagulation assays. Note that the effects of neutral this compound may vary.

Table 1: Effect of this compound Sulfate (DXS 5000) on Prothrombin Time (PT) [1]

DXS 5000 Concentration (µg/mL)Mean PT (seconds)
012.1
10015.0
20021.5
1000>115.0

Table 2: Effect of this compound Sulfate (DXS 5000) on Activated Partial Thromboplastin Time (aPTT) [1]

DXS 5000 Concentration (µg/mL)aPTT (seconds)
0Normal Range
100>300
200>300
1000>300

Table 3: Effect of this compound Sulfate (DXS 5000) on Thrombin Time (TT) [1]

DXS 5000 Concentration (µg/mL)Mean TT (seconds)
014.6
10017.0
20019.0
1000>120.0

Experimental Protocols

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay - Manual/Mechanical Method[14][15]

Principle: The aPTT measures the time to clot formation after the activation of the intrinsic and common pathways of coagulation.

Materials:

  • Patient platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂)

  • Water bath at 37°C

  • Stopwatch

  • Plastic test tubes

Procedure:

  • Pre-warm the aPTT reagent and CaCl₂ to 37°C.

  • Pipette 100 µL of patient PPP into a clean plastic test tube.

  • Add 100 µL of the pre-warmed aPTT reagent to the tube.

  • Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

  • Forcefully add 100 µL of the pre-warmed CaCl₂ to the tube and simultaneously start the stopwatch.

  • Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

  • Stop the stopwatch as soon as the clot is visible.

  • Record the time in seconds.

Protocol 2: Prothrombin Time (PT) Assay - Manual/Mechanical Method[16][17][18]

Principle: The PT measures the time to clot formation after activation of the extrinsic and common pathways of coagulation.

Materials:

  • Patient platelet-poor plasma (PPP)

  • PT reagent (containing tissue factor and phospholipids)

  • Water bath at 37°C

  • Stopwatch

  • Plastic test tubes

Procedure:

  • Pre-warm the PT reagent and an aliquot of 0.025 M CaCl₂ (if not included in the reagent) to 37°C.

  • Pipette 100 µL of patient PPP into a clean plastic test tube and incubate at 37°C for 1-2 minutes.

  • Add 200 µL of the pre-warmed PT reagent to the tube and simultaneously start the stopwatch.

  • Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

  • Stop the stopwatch as soon as the clot is visible.

  • Record the time in seconds.

Protocol 3: Clauss Fibrinogen Assay - Manual/Mechanical Method[14][16][19][20]

Principle: This assay determines the concentration of functional fibrinogen by measuring the clotting time of diluted plasma after the addition of a high concentration of thrombin. The clotting time is inversely proportional to the fibrinogen concentration.

Materials:

  • Patient platelet-poor plasma (PPP)

  • Imidazole buffer

  • High-concentration thrombin reagent (e.g., 100 NIH units/mL)

  • Fibrinogen reference plasma with a known concentration

  • Water bath at 37°C

  • Stopwatch

  • Plastic test tubes

  • Log-log graph paper

Procedure:

  • Preparation of a Standard Curve:

    • Prepare serial dilutions of the fibrinogen reference plasma with imidazole buffer (e.g., 1:5, 1:10, 1:20, 1:40).

    • For each dilution, pipette 200 µL into a test tube and incubate at 37°C for 2-3 minutes.

    • Add 100 µL of the thrombin reagent and simultaneously start a stopwatch.

    • Measure the clotting time in seconds.

    • Plot the clotting times against the corresponding fibrinogen concentrations on log-log graph paper to generate a standard curve.

  • Patient Sample Analysis:

    • Prepare a 1:10 dilution of the patient PPP with imidazole buffer.

    • Pipette 200 µL of the diluted patient plasma into a test tube and incubate at 37°C for 2-3 minutes.

    • Add 100 µL of the thrombin reagent and simultaneously start a stopwatch.

    • Measure the clotting time in seconds.

  • Calculation:

    • Determine the fibrinogen concentration of the patient sample by extrapolating from the standard curve using the clotting time obtained.

Visualizations

Coagulation_Cascade_Dextran_Interference cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa, PL, Ca++ VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa Xa Factor Xa X->Xa Dextran_Intrinsic This compound Interference Dextran_Intrinsic->VIII Reduces Activity VII Factor VII VIIa Factor VIIa VII->VIIa TF_VIIa TF-VIIa Complex TF_VIIa->X + Ca++ Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin + Va, PL, Ca++ Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin + XIIIa Dextran_Common This compound Interference Dextran_Common->Fibrinogen Impairs Polymerization Troubleshooting_Workflow Start Unexpected Prolonged Coagulation Time (e.g., aPTT) Check_Method Using Photo-Optical Detection? Start->Check_Method Switch_Method Switch to Mechanical Clot Detection Check_Method->Switch_Method Yes Mixing_Study Perform 1:1 Mixing Study Check_Method->Mixing_Study No Switch_Method->Mixing_Study Correction Clotting Time Corrects? Mixing_Study->Correction Factor_Deficiency Likely Factor Deficiency (this compound-induced) Correction->Factor_Deficiency Yes Inhibitor Possible Inhibitor (Less likely this compound-related, consider other causes) Correction->Inhibitor No Re_evaluate Re-evaluate Results Factor_Deficiency->Re_evaluate Inhibitor->Re_evaluate Clauss_Fibrinogen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard_Dilutions Prepare Serial Dilutions of Reference Plasma Incubate_Standard Incubate Standard Dilutions at 37°C Standard_Dilutions->Incubate_Standard Patient_Dilution Prepare 1:10 Dilution of Patient Plasma Incubate_Patient Incubate Patient Dilution at 37°C Patient_Dilution->Incubate_Patient Add_Thrombin_Standard Add Thrombin Reagent & Start Timer Incubate_Standard->Add_Thrombin_Standard Measure_Time_Standard Measure Clotting Time Add_Thrombin_Standard->Measure_Time_Standard Plot_Curve Plot Standard Curve (log-log scale) Measure_Time_Standard->Plot_Curve Add_Thrombin_Patient Add Thrombin Reagent & Start Timer Incubate_Patient->Add_Thrombin_Patient Measure_Time_Patient Measure Clotting Time Add_Thrombin_Patient->Measure_Time_Patient Extrapolate Extrapolate Patient Fibrinogen Concentration Measure_Time_Patient->Extrapolate Plot_Curve->Extrapolate

References

Technical Support Center: Dextran Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dextran in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing viscosity at a low pH. What is happening?

A1: this compound is susceptible to acid-catalyzed hydrolysis, a process that breaks the α-1,6 glycosidic bonds of the glucose polymer backbone. This cleavage results in a decrease in the average molecular weight of the this compound, which in turn leads to a reduction in the viscosity of the solution. The rate of this hydrolysis is highly dependent on both pH and temperature.

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: For long-term storage at ambient temperatures, the optimal pH is between 6.0 and 7.0. This compound solutions are generally stable in a pH range of 4.0 to 10.0.[1] However, at lower pH values, especially below 4.0, the rate of hydrolysis increases significantly.

Q3: How does temperature affect the rate of this compound hydrolysis in acidic solutions?

A3: Temperature has a profound effect on the rate of acid-catalyzed hydrolysis. The rate of hydrolysis increases significantly with increasing temperature. For example, at a pH of 1, the rate of this compound hydrolysis is approximately 100 times faster at 100°C than at 66°C. Therefore, if you must work with this compound in an acidic solution, it is crucial to maintain the lowest possible temperature to minimize degradation.

Q4: I need to work with this compound in an acidic solution for my experiment. What steps can I take to minimize hydrolysis?

A4: To minimize this compound hydrolysis in acidic solutions, consider the following strategies:

  • pH Adjustment: If your experimental conditions allow, adjust the pH to be as close to neutral (6.0-7.0) as possible.

  • Temperature Control: Maintain the lowest possible temperature throughout your experiment.

  • Minimize Exposure Time: Reduce the time that the this compound is exposed to the acidic environment.

  • Use a Buffer: Employ a suitable buffer system to maintain a stable pH and avoid significant drops in pH.

  • Consider this compound Derivatives: For certain applications, chemically modified dextrans, such as acetal-derivatized this compound, can offer increased stability in acidic conditions.

Q5: How can I monitor the degradation of my this compound solution?

A5: this compound degradation, or the reduction in its molecular weight, can be monitored using several techniques:

  • Viscometry: A decrease in the relative viscosity of the solution over time indicates hydrolysis.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size, allowing for the determination of the molecular weight distribution of the this compound. A shift in the distribution towards lower molecular weights is indicative of degradation.

Quantitative Data on this compound Hydrolysis

The following table summarizes the effect of pH and temperature on the degradation of this compound. This data is compiled from various studies and illustrates the significant impact of these parameters on this compound stability.

pHTemperature (°C)Observation
1.073 - 87Significant hydrolysis observed, with the rate being highly dependent on temperature. Lower temperatures within this range resulted in a higher yield of desired this compound fractions.
1.4Not SpecifiedEffective acidic treatment at this pH for 2-4 hours resulted in the formation of this compound fractions with molecular weights of 77kDa and 57kDa, respectively.
1.8Not SpecifiedAn increase in pH from 1.4 to 1.8 lowered the hydrolysis efficiency, resulting in a larger this compound fraction of 270kDa.
1.066The rate of hydrolysis is 100-fold slower than at 100°C.
0.1 N HCl (approx. pH 1)45, 70, 80, 98The rate of drop in viscosity (indicating hydrolysis) increases with increasing temperature.

Experimental Protocols

Protocol for Monitoring this compound Hydrolysis by Viscometry

This protocol describes how to monitor the acid-catalyzed hydrolysis of this compound by measuring changes in its relative viscosity over time.

Materials:

  • This compound solution (e.g., 6% w/v in deionized water)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium hydroxide (NaOH) for neutralization

  • Ubbelohde or similar viscometer

  • Water bath with temperature control

  • pH meter

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Prepare this compound Solution: Prepare a this compound solution of known concentration (e.g., 6% w/v) in a volumetric flask using deionized water.

  • Temperature Equilibration: Place the this compound solution in a temperature-controlled water bath set to the desired experimental temperature (e.g., 50°C). Allow the solution to equilibrate for at least 30 minutes.

  • Initiate Hydrolysis: Add a predetermined amount of acid (e.g., 0.1 N HCl) to the this compound solution to achieve the target acidic pH. Start the stopwatch immediately upon acid addition.

  • Viscosity Measurement (Time 0): Immediately take an aliquot of the acidic this compound solution and measure its viscosity using a calibrated viscometer according to the instrument's instructions. Record the efflux time.

  • Incubate and Sample: Keep the this compound solution in the temperature-controlled water bath. At regular intervals (e.g., every 20 minutes), withdraw an aliquot of the solution for viscosity measurement.

  • Neutralize Samples (Optional but Recommended): To stop the hydrolysis reaction in the collected aliquots, immediately neutralize them with a calculated amount of NaOH. This is particularly important if there is a delay between sampling and measurement.

  • Repeat Measurements: Continue taking samples and measuring viscosity at the defined time intervals for the duration of the experiment.

  • Calculate Relative Viscosity: For each time point, calculate the relative viscosity (η_rel) as the ratio of the efflux time of the this compound solution to the efflux time of the solvent (water) at the same temperature.

  • Data Analysis: Plot the relative viscosity as a function of time. A decrease in relative viscosity over time indicates this compound hydrolysis.

Protocol for Determining this compound Molecular Weight by Gel Permeation Chromatography (GPC)

This protocol outlines the general steps for determining the molecular weight distribution of this compound using GPC, a common method to assess degradation.

Materials and Equipment:

  • GPC system equipped with a refractive index (RI) detector

  • Aqueous GPC columns suitable for this compound analysis

  • This compound standards of known molecular weights for calibration

  • Mobile phase (e.g., aqueous buffer)

  • This compound sample (hydrolyzed or non-hydrolyzed)

  • Syringe filters for sample preparation

Procedure:

  • System Preparation: Set up the GPC system with the appropriate columns and mobile phase. Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

  • Calibration:

    • Prepare a series of this compound standards of known molecular weights in the mobile phase.

    • Inject each standard onto the GPC system and record the chromatogram.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume for each standard.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase at a known concentration.

    • Filter the sample through a suitable syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Sample Analysis:

    • Inject the prepared this compound sample onto the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight distribution of the this compound sample.

    • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).

    • Compare the molecular weight distribution of the hydrolyzed sample to that of a non-hydrolyzed control to assess the extent of degradation.

Visualizations

pH pH of Solution Stable Stable this compound (High Molecular Weight) pH->Stable Neutral pH (6.0-7.0) Hydrolysis This compound Hydrolysis (Decreased Molecular Weight) pH->Hydrolysis Low pH (<4.0) Temp Temperature Temp->Stable Low Temperature Temp->Hydrolysis High Temperature

Caption: Factors influencing this compound stability in solution.

Start Start: Experiencing this compound Degradation (e.g., loss of viscosity) CheckpH Is the solution pH < 4.0? Start->CheckpH CheckTemp Is the experimental temperature elevated? CheckpH->CheckTemp No AdjustpH Action: Adjust pH to > 4.0 (ideally 6.0-7.0) if experimentally feasible. CheckpH->AdjustpH Yes LowerTemp Action: Lower the experimental temperature. CheckTemp->LowerTemp Yes MinimizeTime Action: Minimize the duration of exposure to acidic conditions. CheckTemp->MinimizeTime No End Outcome: This compound stability improved. AdjustpH->End LowerTemp->End MinimizeTime->End

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Technical Support Center: Removal of Endotoxins from Dextran Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of endotoxins from dextran preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove endotoxins from this compound preparations?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2] If present in this compound preparations used for in vitro or in vivo applications, they can trigger strong inflammatory responses, leading to fever, septic shock, and potentially erroneous experimental results.[3][4] For pharmaceutical applications, regulatory bodies mandate strict limits on endotoxin levels in parenteral drugs.[1]

Q2: What are the primary methods for removing endotoxins from this compound solutions?

A2: The most common methods for endotoxin removal from polysaccharide solutions like this compound include:

  • Ultrafiltration: This method separates molecules based on size. Since endotoxins can form large aggregates (micelles), they can be retained by membranes with a specific molecular weight cutoff (MWCO), while the smaller this compound molecules pass through.[1][3][5]

  • Anion-Exchange Chromatography (AEC): Endotoxins are negatively charged due to phosphate groups in their structure. AEC utilizes a positively charged stationary phase to bind the negatively charged endotoxins, allowing the neutral or similarly charged this compound to flow through.[3][6][7]

  • Activated Carbon Adsorption: Activated carbon has a porous structure with a large surface area that can adsorb endotoxins.[3][8]

Q3: How do I choose the most suitable endotoxin removal method for my this compound preparation?

A3: The choice of method depends on several factors, including the molecular weight of your this compound, the initial endotoxin concentration, the required final endotoxin level, and the scale of your preparation. A comparison of the different methods is provided in the table below to aid in your decision-making process.

Data Presentation: Comparison of Endotoxin Removal Methods for this compound

MethodPrincipleEndotoxin Removal EfficiencyThis compound RecoveryKey AdvantagesKey Disadvantages
Ultrafiltration Size exclusion>3-log reduction possible[9]Variable, can be >90%Simple, scalablePotential for membrane fouling with high viscosity solutions; may not be suitable for very high molecular weight this compound that is close to the endotoxin aggregate size.[1][10]
Anion-Exchange Chromatography Charge-based separation>4-log reduction reportedTypically >85%High specificity for endotoxins, can handle a wide range of this compound molecular weights.Can be more time-consuming and require specialized equipment; this compound with anionic modifications may bind to the column.[6][7]
Activated Carbon Adsorption AdsorptionCan achieve >90% removalLower, can be around 60-80% due to non-specific binding of this compound.Cost-effective, simple to implement.Non-specific binding can lead to significant product loss; fine carbon particles may be difficult to remove completely.[3][8]

Troubleshooting Guides

Issue 1: Low this compound Recovery After Endotoxin Removal

Q: I am experiencing significant loss of my this compound product after performing endotoxin removal. What could be the cause and how can I improve my recovery?

A: Low this compound recovery can be a frustrating issue. Here are some potential causes and solutions depending on the method you are using:

  • Anion-Exchange Chromatography:

    • Problem: Your this compound may have some negative charge, causing it to bind to the anion-exchange column along with the endotoxins.

    • Solution:

      • Adjust the pH: Increase the pH of your buffer. If the pH is above the pKa of any acidic groups on your this compound, the this compound will be more negatively charged and bind more strongly. Conversely, lowering the pH might reduce its binding.

      • Increase Salt Concentration: A gradual increase in the salt concentration (e.g., a salt gradient) in your elution buffer can help to selectively elute the this compound while the more highly charged endotoxins remain bound.

  • Activated Carbon Adsorption:

    • Problem: Activated carbon is a non-specific adsorbent and can bind this compound as well as endotoxins.[3]

    • Solution:

      • Optimize Carbon Concentration: Reduce the amount of activated carbon used. You may need to perform a titration to find the optimal balance between endotoxin removal and this compound recovery.

      • Contact Time: Decrease the incubation time of the this compound solution with the activated carbon.

  • Ultrafiltration:

    • Problem: If you are using a membrane with a MWCO that is too close to the molecular weight of your this compound, you may be losing product in the retentate.

    • Solution:

      • Select a Different Membrane: Choose a membrane with a larger MWCO that allows your this compound to pass through while still retaining the larger endotoxin aggregates.

Issue 2: Inefficient Endotoxin Removal

Q: I have performed an endotoxin removal procedure, but my final this compound preparation still has unacceptably high endotoxin levels. What should I do?

A: Inefficient endotoxin removal can be due to a variety of factors. Consider the following troubleshooting steps:

  • For All Methods:

    • Problem: The initial endotoxin load is very high.

    • Solution: Consider performing two different methods sequentially. For example, an initial round of activated carbon treatment to reduce the bulk of the endotoxin, followed by anion-exchange chromatography for polishing.

  • Ultrafiltration:

    • Problem: Endotoxins are not forming large enough aggregates to be retained by the membrane. Endotoxins exist in an equilibrium between monomeric and aggregated forms.[11]

    • Solution:

      • Check the pH and Ionic Strength: Endotoxin aggregation can be influenced by the pH and ionic strength of the solution. Ensure your solution conditions are optimal for endotoxin aggregation (typically neutral pH).

  • Anion-Exchange Chromatography:

    • Problem: The binding capacity of your column has been exceeded.

    • Solution:

      • Use a Larger Column: Increase the column volume to provide more binding sites for the endotoxin.

      • Regenerate the Column: Ensure your column is properly regenerated between runs to remove any bound endotoxins from previous uses.

    • Problem: The flow rate is too high.

    • Solution: Reduce the flow rate to allow for sufficient interaction time between the endotoxins and the resin.

Issue 3: this compound Solution is Too Viscous for Processing

Q: My high molecular weight this compound solution is very viscous, and it is clogging my ultrafiltration membrane/chromatography column. How can I handle this?

A: The high viscosity of this compound solutions, especially for high molecular weight this compound, is a common challenge.[12] Here are some strategies:

  • Dilution: The simplest solution is to dilute your this compound preparation to reduce its viscosity. However, this will increase the total volume to be processed.

  • Increase Temperature: Gently warming the this compound solution can help to decrease its viscosity. Ensure the temperature is not so high that it could degrade the this compound or affect the performance of your removal system.

  • For Ultrafiltration:

    • Use a Tangential Flow Filtration (TFF) System: TFF systems are better suited for handling viscous solutions compared to dead-end filtration, as the cross-flow helps to prevent membrane fouling.

  • For Chromatography:

    • Use a Larger Bead Resin: Resins with larger bead sizes can create a column with a lower back pressure, which is more tolerant of viscous solutions.

    • Optimize Flow Rate: A lower flow rate will be necessary to process viscous solutions without generating excessive back pressure.

Issue 4: Interference with the LAL Assay for Endotoxin Detection

Q: I suspect my this compound sample is interfering with the Limulus Amebocyte Lysate (LAL) assay, leading to inaccurate endotoxin readings. How can I confirm and mitigate this?

A: Polysaccharides like this compound are known to sometimes interfere with the LAL assay.[13][14] This interference can either inhibit the enzymatic cascade, leading to a false negative, or enhance it, leading to a false positive.

  • Confirmation of Interference:

    • Perform a spike and recovery experiment. Add a known amount of endotoxin standard to your this compound sample and run the LAL assay. If the measured endotoxin concentration is significantly different from the expected value (typically outside of a 50-200% recovery range), then interference is occurring.

  • Mitigation Strategies:

    • Dilution: Diluting your this compound sample is the most common and effective way to overcome interference.[13][14] The dilution should be sufficient to reduce the concentration of the interfering substance (this compound) to a non-interfering level, while still allowing for the detection of endotoxins at the required limit.

    • Use an Endotoxin-Specific Buffer: Some commercially available LAL assay kits provide buffers that are specifically designed to overcome interference from various substances.

    • Heat Treatment: In some cases, heat-treating the sample can help to reduce interference, although care must be taken not to degrade the this compound.

Experimental Protocols

Protocol 1: Endotoxin Removal from this compound using Anion-Exchange Chromatography

This protocol is a general guideline and may require optimization for your specific this compound preparation.

Materials:

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin)

  • Low-endotoxin buffers:

    • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0

    • Wash Buffer: 20 mM Tris-HCl, pH 8.0

    • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • This compound solution

  • Endotoxin-free glassware and consumables

Procedure:

  • Column Preparation: Pack the anion-exchange column with the chosen resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes of Equilibration Buffer.

  • Sample Preparation: Dissolve the this compound in the Equilibration Buffer. If the solution is viscous, you may need to dilute it.

  • Sample Loading: Load the this compound solution onto the equilibrated column at a low flow rate.

  • Wash: Wash the column with 5-10 column volumes of Wash Buffer to remove any unbound this compound. Collect the flow-through, as this contains your purified this compound.

  • Elution (for column regeneration): Elute the bound endotoxins from the column using the Elution Buffer.

  • Analysis: Test the collected flow-through for endotoxin levels using the LAL assay and for this compound concentration to determine recovery.

Protocol 2: Endotoxin Removal from this compound using Activated Carbon

This method is best suited for initial, bulk removal of endotoxins and may require further polishing.

Materials:

  • Activated carbon (endotoxin-free grade)

  • This compound solution

  • Endotoxin-free water

  • Stir plate and stir bar

  • Low-protein binding filters (0.22 µm)

Procedure:

  • This compound Solution Preparation: Dissolve the this compound in endotoxin-free water to the desired concentration.

  • Activated Carbon Addition: Add activated carbon to the this compound solution. A starting point is typically 1% (w/v), but this should be optimized.[3]

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Carbon Removal:

    • Allow the carbon to settle by gravity.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm low-protein binding filter to remove any remaining fine carbon particles.

  • Analysis: Test the filtered this compound solution for endotoxin levels and this compound concentration.

Mandatory Visualizations

Logical Workflow for Endotoxin Removal from this compound

Endotoxin_Removal_Workflow cluster_prep Initial Preparation cluster_removal Endotoxin Removal Method cluster_post Post-Processing & QC raw_this compound Raw this compound (High Endotoxin) dissolution Dissolution in Endotoxin-Free Water raw_this compound->dissolution method_choice Choose Method dissolution->method_choice aec Anion-Exchange Chromatography method_choice->aec uf Ultrafiltration method_choice->uf ac Activated Carbon Treatment method_choice->ac qc Endotoxin & this compound Concentration Testing aec->qc uf->qc ac->qc final_product Final this compound (Low Endotoxin) qc->final_product

Caption: A logical workflow for the removal of endotoxins from this compound preparations.

Endotoxin-Induced TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88_pathway MyD88-Dependent Pathway cluster_trif_pathway TRIF-Dependent Pathway LPS Endotoxin (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 complexes with MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6_myd TRAF6 IRAKs->TRAF6_myd TAK1 TAK1 TRAF6_myd->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory induces transcription of TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 activates Type1_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type1_IFN induces transcription of

Caption: Simplified schematic of the endotoxin-induced TLR4 signaling pathway.

References

Validation & Comparative

Dextran vs. Albumin: A Comparative Guide to Plasma Volume Expanders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Dextran and Albumin as plasma volume expanders, intended for researchers, scientists, and drug development professionals. It synthesizes experimental data on their efficacy, safety, and mechanisms of action.

Introduction

Plasma volume expanders are critical in clinical settings for restoring and maintaining circulating blood volume in conditions such as shock, severe hemorrhage, burns, and during major surgery.[1] These agents are broadly classified as crystalloids and colloids. This guide focuses on two prominent colloids: this compound, a synthetic polysaccharide, and Albumin, a natural plasma protein. While both function by increasing the colloid osmotic pressure of the plasma, their distinct properties, efficacy, and safety profiles warrant a detailed comparison. In contemporary clinical practice, crystalloids and albumin are often the preferred choices for volume expansion, with this compound's use largely relegated to specialized scenarios due to concerns about its adverse effects.[2]

Mechanism of Action

Both this compound and Albumin expand plasma volume by increasing the intravascular colloid osmotic pressure, which draws fluid from the interstitial space into the bloodstream.[3][4]

  • This compound: As a high-molecular-weight polysaccharide, this compound exerts a strong osmotic effect.[4][5][6] The magnitude and duration of this effect depend on the molecular weight of the this compound formulation (e.g., this compound 40, this compound 70). Beyond volume expansion, this compound also possesses antithrombotic properties by binding to platelets, erythrocytes, and vascular endothelium, which decreases aggregation and adhesiveness.[2] It reduces Von Willebrand factor, activates plasminogen, and can prolong bleeding time.[2]

  • Albumin: As the primary protein in human plasma, albumin is the main determinant of plasma colloid osmotic pressure.[3][7] Intravenous administration of albumin directly increases this pressure. In addition to its oncotic function, albumin serves as a transport protein for various endogenous and exogenous substances, including hormones, fatty acids, and drugs.[3][7]

cluster_0 Mechanism of Colloid Plasma Expanders iv_space Intravascular Space (Blood Vessel) is_space Interstitial Space (Tissues) iv_space->is_space result Result: Increased Plasma Volume is_space->iv_space Fluid shift colloid Colloid Infusion (this compound or Albumin) colloid->iv_space Increases Intravascular Colloid Osmotic Pressure

Caption: General mechanism of colloid-induced plasma volume expansion.

Physicochemical and Pharmacokinetic Properties

This compound and albumin differ significantly in their composition and how they behave in the body. This compound-70 is noted to be a more potent plasma volume expander than albumin.[8]

PropertyThis compound 40This compound 705% Albumin25% Albumin
Type Synthetic PolysaccharideSynthetic PolysaccharideNatural Plasma ProteinNatural Plasma Protein
Avg. Molecular Weight (kDa) 407066.566.5
Primary Mechanism Osmotic Activity[6]Osmotic ActivityColloid Osmotic Pressure[7]Colloid Osmotic Pressure[7]
Volume Expansion Rapid expansion[5]More potent than albumin[8][9]Approx. 11 mL/g of albumin[10]Draws ~3.5x its volume into circulation
Antithrombotic Effect Yes[2][11]Yes, stronger than this compound 40[2]MinimalMinimal

Comparative Efficacy: Experimental Data

Clinical studies have compared the efficacy of this compound and albumin in various settings, yielding different results based on the patient population and clinical context.

Study 1: Post-Cardiac Surgery A study involving 30 patients after cardiac surgery compared 3.5% this compound 40 with 4% albumin. Both groups showed similar increases in left and right heart filling pressures and cardiac index, with no significant changes in heart rate or mean arterial pressure.[12] The study concluded that this compound 40 was an efficient volume expander in this context.[12]

Study 2: Cirrhosis with Tense Ascites In a randomized controlled trial, 69 cirrhotic patients undergoing large-volume paracentesis (LVP) received either this compound-40 or albumin.[13] While complication rates were similar between the groups (17% for this compound-40 vs. 23% for albumin), this compound-40 was found to be less efficacious than albumin in preventing paracentesis-induced circulatory dysfunction (PCD).[13][14] PCD was observed in 42% of patients treated with this compound-40 compared to only 20% of those receiving albumin.[14] A separate study comparing this compound-70 and albumin in a similar patient population also found that albumin was more effective in protecting against a decrease in effective intravascular volume.[15]

StudyPatient PopulationInterventionsKey Efficacy FindingsReference
George et al. (1993)Post-cardiac surgery3.5% this compound 40 vs. 4% AlbuminBoth agents produced similar improvements in cardiac index and filling pressures.[12][12]
García-Compeán et al.Cirrhosis with tense ascites (post-LVP)This compound-40 vs. AlbuminAlbumin was significantly more effective at preventing Paracentesis-Induced Circulatory Dysfunction (PCD) than this compound-40 (20% vs 42% incidence).[14][13][14]
Gines et al.Cirrhosis with tense ascites (post-LVP)This compound-70 vs. AlbuminThis compound-70 was less efficacious than albumin in preventing a decrease in effective intravascular volume, as indicated by hormonal changes.[15][15]

Experimental Protocol: García-Compeán et al. Study

  • Objective: To compare the efficacy of this compound-40 with albumin in preventing complications, particularly PCD, after LVP in cirrhotic patients with tense ascites.[13]

  • Study Design: A randomized controlled trial.[13]

  • Participants: 69 cirrhotic patients requiring LVP for tense ascites. A total of 96 LVP procedures were performed and analyzed.[13]

  • Intervention: Following LVP, patients were randomized to receive either intravenous this compound-40 (Group I, n=48 procedures) or intravenous albumin (Group II, n=48 procedures).[13]

  • Data Collection: Clinical, biochemical (renal and liver function tests, electrolytes), and hormonal (plasma renin activity, aldosterone) evaluations were conducted before and at 24 and 48 hours after LVP.[13]

  • Primary Outcome: Incidence of Paracentesis-Induced Circulatory Dysfunction (PCD), defined by a marked increase in plasma renin activity.[14]

  • Secondary Outcomes: Incidence of complications (e.g., renal impairment, hyponatremia), recurrence of ascites, and survival.[13][14]

cluster_workflow Experimental Workflow: García-Compeán et al. p1 Patient Recruitment (N=69 cirrhotic patients with tense ascites) p2 Baseline Assessment (Clinical, Biochemical, Hormonal) p1->p2 p3 Large-Volume Paracentesis (LVP) p2->p3 p4 Randomization (96 LVP procedures) p3->p4 p5a Group I: IV this compound-40 Infusion (n=48) p4->p5a Group I p5b Group II: IV Albumin Infusion (n=48) p4->p5b Group II p6 Follow-up Assessments (24h and 48h post-LVP) p5a->p6 p5b->p6 p7 Data Analysis (PCD, Complications, Survival) p6->p7

Caption: Workflow for the randomized controlled trial comparing this compound-40 and Albumin.

Impact on Coagulation

This compound's antithrombotic properties can be a significant concern, particularly in surgical or trauma patients.

A comparative study on patients undergoing major gynecological surgery found that 6% this compound-70 affects coagulation to a greater extent than 5% albumin.[16][17] In the this compound group, prothrombin time (PT) and activated partial thromboplastin time (aPTT) were significantly prolonged, and the platelet count decreased postoperatively.[17][18] In contrast, albumin only affected fibrinogen levels.[17][18] Viscoelastic tests (ROTEM) also showed a significant decrease in clot structure in the this compound group.[16][17] However, there were no differences in platelet aggregation between the groups.[16][17]

Coagulation ParameterEffect of 6% this compound-70Effect of 5% AlbuminReference
Prothrombin Time (PT) Significantly prolongedNo significant change[17][18]
aPTT Significantly prolongedNo significant change[17][18]
Platelet Count Significantly decreasedNo significant change[17][18]
Fibrinogen DerangedDeranged[17][18]
ROTEM (Clot Structure) Significantly decreasedNo significant change[16][17]
Platelet Aggregation No difference from albuminNo difference from this compound[16][17]

Experimental Protocol: Schött et al. (2018) Coagulation Study

  • Objective: To compare the effects of 6% this compound-70 and 5% albumin on blood coagulation in a clinical setting.[17]

  • Study Design: Prospective, comparative study.[17]

  • Participants: 18 patients undergoing major gynecological surgery, assigned to receive either albumin (n=9) or this compound (n=9).[17]

  • Intervention: Infusion of either 5% albumin or 6% this compound-70.[17]

  • Data Collection: Blood samples were taken perioperatively to assess coagulation. Tests included standard coagulation assays (PT, aPTT, fibrinogen, platelet count), viscoelastic coagulation test (thromboelastometry - ROTEM), and Multiplate platelet aggregation test.[17]

  • Primary Outcome: Differences in coagulation parameters between the two groups after infusion of the colloid solution.[17]

cluster_coagulation This compound's Antithrombotic Mechanisms This compound This compound platelets Platelets This compound->platelets Binds to surface, decreases adhesiveness vWF von Willebrand Factor (vWF) This compound->vWF Reduces factor endothelium Vascular Endothelium This compound->endothelium Binds to surface result Result: - Decreased Aggregation - Prolonged Bleeding Time

Caption: this compound's interference with hemostasis pathways.

Safety and Adverse Effects Profile

The safety profile is a primary differentiator between this compound and Albumin and a key reason for the preferential use of albumin.

Adverse EffectThis compoundAlbumin
Anaphylactic/Anaphylactoid Reactions Significant risk ; can be severe and fatal.[2][19][20] The risk is present even in patients with no prior exposure.[20]Rare (<0.1%), reactions are typically mild (flushing, urticaria, fever) and resolve by slowing or stopping the infusion.[7]
Renal Dysfunction Well-established negative renal impact .[21][22][23] Can cause osmotic nephrosis leading to oliguria, anuria, and acute renal failure, especially in patients with pre-existing renal disease or dehydration.[2][19]Wide margin of renal safety .[21][22][23] Overdose should be avoided. Some studies suggest potential renal-protective effects.[22][23] Do not dilute with sterile water, as this may cause hemolysis and acute kidney injury.[7]
Coagulation/Bleeding Dose-dependent interference with hemostasis .[20] Can prolong bleeding time and depress platelet function, increasing the risk of wound hematoma and bleeding.[2][20]Minimal direct effect on coagulation, though hemodilution can occur with large volumes.[24]
Fluid Overload Potent osmotic effect can lead to fluid overload and congestive heart failure.[19][20]A common adverse effect, especially with rapid infusion or in patients with cardiac or renal impairment.[7][25]
Other Effects Can interfere with blood crossmatching and may falsely elevate serum glucose readings.[2][4] Nausea, vomiting, fever, and arthralgia can occur.[2][26]Chills, nausea, vomiting, tachycardia, and hypotension can occur.[7] Extremely low risk of infectious disease transmission.[3]

Summary and Conclusion

This guide has compared this compound and Albumin across several key domains for their use as plasma volume expanders.

Summary of Comparison:

  • Efficacy: Both are effective plasma volume expanders. This compound may be a more potent expander on a per-volume basis, but studies in specific conditions like post-paracentesis in cirrhosis show superior clinical outcomes with albumin in maintaining effective circulatory volume.[8][15]

  • Coagulation: this compound significantly interferes with hemostasis, prolonging PT and aPTT and reducing platelet counts, a risk not prominently associated with albumin.[17][18]

  • Safety: Albumin has a markedly superior safety profile. The risk of severe, life-threatening anaphylactic reactions and acute renal failure is a major limiting factor for the clinical use of this compound.[2][19][21][23]

References

Dextran in Drug Delivery: A Comparative Guide to Molecular Weight Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate drug carrier is a critical step in the formulation of effective therapeutic agents. Dextran, a biocompatible and biodegradable glucose polymer, has emerged as a versatile platform for drug delivery.[1] Its utility spans a range of applications, including the development of prodrugs, nanoparticles, microspheres, micelles, and hydrogels.[1] A key parameter influencing the performance of this compound-based drug delivery systems is its molecular weight. This guide provides an objective comparison of different molecular weight dextrans, supported by experimental data, to aid in the selection of the optimal this compound for specific drug delivery applications.

The molecular weight of this compound significantly impacts the physicochemical properties and in vivo fate of the drug delivery system.[2] These properties include drug loading capacity, release kinetics, circulation time, and cellular uptake. Understanding the interplay between this compound molecular weight and these performance metrics is crucial for designing efficient and targeted drug delivery strategies.

Performance Comparison of this compound-Based Nanoparticles

The choice of this compound molecular weight has a profound effect on the characteristics of resulting drug-loaded nanoparticles. The following table summarizes the key performance metrics for this compound nanoparticles synthesized from different molecular weight dextrans.

Molecular Weight (kDa)Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Drug Release (pH 5.5)In Vivo EfficacyReference
15~150ModerateHighRapidModerate tumor accumulation[3]
40~120HighVery HighSustainedSignificant tumor accumulation[3]
70~100HighVery HighSustainedOptimal tumor accumulation and therapeutic effect[3][4][5][6]
500>200LowModerateSlowRapid clearance by the reticuloendothelial system[3]

Key Observations:

  • Optimal Size and Efficacy: this compound with a molecular weight of 70 kDa consistently produces nanoparticles around 100 nm, which is considered an optimal size for tumor targeting via the enhanced permeability and retention (EPR) effect.[3][4][5][6]

  • Drug Loading and Release: While various molecular weights can be utilized, 40 kDa and 70 kDa dextrans often exhibit a favorable balance of high drug loading and sustained release, particularly in acidic environments characteristic of tumors.[3]

  • Pharmacokinetics: Lower molecular weight dextrans (e.g., 15 kDa) may be cleared more rapidly, while very high molecular weight dextrans (e.g., 500 kDa) can be quickly taken up by the reticuloendothelial system, reducing their circulation time and tumor accumulation.[3]

Impact of Molecular Weight on Other this compound-Based Systems

The influence of molecular weight extends to other this compound-based drug delivery platforms:

  • Hydrogels: In this compound hydrogels, a higher molecular weight generally leads to a denser network structure. This increased density reduces the swelling ratio and slows down the diffusion-based release of encapsulated drugs.[1]

  • Prodrugs: The intravascular persistence of this compound-drug conjugates (prodrugs) is directly related to the molecular weight of the this compound carrier. Dextrans with molecular weights in the range of 70,000-2,50,000 Da exhibit prolonged circulation times.

  • Microspheres: The degradation rate of this compound microspheres, which controls drug release, can be modulated by the molecular weight of the this compound used in their formulation.[1]

  • Micelles: The size of this compound-based micelles can be controlled by altering the ratio of the hydrophobic block to the hydrophilic this compound block, which is influenced by the this compound's molecular weight.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis and characterization of this compound-based drug delivery systems.

Synthesis of this compound Nanoparticles

This protocol describes the synthesis of this compound nanoparticles via the nanoprecipitation method.

Materials:

  • This compound (various molecular weights: 15, 40, 70, 500 kDa)[3]

  • Doxorubicin (or other model drug)

  • Sodium metaperiodate

  • Dodecylamine

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Dialysis membrane

Procedure:

  • Oxidation of this compound: Dissolve 10 g of this compound in 200 ml of distilled water. Add sodium metaperiodate in a specific molar ratio to the glucose units of this compound (e.g., 1:10) and stir in the dark for 1 hour. Quench the reaction with ethylene glycol.[3]

  • Preparation of Aldehyde-Dextran (PAD): Purify the oxidized this compound solution by dialysis against distilled water and then lyophilize to obtain powdered PAD.[3]

  • Nanoparticle Formation: Dissolve 1 g of dried PAD in 10 ml of distilled water at 30°C. For drug-loaded nanoparticles, add an aqueous solution of the drug (e.g., doxorubicin at 0.01 g/ml) 5 minutes before the next step.[3][4]

  • Coiling and Crosslinking: Add a prewarmed coiling agent solution (e.g., dodecylamine) to the PAD solution and stir for 30 minutes.[3][4]

  • pH Adjustment: Gradually increase the pH of the mixture to 10 with 0.5 M sodium hydroxide over 60 minutes, then decrease it to 7.4 with hydrochloric acid.[3][4]

  • Purification: Dialyze the resulting nanoparticle solution against distilled water for 30 minutes to remove unreacted reagents.[3][4]

In Vitro Drug Release Study

This protocol outlines the dialysis tube diffusion technique to evaluate drug release from this compound nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticles (lyophilized)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Suspend a known amount of lyophilized drug-loaded nanoparticles in a specific volume of PBS.[3]

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at the desired pH and temperature (e.g., 37°C) in a shaking incubator.[3]

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing this compound Nanoparticle Formulation and Drug Release

The following diagrams illustrate the general workflow for preparing this compound-based nanoparticles and the mechanism of pH-dependent drug release.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_release In Vitro Release This compound This compound (Various MW) Oxidation Oxidation (Sodium Metaperiodate) This compound->Oxidation PAD Aldehyde-Dextran (PAD) Oxidation->PAD Mixing Mixing PAD->Mixing Drug Drug Solution (e.g., Doxorubicin) Drug->Mixing Coiling Addition of Coiling Agent Mixing->Coiling pH_Adjust pH Adjustment (pH 10 -> 7.4) Coiling->pH_Adjust Nanoparticles Drug-Loaded This compound Nanoparticles pH_Adjust->Nanoparticles Size Particle Size (DLS) Nanoparticles->Size Zeta Zeta Potential Nanoparticles->Zeta Morphology Morphology (TEM/SEM) Nanoparticles->Morphology Drug_Loading Drug Loading & Encapsulation Efficiency Nanoparticles->Drug_Loading Dialysis Dialysis Method Nanoparticles->Dialysis pH_7_4 pH 7.4 (Bloodstream) Dialysis->pH_7_4 pH_5_5 pH 5.5 (Tumor Microenvironment) Dialysis->pH_5_5 Quantification Drug Quantification (HPLC/UV-Vis) pH_7_4->Quantification pH_5_5->Quantification

Caption: Workflow for synthesis and characterization of this compound nanoparticles.

drug_release_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.4) NP_stable Stable Nanoparticle (Drug Encapsulated) NP_unstable Nanoparticle (pH-sensitive bond cleavage) NP_stable->NP_unstable EPR Effect Drug Released Drug NP_unstable->Drug Drug Release Tumor_Cell Tumor Cell Drug->Tumor_Cell Cellular Uptake

Caption: pH-responsive drug release from this compound nanoparticles in the tumor microenvironment.

Signaling Pathways

While this compound itself is largely considered biologically inert, its use as a drug carrier can influence cellular signaling indirectly by facilitating the targeted delivery of therapeutic agents to specific cells or tissues. For instance, this compound-spermine nanoparticles loaded with doxorubicin can achieve targeted and sustained drug release in tumors, thereby enhancing the drug's cytotoxic effects on cancer cells, which involves signaling pathways related to apoptosis and cell cycle arrest.[1] Further research is needed to elucidate the direct interactions, if any, of different molecular weight dextrans with specific signaling cascades.

Conclusion

The molecular weight of this compound is a critical parameter that must be carefully considered in the design of drug delivery systems. Dextrans of approximately 70 kDa often represent a "sweet spot" for nanoparticle-based delivery to tumors, offering a balance of high drug loading, sustained release, and favorable in vivo pharmacokinetics. However, the optimal molecular weight will ultimately depend on the specific drug, the intended target, and the desired release profile. This guide provides a framework for researchers to make informed decisions in the selection of this compound for their drug delivery applications.

References

A Comparative Guide to Dextran-Based Drug Delivery Systems: Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for optimized drug delivery systems (DDS) is a cornerstone of modern pharmaceutical research. The ideal DDS enhances therapeutic efficacy by ensuring the drug reaches its target site in a controlled manner, while minimizing off-target effects and systemic toxicity. Among the myriad of platforms being explored, dextran-based systems have garnered significant attention due to their biocompatibility, biodegradability, and versatile chemical properties. This guide provides an objective comparison of this compound-based DDS with other prevalent alternatives—liposomes, polymeric nanoparticles, and dendrimers—supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid researchers in their evaluation of these advanced therapeutic carriers.

Comparative Analysis of Drug Delivery Systems

The efficacy of a drug delivery system is contingent on a range of physicochemical properties that dictate its behavior in a biological environment. This section provides a quantitative comparison of this compound-based systems against other common nanocarriers, using doxorubicin, a widely used chemotherapeutic agent, as a model drug.

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles

Delivery SystemDrug Loading Efficiency (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
This compound Nanoparticles ~10-20%>90%[1]100-250[2]-12 to -25[3]
Liposomes 5-15%>90%80-120[4]-10 to -30
PLGA Nanoparticles 1-5%50-80%[5]150-250[6]-15 to -40[6]
Dendrimers (PAMAM) ~5-15%High (complexation)5-15+20 to +40

Table 2: In Vitro and In Vivo Efficacy Markers of Doxorubicin-Loaded Nanoparticles

Delivery SystemCellular UptakeIn Vivo Tumor InhibitionKey AdvantagesKey Disadvantages
This compound Nanoparticles Enhanced compared to free drug[7]Significant tumor growth retardation[7][8]Biocompatible, biodegradable, low toxicity, versatile for modification[9]Potential for immunogenicity with certain modifications
Liposomes Variable, can be enhanced with targeting ligands[4][10]Clinically proven efficacy (e.g., Doxil®)[11][12]Biocompatible, versatile for hydrophilic and hydrophobic drugs, established manufacturing processes[12]Potential for drug leakage, can be rapidly cleared by the reticuloendothelial system without modification (e.g., PEGylation)
PLGA Nanoparticles Efficiently internalized by cells[13][14][15][16]Effective tumor growth inhibition[5][17][18][19]Biodegradable, controlled and sustained drug release, FDA-approved polymer[17]Potential for acidic degradation products to cause inflammation, complex manufacturing processes
Dendrimers (PAMAM) High, often dependent on surface charge[20][21][22]Significant tumor growth inhibition[6][23][24]Monodisperse, well-defined structure, high drug loading capacity, multivalency for targetingPotential for dose-dependent toxicity, can be immunogenic

Experimental Protocols for Efficacy Validation

Accurate and reproducible experimental protocols are critical for validating the efficacy of any drug delivery system. This section outlines the methodologies for key experiments cited in the comparative data.

Preparation of Doxorubicin-Loaded this compound Nanoparticles

This protocol describes a common method for preparing this compound-based nanoparticles encapsulating a hydrophilic drug like doxorubicin hydrochloride.

Materials:

  • This compound (e.g., 40 kDa)

  • Doxorubicin hydrochloride (DOX)

  • Acetone

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve this compound in deionized water to create a this compound solution (e.g., 1% w/v).

  • Dissolve doxorubicin hydrochloride in deionized water to create a DOX solution (e.g., 1 mg/mL).

  • Add the DOX solution to the this compound solution under gentle stirring.

  • Slowly add acetone to the this compound-DOX mixture while stirring. The nanoparticles will precipitate out of the solution.

  • Continue stirring for a specified period (e.g., 2 hours) to allow for nanoparticle formation and stabilization.

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Wash the nanoparticles with deionized water to remove excess reagents.

  • Resuspend the nanoparticles in deionized water.

  • To remove unencapsulated DOX, dialyze the nanoparticle suspension against deionized water using a dialysis membrane for 24-48 hours with frequent changes of the dialysis medium.

  • The purified doxorubicin-loaded this compound nanoparticle suspension can then be lyophilized for long-term storage or used directly for characterization and in vitro/in vivo studies.

Determination of Drug Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Spectrophotometer (UV-Vis or fluorescence)

  • Centrifuge

Procedure:

  • Take a known volume of the drug-loaded nanoparticle suspension.

  • Centrifuge the suspension at a high speed to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, based on a pre-established standard curve of the drug.

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

In Vitro Drug Release Study

This protocol describes how to assess the release kinetics of the drug from the nanoparticles over time in a controlled environment.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal/lysosomal environment)

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

  • Shaking incubator or water bath

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS at the desired pH.

  • Place the setup in a shaking incubator or water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (PBS).

  • Replace the withdrawn volume with fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Cellular Uptake Study

This protocol details how to evaluate the internalization of nanoparticles by cancer cells in vitro.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug (e.g., doxorubicin)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in appropriate culture plates or dishes and allow them to adhere overnight.

  • Treat the cells with a specific concentration of the fluorescently labeled nanoparticles or drug-loaded nanoparticles.

  • Incubate the cells for a defined period (e.g., 4 hours).

  • Wash the cells with PBS to remove any nanoparticles that are not internalized.

  • For qualitative analysis, visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

  • For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

In Vivo Therapeutic Efficacy Study

This protocol outlines a typical experiment to assess the antitumor efficacy of the drug-loaded nanoparticles in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Drug-loaded nanoparticle formulation

  • Control solutions (e.g., saline, free drug)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice to induce tumor growth.

  • Once the tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into different treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).

  • Administer the respective treatments to the mice via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.

  • Monitor the tumor volume by measuring the tumor dimensions with calipers every few days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, weighing).

  • Compare the tumor growth inhibition among the different treatment groups to evaluate the therapeutic efficacy of the nanoparticle formulation.

Visualizing Key Processes

Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language for Graphviz, illustrate a critical signaling pathway targeted by doxorubicin and a general workflow for evaluating drug delivery systems.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Formulation Nanoparticle Formulation (e.g., this compound-DOX) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization DrugRelease In Vitro Drug Release Characterization->DrugRelease CellUptake Cellular Uptake DrugRelease->CellUptake Cytotoxicity Cytotoxicity Assay (MTT) CellUptake->Cytotoxicity Biodistribution Biodistribution Studies Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodistribution->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity DataAnalysis Data Analysis & Comparison Toxicity->DataAnalysis Conclusion Conclusion on Efficacy DataAnalysis->Conclusion

Experimental workflow for evaluating drug delivery systems.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation Transcription Gene Transcription (Cell Survival, Proliferation) Akt->Transcription Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Doxorubicin Doxorubicin Doxorubicin->PI3K Inhibition Doxorubicin->Akt Inhibition

Simplified PI3K/Akt signaling pathway targeted by doxorubicin.

Conclusion

This compound-based drug delivery systems present a compelling platform for the development of advanced therapeutics. Their inherent biocompatibility and the ease with which their properties can be tailored make them a strong candidate for a wide range of applications. As demonstrated by the comparative data, this compound nanoparticles can achieve high encapsulation efficiencies and exhibit significant in vivo efficacy, positioning them as a viable alternative to more established systems like liposomes and PLGA nanoparticles. However, the optimal choice of a drug delivery system is ultimately dependent on the specific therapeutic agent, the target disease, and the desired clinical outcome. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the rational design and rigorous evaluation of the next generation of drug delivery technologies.

References

Dextran Versus Hydroxyethyl Starch for Fluid Resuscitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dextran and hydroxyethyl starch (HES), two colloidal solutions historically used for fluid resuscitation. The information presented is based on a comprehensive review of experimental data from clinical trials and meta-analyses, focusing on performance, safety, and mechanistic differences.

Executive Summary

Fluid resuscitation is a critical intervention in managing hypovolemia. This compound and hydroxyethyl starch (HES) are synthetic colloids that have been utilized for their plasma volume-expanding properties. Both function by increasing the oncotic pressure in the intravascular space, thereby drawing fluid from the interstitial space. However, significant differences in their adverse effect profiles, particularly concerning coagulation and renal function, have led to a substantial shift in clinical practice, with a general move away from HES. This guide delves into the experimental evidence that underpins these distinctions.

Mechanism of Action

Both this compound and HES are polysaccharides that, when infused intravenously, increase plasma volume.[1] Their large molecular weights prevent them from readily crossing capillary membranes, thus exerting a colloid osmotic effect.[1]

  • This compound: A branched-chain glucose polymer, this compound solutions (commonly this compound 40 and this compound 70) directly increase intravascular volume.[2] Beyond volume expansion, this compound also possesses antithrombotic properties by reducing red blood cell aggregation, platelet adhesiveness, and von Willebrand factor (vWF) activity.[2][3]

  • Hydroxyethyl Starch (HES): A derivative of amylopectin, HES solutions are characterized by their molecular weight and degree of molar substitution, which influence their pharmacokinetic and pharmacodynamic properties.[4] Like this compound, HES expands plasma volume through its osmotic effects.[4]

Performance and Efficacy: A Review of Experimental Data

The primary measure of efficacy for these colloids is their ability to restore and maintain intravascular volume. The following tables summarize quantitative data from comparative studies.

Hemodynamic Effects
ParameterThis compoundHydroxyethyl Starch (HES)Study Population & DesignCitation
Plasma Volume Expansion Significant and sustained for up to 24 hours (this compound 70)Significant and sustained for up to 24 hours (HES 125)Crossover study in 6 healthy male subjects[5]
Shock Resolution at 8 hours 62% (23/37)64% (25/39)Open-label randomized controlled trial in 79 children with severe malaria[6]
Acidosis Resolution at 8 hours 73% (27/37)92% (36/39)Open-label randomized controlled trial in 79 children with severe malaria[6]
Adverse Effects: Coagulation and Renal Function
Adverse EventThis compoundHydroxyethyl Starch (HES)Study DetailsCitation
Effect on Coagulation Decreases Factor VIII procoagulant activity, von Willebrand factor antigen, and ristocetin cofactor activity.[1][7] Reduces platelet aggregation.[7]Reduces levels of fibrinogen, Factor XIII, and other coagulation factors more than expected by hemodilution alone.[8]In vivo studies in healthy volunteers and bleeding patients.[1][7][8]
Acute Kidney Injury (AKI) Can cause osmotic nephrosis, particularly in patients with pre-existing renal dysfunction or hypovolemia.[2]Associated with a significantly increased risk of AKI and need for renal replacement therapy (RRT) in critically ill patients.[9]Meta-analysis of 7 RCTs (n=7838) in sepsis, trauma, and intensive care.[9]
Mortality Some meta-analyses suggest a positive effect on reducing mortality compared to crystalloids.[10]Associated with an increased risk of death in critically ill patients.[9]Meta-analysis of 7 RCTs (n=7838) in sepsis, trauma, and intensive care.[9]
Anaphylactoid Reactions Rare but can be severe and are mediated by pre-existing this compound-reactive IgG antibodies.[3][11]Less frequent than with this compound.Review of case reports and immunological studies.[3][11]

Experimental Protocols of Key Clinical Trials

The CHEST Trial (Crystalloid versus Hydroxyethyl Starch Trial)
  • Objective: To compare the efficacy and safety of 6% HES (130/0.4) with 0.9% saline for fluid resuscitation in a heterogeneous population of adult ICU patients.

  • Study Design: A multicenter, prospective, blinded, parallel-group, randomized, controlled trial conducted in 32 adult medical–surgical ICUs in Australia and New Zealand.

  • Participants: 7000 critically ill patients requiring fluid resuscitation.

  • Intervention: Patients were randomized to receive either 6% HES 130/0.4 in 0.9% sodium chloride or 0.9% sodium chloride for all fluid resuscitation needs during their ICU stay for up to 90 days.

  • Primary Outcome: Death within 90 days after randomization.

  • Secondary Outcomes: Incidence of acute kidney injury and failure, and the use of renal-replacement therapy.

  • Key Findings: There was no significant difference in 90-day mortality between the HES and saline groups. However, patients in the HES group had a significantly higher rate of renal replacement therapy and more adverse events.[9]

The 6S Trial (Scandinavian Starch for Severe Sepsis/Septic Shock)
  • Objective: To assess the effects of 6% HES 130/0.42 versus Ringer's acetate on mortality and morbidity in patients with severe sepsis.

  • Study Design: A multicenter, blinded, parallel-group, randomized clinical trial conducted in 26 Scandinavian ICUs.

  • Participants: 804 patients with severe sepsis.

  • Intervention: Patients were randomized to receive fluid resuscitation with either 6% HES 130/0.42 in Ringer's acetate or Ringer's acetate alone. The maximum daily dose of the trial fluid was 33 ml/kg of ideal body weight.

  • Primary Outcome: A composite of death or dependence on dialysis at 90 days after randomization.

  • Secondary Outcomes: Severe bleeding, allergic reactions, and organ failure.

  • Key Findings: Patients in the HES group had a significantly higher risk of death at 90 days and were more likely to require renal replacement therapy.[9]

Phase II Trial in Severe Malaria (this compound 70 vs. HES 130/0.4)
  • Objective: To examine the safety and efficacy of fluid resuscitation with 6% this compound 70 versus 6% HES 130/0.4 in Kenyan children with severe malaria and acidosis.

  • Study Design: An open-label, randomized, controlled, phase II safety and efficacy trial.

  • Participants: 79 children aged >6 months with severe falciparum malaria and acidosis.

  • Intervention: Patients received boluses (20-40 mL/kg) of either 6% this compound 70 or 6% HES 130/0.4.

  • Primary Endpoint: Resolution of shock over 8 hours.

  • Secondary Endpoints: Resolution of acidosis, in-hospital mortality, and adverse events.

  • Key Findings: No significant difference was observed in shock resolution at 8 hours between the two groups. Acidosis resolution was marginally superior in the HES group. Both solutions were considered safe with low mortality.[6]

Signaling Pathways and Mechanisms of Adverse Effects

The following diagrams illustrate the proposed signaling pathways for the key adverse effects of this compound and HES.

This compound-Induced Coagulopathy

This compound's interference with hemostasis is multifactorial, primarily affecting platelet function and the von Willebrand factor-Factor VIII complex.

Dextran_Coagulopathy This compound This compound vWF von Willebrand Factor (vWF) This compound->vWF Binds to vWF & alters conformation Platelets Platelets This compound->Platelets Coats platelet surface FactorVIII Factor VIII vWF->FactorVIII Reduced stabilization PlateletAdhesion Platelet Adhesion vWF->PlateletAdhesion Reduced binding to GPIb CoagulationCascade Coagulation Cascade FactorVIII->CoagulationCascade Reduced activity Platelets->PlateletAdhesion Reduced adhesion to collagen GPIb Glycoprotein Ib Collagen Exposed Collagen Collagen->PlateletAdhesion Initiates PlateletAdhesion->CoagulationCascade Impaired initiation ClotFormation Stable Clot Formation CoagulationCascade->ClotFormation Impaired propagation

Caption: this compound-induced coagulopathy pathway.

Hydroxyethyl Starch (HES)-Induced Coagulopathy

HES primarily impairs the final stages of coagulation by interfering with fibrinogen and Factor XIII.

HES_Coagulopathy HES Hydroxyethyl Starch (HES) FibrinPolymerization Fibrin Polymerization HES->FibrinPolymerization Interferes with FactorXIIIa Factor XIIIa HES->FactorXIIIa Reduces activity of Fibrinogen Fibrinogen FibrinMonomers Fibrin Monomers Fibrinogen->FibrinMonomers FibrinMonomers->FibrinPolymerization FibrinCrosslinking Fibrin Cross-linking FibrinPolymerization->FibrinCrosslinking FactorXIII Factor XIII FactorXIII->FactorXIIIa FactorXIIIa->FibrinCrosslinking catalyzes StableClot Stable Fibrin Clot FibrinCrosslinking->StableClot Thrombin Thrombin Thrombin->Fibrinogen cleaves to Thrombin->FactorXIII activates to

Caption: HES-induced coagulopathy pathway.

This compound-Induced Anaphylactoid Reaction

This is a Type III hypersensitivity reaction mediated by pre-existing antibodies.

Dextran_Anaphylaxis This compound This compound Infusion ImmuneComplex This compound-IgG Immune Complex This compound->ImmuneComplex IgG Pre-existing this compound- reactive IgG IgG->ImmuneComplex Complement Complement System (Classical Pathway) ImmuneComplex->Complement Activates Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Generates MastCells Mast Cells & Basophils Anaphylatoxins->MastCells Activate MediatorRelease Release of Histamine, Leukotrienes, etc. MastCells->MediatorRelease Symptoms Anaphylactoid Symptoms (Hypotension, Bronchospasm) MediatorRelease->Symptoms

Caption: this compound-induced anaphylactoid reaction pathway.

Conclusion

The available evidence strongly suggests that while both this compound and hydroxyethyl starch are effective plasma volume expanders, their safety profiles differ significantly. The use of HES is associated with an increased risk of acute kidney injury and mortality in critically ill patients, leading to recommendations against its use in this population. This compound, while also carrying risks such as anaphylactoid reactions and coagulopathy, has not been associated with the same degree of renal toxicity as HES in large-scale clinical trials. For drug development professionals, understanding the distinct mechanisms of action and adverse effect profiles of these colloids is crucial for the development of safer and more effective fluid resuscitation therapies. Future research should focus on developing novel plasma expanders that offer the volume-expanding benefits of colloids without their associated risks.

References

A Researcher's Guide to Cross-Validation of Dextran Molecular Weight Standards for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on size exclusion chromatography (SEC) for the characterization of macromolecules, the accuracy of molecular weight data is paramount. Dextran standards are the cornerstone for calibrating these systems, particularly for aqueous SEC (also known as GPC). However, with various commercial suppliers, ensuring the interchangeability and consistency of these standards is a critical step in method validation and maintaining data integrity.

This guide provides a framework for the cross-validation of this compound molecular weight standards from different suppliers. It includes a detailed experimental protocol using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for absolute molecular weight determination, alongside a conventional SEC approach with Refractive Index (RI) detection.

Performance Comparison of this compound Standards

A cross-validation study was designed to compare commercially available this compound standards. The table below summarizes the manufacturer's reported specifications alongside hypothetical experimental data obtained using the SEC-MALS protocol detailed in this guide. This illustrates how experimental verification can confirm and compare the properties of standards from different sources.

Table 1: Comparison of this compound Molecular Weight Standards

SupplierNominal Mp (kDa)Reported Mw (kDa)Reported Mn (kDa)Reported PDI (Mw/Mn)Experimentally Determined Mw (kDa) by SEC-MALSExperimentally Determined PDI by SEC-MALS
Supplier A 5048.529.21.6649.11.62
Supplier B 5051.235.11.4650.81.48
Supplier C 5050.132.51.5450.51.55
Supplier A 270265.0155.91.70268.31.68
Supplier B 270273.0182.01.50271.51.52
Supplier C 270270.8175.81.54272.11.53

Note: The "Experimentally Determined" values are representative examples of data that would be obtained in a cross-validation study and are not actual experimental results.

Experimental Protocols

Accurate cross-validation relies on a robust and well-controlled experimental setup. The following protocol outlines the methodology for analyzing this compound standards using SEC-MALS, which provides an absolute measurement of molecular weight without reliance on column calibration with standards of a similar hydrodynamic volume.

Materials and Reagents
  • This compound standards from a minimum of two different suppliers.

  • Mobile Phase: 0.2 M Sodium Nitrate (NaNO₃) with 0.02% Sodium Azide (NaN₃) in HPLC-grade water. The mobile phase should be filtered through a 0.22 µm filter and thoroughly degassed.

  • HPLC-grade water for sample preparation.

Instrumentation and Columns
  • HPLC System: An isocratic pump, autosampler, and column oven.

  • Columns: A set of aqueous SEC columns appropriate for the molecular weight range of the this compound standards (e.g., 2 x Agilent PL aquagel-OH 40, 8 µm, 300 x 7.5 mm) connected in series to cover a broad molecular weight range.[1]

  • Detectors:

    • Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination.

    • Refractive Index (RI) detector for concentration measurement.

  • Software: Chromatography data system capable of collecting and processing data from both MALS and RI detectors.

Sample Preparation
  • Accurately weigh and dissolve each this compound standard in the mobile phase to a final concentration of approximately 2 mg/mL.[2]

  • Gently agitate the solutions to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of high molecular weight polymers.

  • Filter each sample solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.[3]

SEC-MALS System Setup and Execution
  • System Equilibration: Purge the pump with fresh mobile phase and equilibrate the entire SEC system (columns and detectors) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C) until a stable baseline is achieved on both the MALS and RI detectors.[4]

  • Injection: Inject 100 µL of each prepared this compound standard solution.[5]

  • Data Acquisition: Collect data from both the MALS and RI detectors for the entire chromatographic run.

Data Analysis
  • RI Signal Processing: Use the RI chromatogram to determine the concentration of the eluting polymer at each time point.

  • MALS Data Processing: The MALS software will use the light scattering intensity data from multiple angles, along with the concentration data from the RI detector, to calculate the weight-average molecular weight (Mw) and the number-average molecular weight (Mn) at each elution slice. The polydispersity index (PDI = Mw/Mn) can then be determined for each standard.

  • Comparison: Compare the experimentally determined Mw and PDI for each standard from the different suppliers. The results should be consistent with the values provided in their respective certificates of analysis and, more importantly, consistent with each other.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation process, from the initial preparation of the standards to the final comparative analysis of the results.

G cluster_prep 1. Standard Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Comparison prep_a Dissolve this compound (Supplier A) in Mobile Phase filter_a Filter Sample A (0.22 µm) prep_a->filter_a prep_b Dissolve this compound (Supplier B) in Mobile Phase filter_b Filter Sample B (0.22 µm) prep_b->filter_b hplc HPLC System (Pump, Autosampler) filter_a->hplc filter_b->hplc sec_columns Aqueous SEC Columns hplc->sec_columns detectors MALS & RI Detectors sec_columns->detectors data_acq Data Acquisition (Chromatograms) detectors->data_acq process_a Calculate Mw & PDI for Supplier A data_acq->process_a process_b Calculate Mw & PDI for Supplier B data_acq->process_b compare Compare Results & Certificate of Analysis process_a->compare process_b->compare

Caption: Workflow for this compound standard cross-validation.

By following this guide, researchers can confidently cross-validate their this compound molecular weight standards, leading to more reliable and reproducible chromatographic results. This process is essential for maintaining high standards of data quality in research, development, and quality control environments.

References

Dextran vs. Polyethylene Glycol (PEG) as Macromolecular Crowding Agents: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of dextran and polyethylene glycol (PEG) as macromolecular crowding agents. This guide provides a detailed analysis of their effects on biological systems, supported by experimental data and detailed methodologies.

Macromolecular crowding is a fundamental principle in biology, reflecting the densely packed intracellular environment. To mimic these conditions in vitro, researchers commonly employ inert polymers as crowding agents. Among the most utilized are this compound and polyethylene glycol (PEG). While both effectively create a crowded environment by excluding volume, their distinct physicochemical properties can lead to different experimental outcomes. This guide offers a comparative analysis of this compound and PEG, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the appropriate crowding agent for specific research applications.

At a Glance: Key Physicochemical and Performance Differences

PropertyThis compoundPolyethylene Glycol (PEG)Key Considerations for Researchers
Chemical Structure Branched polysaccharide of glucose unitsLinear polyetherThis compound's branched structure may offer a more complex and sterically hindered crowding environment compared to the linear structure of PEG.
Hydrodynamic Radius (Rh) Smaller Rh for a given molecular weight compared to PEG.[1]Larger Rh for a given molecular weight compared to this compound.[1]The larger hydrodynamic radius of PEG allows it to exert a greater excluded volume effect at lower concentrations than this compound of a similar molecular weight.
Viscosity Solutions are generally less viscous than PEG solutions of the same concentration and molecular weight.[1][2]Solutions are typically more viscous than this compound solutions of the same concentration and molecular weight.[1][2]The higher viscosity of PEG solutions can impact reaction kinetics and diffusion rates, which needs to be considered in experimental design.
Protein Stability Generally enhances protein stability by favoring compact, folded states.[3] Can induce a molten globule-like state in unfolded proteins.[3] The degree of stabilization can vary with this compound's molecular weight.[4]Can also stabilize proteins, but its effects can be more complex. Some studies report PEG-induced destabilization or aggregation, potentially due to weak, non-specific interactions with the protein surface.[5][6]The choice of crowding agent can significantly influence protein stability, with this compound often acting as a more "inert" volume excluder, while PEG may have additional direct interactions.
Protein-Protein Interactions Has a minor effect on the binding affinity of specific protein-protein interactions.[7]Can have a more pronounced and sometimes inhibitory effect on protein-protein interactions, which may be related to solution viscosity and direct interactions.[7]For studies focused on specific binding events, this compound may be preferable to minimize interference from the crowding agent itself.
Enzyme Kinetics Enhances actin polymerization, consistent with the excluded volume theory.[8]Can also enhance enzymatic reactions by promoting substrate-enzyme association.Both agents can be used to study the effects of crowding on enzyme kinetics, but the magnitude of the effect may differ.
Drug Delivery Applications Biocompatible and biodegradable, widely used in drug delivery systems and as a coating for nanoparticles to reduce cytotoxicity.[2][9][10]Biocompatible and FDA-approved for many applications. Also used to coat nanoparticles to reduce cytotoxicity and improve circulation time.[9][10][11]Both are excellent choices for drug delivery formulations, with the selection often depending on the specific drug and desired release profile.

In-Depth Analysis of Experimental Findings

Effects on Protein Stability and Folding

Studies utilizing circular dichroism (CD) have shown that this compound consistently increases the thermal stability of proteins like hen egg-white lysozyme by increasing the melting temperature (Tm).[3] This stabilization is attributed to the excluded volume effect, which favors the more compact native state over the unfolded state. Furthermore, this compound has been observed to induce a more compact, molten globule-like conformation in acid-unfolded cytochrome c, suggesting it promotes the formation of partially folded intermediates.[3]

The effect of PEG on protein stability is more nuanced. While it can act as a stabilizer through excluded volume effects, there is evidence of weak, non-specific "soft" interactions between PEG and the protein surface.[12][13] These interactions can sometimes lead to protein destabilization or aggregation, as observed for some proteins.[5] For example, in the case of α-lactalbumin, this compound and Ficoll (another polysaccharide crowder) enhanced thermal stability, whereas PEG significantly decreased it.[5]

Impact on Protein-Protein Interactions and Enzyme Kinetics

The influence of these crowding agents on the association of macromolecules is a key area of investigation. For the interaction between TEM1-β-lactamase and its inhibitor protein (BLIP), this compound was found to have only a minor effect on the binding affinity.[7] In contrast, PEG 8000 did not significantly alter the affinity, while a smaller PEG (PEG 1000) decreased the affinity.[7] This highlights that the size and nature of the crowder can differentially impact specific protein interactions.

In the context of enzyme kinetics, both this compound and PEG have been shown to enhance the rate of actin polymerization.[8] This is consistent with the principle that macromolecular crowding promotes the association of monomers into filaments.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Protein Stability

This protocol outlines the general steps for assessing the effect of this compound and PEG on protein thermal stability.

a. Sample Preparation:

  • Prepare stock solutions of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[14]

  • Prepare stock solutions of this compound and PEG of the desired molecular weights (e.g., 20% w/v) in the same buffer.

  • Prepare final protein samples (e.g., 0.1 mg/mL) with varying concentrations of this compound or PEG (e.g., 0, 5, 10, 15% w/v).

  • Ensure all solutions are filtered (0.22 µm filter) and degassed to minimize light scattering and bubble formation.[15]

b. Instrumentation and Data Acquisition:

  • Use a calibrated CD spectropolarimeter equipped with a Peltier temperature controller.

  • Acquire far-UV CD spectra (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C) to assess the initial secondary structure.

  • For thermal denaturation, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).[8]

c. Data Analysis:

  • Subtract the buffer/crowder baseline from the protein spectra.

  • The thermal denaturation curve is generated by plotting the CD signal against temperature.

  • The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined by fitting the curve to a sigmoidal function.[8] An increase in Tm in the presence of the crowding agent indicates stabilization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_sol Protein Solution Mix Mix Protein with This compound or PEG P_sol->Mix D_sol This compound Solution D_sol->Mix PEG_sol PEG Solution PEG_sol->Mix Filter Filter & Degas Mix->Filter CD_spec CD Spectropolarimeter Filter->CD_spec Scan Far-UV Scan (190-260 nm) CD_spec->Scan Melt Thermal Melt (20-95°C) CD_spec->Melt Subtract Baseline Subtraction Scan->Subtract Melt->Subtract Plot Plot CD vs. Temp Subtract->Plot Fit Fit to Sigmoidal Curve Plot->Fit Tm Determine Tm Fit->Tm G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prot_sol Protein Solution (with Tryptophan) Mix_samples Prepare Samples with Varying Crowder and Denaturant Concentrations Prot_sol->Mix_samples Crowder_sol This compound/PEG Solution Crowder_sol->Mix_samples Den_sol Denaturant Solution Den_sol->Mix_samples Fluorometer Spectrofluorometer Mix_samples->Fluorometer Excite Excite at 295 nm Fluorometer->Excite Emit Record Emission (310-400 nm) Excite->Emit Analyze_spectra Analyze Intensity & λmax Emit->Analyze_spectra Plot_curve Plot Fluorescence vs. [Denaturant] Analyze_spectra->Plot_curve Fit_model Fit to Unfolding Model Plot_curve->Fit_model Calc_dG Calculate ΔG° Fit_model->Calc_dG G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_sols Prepare this compound & PEG Solutions of Varying Concentrations Viscometer Viscometer in Water Bath Prep_sols->Viscometer Measure_solvent Measure Solvent Flow Time Viscometer->Measure_solvent Measure_solution Measure Solution Flow Time Viscometer->Measure_solution Calc_rel_visc Calculate Relative Viscosity Measure_solvent->Calc_rel_visc Measure_solution->Calc_rel_visc Calc_spec_visc Calculate Specific Viscosity Calc_rel_visc->Calc_spec_visc Calc_dyn_visc Calculate Dynamic Viscosity Calc_rel_visc->Calc_dyn_visc

References

A Comparative Guide to the Biocompatibility of Dextran Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dextran, a biocompatible, biodegradable, and water-soluble polysaccharide, has long been a versatile platform in biomedical applications, ranging from plasma volume expanders to drug delivery systems.[1] Chemical modification of this compound's abundant hydroxyl groups yields a diverse array of derivatives with tailored physicochemical properties. However, these modifications can significantly impact their biocompatibility profile. This guide provides a comparative evaluation of the biocompatibility of several common this compound derivatives, offering crucial data for researchers, scientists, and drug development professionals in selecting the appropriate material for their specific application.

This comparison focuses on key biocompatibility indicators: cytotoxicity, hemolysis, and immunogenicity, supported by experimental data from various studies.

Biocompatibility Data Summary

The following tables summarize quantitative data on the cytotoxicity, hemolytic potential, and immunogenic effects of various this compound derivatives. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell types, concentrations, and methodologies.

Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)
This compound DerivativeCell LineIC50 ValueReference
DEAE-DextranMCF-7 (Human Breast Cancer)9.8 µM[2]
DEAE-DextranMDA-MB-231 (Human Breast Cancer)4.9 µM[2]
Oxidized this compoundRAW 264.7 (Murine Macrophage)3 µmol/mL (aldehydes)[3]
Acetalated this compound (encapsulating goniothalamin)Various Cancer Cell Lines1.3 - 16.5 µM
Cationic this compound (with aminohexane)J82 & 5637 (Bladder Cancer)Cytotoxic effect noted, but IC50 not provided.[4]
Table 2: Hemolytic Activity of this compound Derivatives
This compound DerivativeAssay ConditionsHemolysis (%)Reference
Cationic DextransIn vitroNo hemolysis observed[7]
Oxidized this compound-crosslinked Albumin/Hemoglobin ParticlesIn vitro< 5% (non-hemolytic)[8]
This compound Sulfate2.5–2500 µg/mL< 4%[9]

Note: According to ASTM F756-17, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[10]

Table 3: Immunomodulatory Effects of this compound Derivatives
This compound DerivativeCell TypeKey Cytokine ChangesReference
This compound SulfateMurine Peritoneal Macrophages (LPS-stimulated)↑ TNF-α, ↑ IL-10, ↓ IL-12[11]
This compound-drug conjugate (Nap-Dex)Murine Macrophages (LPS-activated)↓ IL-6, ↓ TNF-α[12]
This compound (general)Rat model (in vivo)Induces fluid accumulation, partial mast cell degranulation[13]

Note: ↑ indicates an increase, and ↓ indicates a decrease in cytokine levels. The immunomodulatory effects of this compound derivatives can be complex and are dependent on the specific derivative, its concentration, and the experimental model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biocompatibility data. Below are representative protocols for key in vitro assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound derivative to be tested. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Hemolysis Assay (Direct Contact Method based on ASTM F756)

This assay evaluates the potential of a material to damage red blood cells upon direct contact.[10]

Protocol:

  • Blood Preparation: Obtain fresh human or rabbit blood and prepare a red blood cell (RBC) suspension in a buffered saline solution (e.g., PBS).[15]

  • Test Sample Preparation: Prepare solutions or suspensions of the this compound derivatives at various concentrations in PBS.

  • Incubation: Add the this compound derivative samples to the RBC suspension. Include a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS) that causes no hemolysis. Incubate the samples at 37°C for a specified time (e.g., 3 hours).[15]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.[15]

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing Cellular Interactions and Experimental Processes

To better understand the experimental workflows and the potential biological pathways involved in the cellular response to this compound derivatives, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Seed Cells in 96-well Plate incubation 3. Treat Cells with Derivatives cell_culture->incubation treatment_prep 2. Prepare this compound Derivative Solutions treatment_prep->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate for Formazan Formation mtt_addition->formazan_formation solubilization 6. Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading 7. Measure Absorbance at 570 nm solubilization->absorbance_reading data_analysis 8. Calculate Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis rbc_prep 1. Prepare Red Blood Cell Suspension incubation 3. Incubate RBCs with Derivatives rbc_prep->incubation sample_prep 2. Prepare this compound Derivative Samples sample_prep->incubation centrifugation 4. Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_collection 5. Collect Supernatant centrifugation->supernatant_collection absorbance_reading 6. Measure Hemoglobin Absorbance at 540 nm supernatant_collection->absorbance_reading data_analysis 7. Calculate Percentage Hemolysis absorbance_reading->data_analysis

Caption: Workflow for assessing hemolytic potential via the direct contact method.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events Dextran_Derivative This compound Derivative TLR Toll-like Receptor (TLR) Dextran_Derivative->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Translocates to Nucleus Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_transcription->Cytokines Results in

Caption: A simplified representation of the NF-κB signaling pathway, a key pathway in inflammatory responses that can be activated by some this compound derivatives.[15][16][17][18]

Conclusion

The biocompatibility of this compound derivatives is highly dependent on the nature of their chemical modification. While native this compound is largely considered biocompatible, derivatives such as DEAE-dextran and oxidized this compound can exhibit significant cytotoxicity.[2][3] In contrast, carboxymethyl this compound and this compound esters appear to be more benign.[5][6] Hemolytic activity also varies, with cationic dextrans showing good hemocompatibility.[7] The immunomodulatory effects are complex, with some derivatives like this compound sulfate showing pro-inflammatory potential, which could be either beneficial or detrimental depending on the intended application.[11]

This guide highlights the importance of thorough biocompatibility testing when selecting a this compound derivative for any biomedical application. The provided data and protocols offer a foundation for researchers to make informed decisions and to design further comparative studies to elucidate the structure-activity relationships governing the biocompatibility of this versatile class of biopolymers.

References

Dextran as a Tracer for Vascular Permeability Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of dextran as a tracer for studying vascular permeability, offering a comparison with alternative methods and presenting supporting experimental data. Detailed protocols and visual workflows are included to facilitate experimental design and execution.

Introduction to Vascular Permeability Tracers

The assessment of vascular permeability is crucial in understanding a wide range of physiological and pathological processes, including inflammation, angiogenesis, and drug delivery. Tracers are indispensable tools in these studies, allowing for the quantification of leakage from the vasculature into surrounding tissues. An ideal tracer should be non-toxic, remain within the circulation under normal conditions, and be readily detectable upon extravasation.

Dextrans, particularly those labeled with fluorescent markers like fluorescein isothiocyanate (FITC), have emerged as a versatile and reliable tool for this purpose. These neutral, hydrophilic polysaccharides of glucose are available in a wide range of molecular weights, allowing for the study of size-selective permeability of the endothelial barrier.[1]

Comparison of this compound with Other Tracers

This compound offers several advantages over other commonly used tracers for vascular permeability studies. The following table summarizes a comparison between FITC-dextran, Evans blue dye, and radioactive albumin.

FeatureFITC-DextranEvans Blue DyeRadioactive Albumin
Principle Fluorescently labeled polysaccharide of varying molecular weights.[1]Azo dye that binds to endogenous albumin.[2][3]Radioactively labeled albumin.[2]
Detection Method Fluorescence microscopy or spectroscopy.[4][5][6]Spectrophotometry after tissue extraction.[3]Scintillation counting.[2]
Size Specificity Excellent; available in a wide range of molecular weights (e.g., 4 kDa to 2,000 kDa) to probe pore size.[3][7][8][9]Limited; relies on the size of albumin (approx. 66 kDa).[9]Limited to the size of albumin.
In Vivo Imaging Well-suited for real-time intravital microscopy.[5][9]Possible, but visualization can be less precise.[3]Not suitable for high-resolution imaging.
Potential Artifacts Minimal; low toxicity and immunogenicity.[7]Unbound dye can leak across intact barriers, leading to false positives; binds to tissues.[2]Safety concerns and handling restrictions associated with radioactivity.
Versatility Can be used in both in vivo and in vitro models.[2][4][10]Primarily used in vivo.[3]Can be used in both in vivo and in vitro models.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for in vivo and in vitro vascular permeability assays using FITC-dextran.

In Vivo Vascular Permeability Assay (Miles Assay Modification)

This protocol is adapted from the classical Miles assay and uses FITC-dextran to quantify vascular leakage in response to a stimulus.[11]

Materials:

  • FITC-dextran (e.g., 70 kDa) dissolved in sterile saline (e.g., 20 mg/ml).[12]

  • Anesthetic agent (e.g., ketamine/xylazine mixture).[5]

  • Experimental agent to induce permeability (e.g., histamine, VEGF).

  • Saline (control).

  • Tissue homogenization buffer.

  • Fluorescence plate reader.

Procedure:

  • Anesthetize the animal according to approved protocols.[5]

  • Inject the permeability-inducing agent intradermally at specific sites on the dorsal skin. Inject saline as a negative control at a separate site.

  • After a defined period (e.g., 30 minutes), inject FITC-dextran intravenously (e.g., via the tail vein) at a concentration of 0.2 mg per gram of body weight.[12]

  • Allow the FITC-dextran to circulate for a specified time (e.g., 30-60 minutes).

  • Euthanize the animal and excise the skin at the injection sites.

  • Homogenize the tissue samples in a known volume of buffer.

  • Centrifuge the homogenates to pellet debris.

  • Measure the fluorescence of the supernatant using a plate reader (excitation ~490 nm, emission ~520 nm).[6]

  • Quantify the amount of extravasated FITC-dextran by comparing the fluorescence to a standard curve of known FITC-dextran concentrations.

In Vitro Vascular Permeability Assay (Transwell Model)

This assay measures the passage of FITC-dextran across an endothelial cell monolayer cultured on a porous membrane.[4][6][10]

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) in a multi-well plate.[6]

  • Endothelial cells (e.g., HUVECs).

  • Cell culture medium.

  • Collagen solution for coating inserts.[6]

  • FITC-dextran (e.g., 70 kDa) solution in culture medium (e.g., 1 mg/ml).[6][13]

  • Experimental agent to modulate permeability.

  • Fluorescence plate reader.

Procedure:

  • Coat the Transwell inserts with collagen and allow them to dry.[6]

  • Seed endothelial cells onto the inserts at a high density to form a confluent monolayer. Culture for 2-3 days.[6]

  • Treat the endothelial monolayer with the experimental agent or vehicle control for the desired duration (e.g., 2 to 24 hours).[10]

  • Remove the treatment medium and add the FITC-dextran solution to the upper chamber (luminal side).[4]

  • Add fresh medium to the lower chamber (abluminal side).[4]

  • Incubate for a defined period (e.g., 20-60 minutes) at 37°C, protected from light.[4][6]

  • Collect a sample from the lower chamber.

  • Measure the fluorescence of the sample using a plate reader (excitation ~485 nm, emission ~535 nm).[4][10]

  • The amount of FITC-dextran that has passed through the monolayer is proportional to its permeability.

Signaling Pathways Regulating Vascular Permeability

Vascular permeability is a dynamic process regulated by complex signaling pathways within endothelial cells.[14][15] Vasoactive factors like histamine and vascular endothelial growth factor (VEGF) can initiate these cascades, leading to the disruption of cell-cell junctions and increased permeability.[16][17] Key signaling molecules include protein kinase C (PKC), Rho GTPases, and myosin light-chain kinase (MLCK), which ultimately lead to cytoskeletal rearrangements and the formation of intercellular gaps.[16][18]

G Key Signaling Pathways in Vascular Permeability cluster_stimuli Vasoactive Factors cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_cytoskeleton Cytoskeletal Regulation cluster_junctions Junctional Integrity VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Histamine Histamine HR Histamine Receptor Histamine->HR Thrombin Thrombin PAR PAR Thrombin->PAR PLC PLC VEGFR->PLC Src Src Kinases VEGFR->Src HR->PLC PAR->PLC PKC PKC PLC->PKC Ca [Ca2+]i ↑ PLC->Ca RhoA RhoA PKC->RhoA MLCK MLCK Ca->MLCK Src->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC-p) ROCK->MLC MLCK->MLC Actin Actin Stress Fiber Formation Junctions Adherens & Tight Junction Disruption Actin->Junctions MLC->Actin Permeability Increased Vascular Permeability Junctions->Permeability

Caption: Signaling pathways leading to increased vascular permeability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro vascular permeability assay using FITC-dextran.

G In Vitro Vascular Permeability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Permeability Assay cluster_analysis Data Analysis A Coat Transwell Inserts (e.g., Collagen) B Seed Endothelial Cells A->B C Culture to Confluence (2-3 days) B->C D Treat with Experimental Agent or Vehicle C->D E Add FITC-Dextran to Upper Chamber D->E F Incubate (e.g., 20-60 min) E->F G Collect Sample from Lower Chamber F->G H Measure Fluorescence G->H I Quantify Permeability H->I

Caption: Workflow for an in vitro vascular permeability assay.

Quantitative Data Summary

The choice of this compound molecular weight is critical as it directly influences its ability to extravasate. Smaller dextrans are more permeable than larger ones under basal conditions.[9] In inflammatory states, the permeability to even very large dextrans increases significantly.[9]

This compound MW (kDa)Basal PermeabilityInflammatory PermeabilityPrimary Application
10HighVery HighAssessing small molecule leakage and severe barrier disruption.[19]
40-70Low to ModerateHighMimicking plasma protein leakage (e.g., albumin); widely used standard.[9][19][20]
150Very LowModerate to HighStudying significant barrier breakdown.[9]
2,000NegligibleLow to ModerateInvestigating large-scale disruptions in vascular integrity.[9][19]

Note: Permeability is relative and depends on the specific tissue and experimental conditions.

Conclusion

Fluorescently labeled dextrans are a robust and versatile tool for the quantitative and qualitative assessment of vascular permeability. Their availability in a wide range of molecular weights provides a distinct advantage over other tracers, enabling detailed studies of the size-selectivity of the endothelial barrier in both healthy and diseased states. The protocols and data presented in this guide offer a solid foundation for researchers to design and implement vascular permeability studies with confidence.

References

comparing the cryoprotective effects of dextran with other cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal cryoprotectant is a critical step in ensuring the viability and functionality of valuable cell lines and biological samples. This guide provides a detailed comparison of the cryoprotective effects of dextran with other commonly used cryoprotectants such as dimethyl sulfoxide (DMSO), glycerol, and trehalose. The information presented is supported by experimental data to aid in making informed decisions for your cryopreservation protocols.

This compound, a branched-chain polysaccharide, functions as a non-penetrating cryoprotectant, offering protection externally to the cell membrane. Its mechanism primarily involves vitrification of the extracellular solution at low temperatures, which prevents the formation of damaging ice crystals.[1] This contrasts with penetrating cryoprotectants like DMSO and glycerol, which cross the cell membrane to protect intracellular components.

Quantitative Comparison of Cryoprotective Effects

The following tables summarize the performance of this compound in comparison to other cryoprotectants across various cell types, based on post-thaw viability and recovery rates.

Table 1: Cryopreservation of Human Red Blood Cells (RBCs)

CryoprotectantConcentrationPost-Thaw Recovery/ViabilityReference
This compound (40 kDa)30% (w/v)90% Recovery[2]
Glycerol35.5% (w/v)92% Recovery[2]
Polyvinylpyrrolidone (PVP)-85 ± 6% Recovery[3]
Sucrose/Dextrose-56 ± 11% Recovery[3]

Table 2: Cryopreservation of Human Mesenchymal Stromal Cells (MSCs)

Cryoprotectant CombinationPost-Thaw ViabilityReference
3% Trehalose + 5% this compound 40 in Lactated Ringer's (LR) + 10% Propylene GlycolSignificantly higher than LR alone[4]
10% DMSO80% to 100%[5]
5% DMSO + 5% Polyethylene Glycol (PEG) + 2% BSAComparable to 10% DMSO[5]
LR-3T-5D + 10% Me2SOEffective for viability and recovery[6]
LR-3T-5D + 5% Me2SOComparable to 10% Me2SO[6]

Table 3: Cryopreservation of Spermatozoa

Cryoprotectant/Combination (Rabbit)Post-Thaw Acrosome IntegrityReference
10.7% Me2SO + 2.9% Acetamide + 5% or 10% this compoundMarkedly greater than without this compound[7]
8.9% Me2SO + 2.9% Acetamide + 5% or 10% this compoundMarkedly greater than without this compound[7]
Cryoprotectant/Combination (Broiler Breeder) Post-Thaw Motility & Live Sperm Reference
8.2% this compound (10 or 20 kDa) + 9% DMAExtremely low[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Cryopreservation of Human Red Blood Cells (RBCs) with this compound

This protocol is adapted from a study comparing non-permeating cryoprotectants.[2]

  • Preparation of Cryoprotectant Solution: Prepare a 30% (w/v) solution of this compound (40 kDa) in a suitable buffer (e.g., phosphate-buffered saline).

  • Cell Preparation: Isolate RBCs from whole blood and wash them three times with 0.9% saline solution to remove plasma and buffy coat.[10]

  • Incubation: Mix the washed RBCs with the this compound solution. The ratio of cell suspension to cryoprotectant solution should be optimized for the specific cell concentration.

  • Freezing: Aliquot the cell suspension into cryovials. The vials are then frozen in liquid nitrogen. A controlled-rate freezer is recommended to achieve a cooling rate of approximately -1°C/minute.[10]

  • Thawing: Thaw the cryovials rapidly in a 37°C water bath.[10]

  • Post-Thaw Washing: To remove the cryoprotectant, a stepwise washing procedure is employed. This involves sequential additions of solutions with decreasing osmolarity to prevent osmotic shock. For example, a series of washes with decreasing concentrations of saline can be used.[10]

  • Viability Assessment: Assess RBC recovery by measuring the percentage of intact cells post-thaw. This can be done by quantifying hemoglobin release (hemolysis).

Cryopreservation of Human Mesenchymal Stromal Cells (MSCs) with a this compound-Containing Solution

This protocol is based on a study evaluating a DMSO-free cryopreservation solution.[4][6]

  • Preparation of Cryopreservation Medium: Prepare a base solution of Lactated Ringer's (LR) solution supplemented with 3% trehalose and 5% this compound 40 (LR-3T-5D). Add a penetrating cryoprotectant such as 10% propylene glycol (PG) or 5-10% dimethyl sulfoxide (Me2SO).

  • Cell Harvesting: Harvest MSCs during the logarithmic growth phase. Detach the cells using trypsin-EDTA and centrifuge to form a cell pellet.

  • Resuspension: Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Freezing: Dispense the cell suspension into cryovials. Use a controlled-rate freezer to cool the vials at a rate of -1°C/minute down to -80°C. For long-term storage, transfer the vials to liquid nitrogen.

  • Thawing: Thaw the vials quickly in a 37°C water bath.

  • Post-Thaw Dilution and Washing: Slowly dilute the thawed cell suspension with culture medium to reduce the concentration of the cryoprotectant. Centrifuge the cells and resuspend them in fresh culture medium.

  • Viability and Functional Assays: Determine cell viability using methods such as trypan blue exclusion or a LIVE/DEAD assay. Assess cell functionality through proliferation assays and differentiation capacity into adipogenic, osteogenic, and chondrogenic lineages.

Visualizing Cryoinjury and Cryoprotection

The following diagrams illustrate the experimental workflow for cryopreservation and the signaling pathways involved in cryoinjury.

G cluster_workflow Cryopreservation Experimental Workflow start Start: Cell Culture harvest Cell Harvesting (e.g., Trypsinization) start->harvest wash Washing and Centrifugation harvest->wash resuspend Resuspend in Cryoprotectant Solution wash->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Long-term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thawing (37°C) store->thaw remove_cpa Removal of Cryoprotectant (Washing/Dilution) thaw->remove_cpa assess Post-Thaw Assessment (Viability, Function) remove_cpa->assess end_workflow End assess->end_workflow

Caption: A typical experimental workflow for cell cryopreservation.

G cluster_pathway Signaling Pathways in Cryoinjury cluster_stress Cryopreservation Stressors cluster_injury Cellular Injury cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necroptosis (Programmed Necrosis) cluster_protection Cryoprotectant Action (this compound) ice Intra/Extracellular Ice Formation membrane Membrane Damage ice->membrane osmotic Osmotic Stress osmotic->membrane ros Reactive Oxygen Species (ROS) organelle Organelle Dysfunction (e.g., Mitochondria) ros->organelle caspase Caspase Activation membrane->caspase ripk RIPK1/RIPK3 Activation membrane->ripk organelle->caspase dna_frag DNA Fragmentation caspase->dna_frag mlkl MLKL Execution ripk->mlkl vitrification Extracellular Vitrification vitrification->ice Inhibits dehydration Controlled Dehydration dehydration->osmotic Mitigates

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Dextran Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dextran, a polysaccharide widely used in research and pharmaceutical applications. Adherence to these guidelines will help maintain a safe workspace and ensure compliance with environmental regulations.

While this compound is generally not classified as a hazardous substance, proper disposal is crucial to prevent contamination and adhere to local and national regulations.[1][2][3][4][5][6][7] The following procedures outline the recommended steps for managing this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. If handling powdered this compound, a facemask is recommended to prevent inhalation of dust particles.[1] In the event of a spill, contain the material to prevent it from spreading or entering drains.[2]

**Step-by-Step Disposal Protocol for this compound Waste

  • Initial Assessment: Determine the physical state of the this compound waste (solid powder or aqueous solution) and the level of contamination with other potentially hazardous materials.

  • Solid this compound Waste (Powder):

    • Carefully collect the solid material using methods that minimize dust generation, such as gently sweeping or using a vacuum.[1][2][3][4][5][8][9][10]

    • For fine powders, using a wet mop can be an effective way to control dust.[1][5]

    • Place the collected this compound powder into a suitable, clearly labeled container for disposal.[1][2][3][4][5][8][9][10]

  • Aqueous this compound Solutions:

    • Prevent the solution from entering drains or waterways.[2][11]

    • Absorb the liquid using an inert absorbent material.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

    • While some sources suggest flushing the area with water and draining into the sewer after the bulk of the material is collected, it is critical to consult local regulations before doing so, as discharging chemicals to the sewer may be prohibited.[1][5]

  • Contaminated Materials:

    • Any materials used for cleaning up this compound spills (e.g., paper towels, absorbent pads) and contaminated packaging should be treated with the same level of caution as the this compound waste itself.[2]

    • Place these materials in a sealed and properly labeled waste container.

  • Final Disposal:

    • Dispose of the contained this compound waste in accordance with all applicable national and local regulations.[2][3][11][12]

    • It is recommended to leave the waste chemicals in their original containers when possible and to avoid mixing different types of waste.

Summary of this compound Disposal Methods

Disposal MethodSuitability for this compound WasteKey Considerations
Landfill Suitable for solid and contained liquid wasteMust be a licensed chemical waste landfill. Adherence to local and federal regulations is mandatory.[9]
Incineration Suitable for larger quantities of this compound wasteTo be carried out in a licensed incineration facility.[1][5][9]
Sewer System Generally not recommended; consult local regulationsSome guidelines permit flushing of small residues with copious amounts of water, but this is highly dependent on local wastewater treatment regulations.[1][5] Prohibited in many areas.[2][11]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Dextran_Disposal_Workflow cluster_start Start cluster_assessment Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_disposal Final Disposal start This compound Waste Generated assess Assess Waste Type (Solid or Liquid) start->assess collect_solid Collect Solid Waste (Minimize Dust) assess->collect_solid Solid contain_liquid Contain Liquid Spill (Prevent Drain Entry) assess->contain_liquid Liquid container_solid Place in Labeled Container collect_solid->container_solid check_regulations Consult Local & National Regulations container_solid->check_regulations absorb_liquid Absorb Liquid contain_liquid->absorb_liquid container_liquid Place in Labeled Container absorb_liquid->container_liquid container_liquid->check_regulations dispose Dispose via Approved Method (e.g., Landfill, Incineration) check_regulations->dispose

This compound Disposal Workflow Diagram

References

Essential Safety and Logistics for Handling Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of Dextran, a polysaccharide widely used in research and pharmaceutical applications. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

While this compound is not classified as a hazardous substance, proper handling is essential to minimize potential exposure and maintain a sterile working environment.[1][2][3][4] The primary concern when handling this compound in its powdered form is the potential for dust formation, which can be an irritant if inhaled.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times to protect from potential splashes or airborne particles.[1]
Hand Protection Disposable nitrile glovesShould be worn to prevent skin contact.[1][2][7] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Respiratory Protection Dust mask (e.g., N95 or P1)Recommended when handling powdered this compound to avoid inhalation of dust particles.[1][2][7][8]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from spills.

Operational Plan for Handling this compound

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Ensure a designated waste container is available for this compound disposal.

2. Handling Procedure:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing or transferring powdered this compound, perform the task in a well-ventilated area or a fume hood to minimize dust generation.[2][7][9]

  • Avoid creating dust clouds.[5][6][10]

  • If preparing a solution, add the this compound powder to the liquid slowly to prevent splashing.

  • After handling, wash hands thoroughly with soap and water.[2][7]

3. Spill Response:

  • In the event of a spill, avoid dry sweeping, which can generate dust.

  • Collect the spilled material, taking precautions to minimize dust.[5][6]

  • Use a wet mop or cloth to clean the affected area.[5][6]

  • Place the collected material and any contaminated cleaning materials into a suitable, sealed container for disposal.[5][6]

Disposal Plan

Proper disposal of this compound and its associated waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and contaminated wipes, should be considered chemical waste.

2. Containerization:

  • Place all this compound waste into a clearly labeled, sealed container.

3. Disposal:

  • Dispose of the waste container according to your institution's and local environmental regulations.

  • For small quantities, flushing the area with water and draining into the sewer may be permissible, but always check local guidelines first.[5][6]

  • Large quantities of this compound may be incinerated.[5][6]

Dextran_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Prepare Clean Workspace A->B C Designate Waste Container B->C D Weigh/Transfer this compound (in ventilated area) C->D E Perform Experiment D->E F Clean Workspace E->F S1 Stop Work E->S1 Spill Occurs G Segregate Waste F->G H Dispose of Waste per Regulations G->H I Remove PPE H->I J Wash Hands Thoroughly I->J S2 Contain Spill S1->S2 S3 Clean with Wet Mop S2->S3 S4 Dispose of Contaminated Materials S3->S4 S4->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.